2-Pentenoic acid, 3-amino-, ethyl ester
Description
BenchChem offers high-quality 2-Pentenoic acid, 3-amino-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentenoic acid, 3-amino-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
ethyl 3-aminopent-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-3-6(8)5-7(9)10-4-2/h5H,3-4,8H2,1-2H3 |
InChI Key |
ZRLNPHNIOXIZHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)OCC)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties of Ethyl 3-Aminopent-2-enoate: A Technical Guide
Executive Summary: The Enamino Ester Scaffold
Ethyl 3-aminopent-2-enoate (CAS 3222-61-5) represents a critical class of
This guide moves beyond basic catalog data to explore the tautomeric dynamics , synthetic versatility , and experimental handling of this compound, providing researchers with a robust roadmap for its application in drug discovery.
Molecular Architecture & Physicochemical Profile
The reactivity of ethyl 3-aminopent-2-enoate is defined by its conjugated push-pull system: the electron-donating amino group (
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | Ethyl 3-aminopent-2-enoate |
| Common Synonyms | 2-Pentenoic acid, 3-amino-, ethyl ester; |
| CAS Number | 3222-61-5 |
| Molecular Formula | |
| Molecular Weight | 143.18 g/mol |
| Physical State | Viscous liquid or low-melting solid (purity dependent) |
| Boiling Point | ~210–215 °C (at 760 mmHg) |
| Solubility | Soluble in EtOH, MeOH, DCM, EtOAc; Sparingly soluble in water |
| pKa (Conjugate Acid) | ~2.5–3.0 (Nitrogen is weakly basic due to conjugation) |
Mechanistic Core: Tautomerism & Isomer Stability
Understanding the behavior of CAS 3222-61-5 requires analyzing its tautomeric equilibrium. While it can theoretically exist as an imine (Schiff base), it predominantly exists as the enamine due to conjugation energy. Furthermore, the enamine exists primarily as the (Z)-isomer .
The Chelation Effect
The (Z)-isomer is thermodynamically favored over the (E)-isomer by 2–5 kcal/mol. This stability arises from a six-membered intramolecular hydrogen bond between the amino proton and the ester carbonyl oxygen. This "virtual ring" locks the conformation, making the molecule a rigid bidentate nucleophile in condensation reactions.
Visualization: Tautomeric & Isomeric Equilibrium
Figure 1: The equilibrium landscape favors the (Z)-Enamine (Green) due to resonance stabilization and intramolecular hydrogen bonding (chelation).
Synthetic Utility: Reaction Pathways
The molecule operates as a 1,3-dinucleophile . The
The Hantzsch Dihydropyridine Synthesis
This is the primary industrial application of ethyl 3-aminopent-2-enoate. It reacts with an aldehyde and a
-
Relevance: Precursor to calcium channel blockers (e.g., analogues of Nifedipine).[1][2]
-
Mechanism: Involves a Michael addition followed by cyclocondensation.[1]
Konrad-Limpach Synthesis
Heating
Visualization: The Hantzsch Pathway[9]
Figure 2: The convergent synthesis of 1,4-dihydropyridines using ethyl 3-aminopent-2-enoate as the stable enamine component.
Experimental Protocols
Synthesis of Ethyl 3-Aminopent-2-enoate
Rationale: While commercially available, in situ preparation or lab-scale synthesis ensures freshness, as enamino esters can hydrolyze or polymerize upon prolonged storage.
Reagents:
-
Ethyl 3-oxopentanoate (Ethyl propionylacetate) [CAS 4949-44-4]
-
Ammonium Acetate (
) -
Methanol (dry)
Protocol:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add Ethyl 3-oxopentanoate (14.4 g, 100 mmol) and Methanol (150 mL).
-
Amination: Add Ammonium Acetate (38.5 g, 500 mmol, 5 equiv). Note: Excess ammonium salt drives the equilibrium toward the enamine.
-
Reaction: Heat to reflux (65 °C) for 4–6 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes). The starting keto-ester spot will disappear.
-
Workup:
-
Purification: The crude oil is often sufficiently pure (>95%). For high purity, perform vacuum distillation (approx. 110–120 °C at 10 mmHg).
Quality Control (Self-Validating)
-
NMR Check: Look for the vinyl proton (
) singlet around 4.5–4.6 ppm. The absence of methylene protons ( ) from the keto-tautomer (around 3.4 ppm) confirms conversion. -
IR Spectroscopy: Look for the characteristic "enamine doublet" (N-H stretch) around 3400 and 3300
, and the conjugated ester carbonyl at a lower frequency (~1660 ) compared to a non-conjugated ester.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Enamino esters are hygroscopic and hydrolyze back to the
-keto ester and ammonia in the presence of moisture. -
Odor: Possesses a distinct, amine-like ester odor. Use in a fume hood.
References
-
PubChem. (n.d.).[6] Ethyl 3-aminopent-2-enoate (Compound Summary). National Library of Medicine.[6] Retrieved March 3, 2026, from [Link]
-
Shainyan, B. A., & Sigalov, M. V. (2025).[7] Tautomerism, Z/E isomerization, and H-bonding in the amino and N-hetaryl derivatives of carbonyl compounds.[7][8] Tetrahedron Letters.[7] (Theoretical grounding on Z-isomer stability). Retrieved from [Link]
-
Memarian, H. R., et al. (2018). Hantzsch synthesis of 1,4-dihydropyridines.[1][4][2][9] Organic Chemistry Portal.[2] (General mechanism application). Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. ETHYL 3-AMINOCROTONATE | 626-34-6 [chemicalbook.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ethyl 3-aminopent-2-enoate | C7H13NO2 | CID 10953632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cris.bgu.ac.il [cris.bgu.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
An In-Depth Technical Guide to Ethyl 3-Amino-2-pentenoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-2-pentenoate (CAS Number: 3222-61-5) is a versatile bifunctional molecule possessing both an amine and an α,β-unsaturated ester functionality. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of a wide array of heterocyclic systems of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and highlights its applications as a key intermediate in the development of pharmacologically active compounds.
Core Compound Identification and Properties
Ethyl 3-amino-2-pentenoate is a crucial reagent for synthetic chemists, and its fundamental properties are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 3222-61-5 | [1] |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| IUPAC Name | ethyl (2Z)-3-aminopent-2-enoate | [1] |
| Synonyms | Ethyl 3-aminopent-2-enoate, 2-Pentenoic acid, 3-amino-, ethyl ester | [1] |
Synthesis of Ethyl 3-Amino-2-pentenoate: A Mechanistic Approach
The primary and most established method for the synthesis of β-enamino esters like ethyl 3-amino-2-pentenoate involves the condensation of a β-ketoester with an ammonia source. The reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration.
Reaction Principle
The synthesis initiates with the reaction of ethyl 3-oxopentanoate with ammonia. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone functionality in the β-ketoester. This is followed by an intramolecular proton transfer and subsequent elimination of a water molecule to form the stable enamine product. The equilibrium of this reaction is driven towards the product by the removal of water.
Caption: General reaction scheme for the synthesis of Ethyl 3-amino-2-pentenoate.
Experimental Protocol
A detailed experimental protocol for the synthesis of the analogous methyl 3-aminopent-2-eneoate is described in U.S. Patent No. 4,761,420, which can be adapted for the synthesis of the ethyl ester.[2]
Materials:
-
Ethyl 3-oxopentanoate
-
Ammonia (aqueous or gaseous)
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve ethyl 3-oxopentanoate in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a means for removing water (e.g., a Dean-Stark apparatus).
-
Introduce ammonia into the reaction mixture. This can be achieved by bubbling anhydrous ammonia gas through the solution or by using a concentrated aqueous solution of ammonium hydroxide.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting β-ketoester.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
If an aqueous ammonia solution was used, perform an extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and dry the organic layer over an anhydrous drying agent.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 3-amino-2-pentenoate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group of the ester (a triplet and a quartet), the ethyl group at the 3-position (a triplet and a quartet), a singlet for the vinylic proton, and a broad singlet for the amino protons.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the two olefinic carbons, and the carbons of the two ethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching vibrations for the amino group (typically in the range of 3300-3500 cm⁻¹).
-
C=O stretching vibration for the ester carbonyl group (around 1650-1690 cm⁻¹, the lower frequency is due to conjugation).
-
C=C stretching vibration for the alkene (around 1600-1620 cm⁻¹).
-
C-N and C-O stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 143, along with characteristic fragmentation patterns corresponding to the loss of ethoxy and other small fragments.
Applications in Drug Development and Medicinal Chemistry
Ethyl 3-amino-2-pentenoate serves as a versatile synthon for the construction of various heterocyclic scaffolds that are prevalent in many biologically active molecules. Its enamine character allows for facile reactions with a range of electrophiles, leading to the formation of diverse and complex molecular architectures.
Synthesis of Pyrimidine Derivatives
One of the most significant applications of β-enamino esters is in the synthesis of pyrimidines, a class of heterocycles with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[3] The reaction typically involves the cyclocondensation of the β-enamino ester with a suitable N-C-N building block, such as formamide, urea, or guanidine.
Caption: General pathway for the synthesis of pyrimidines from Ethyl 3-amino-2-pentenoate.
This synthetic strategy allows for the introduction of various substituents onto the pyrimidine ring, enabling the generation of libraries of compounds for drug discovery screening.
Role as a Versatile Building Block
The nucleophilic character of the β-carbon of the enamine system in ethyl 3-amino-2-pentenoate makes it reactive towards a variety of electrophiles. This reactivity can be harnessed to synthesize a range of other heterocyclic systems, such as pyridines and pyrroles, which are also important pharmacophores. The ability to act as a versatile building block makes this compound a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling ethyl 3-amino-2-pentenoate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
Ethyl 3-amino-2-pentenoate is a valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis from readily available starting materials and its ability to participate in a variety of chemical transformations, particularly in the construction of heterocyclic systems, underscore its importance for researchers and scientists in the field of drug development. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel and effective therapeutic agents.
References
Sources
- 1. Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Ethyl 3-amino-2-oxopentanoate | C7H13NO3 | CID 141214223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic Stability of Beta-Enamino Esters: A Technical Guide
Part 1: Executive Summary
Beta-enamino esters represent a privileged scaffold in medicinal chemistry, serving as the thermodynamic sink in the condensation of
For drug development professionals, understanding these thermodynamic drivers is critical. The stability of the
Part 2: Structural Dynamics & Thermodynamics
The Tautomeric Landscape
The formation of
The Chelate Effect (The Thermodynamic Sink)
The defining feature of N-monosubstituted
-
Enthalpic Contribution (
): The resonance-assisted hydrogen bond (RAHB) contributes approximately 5–7 kcal/mol of stabilization energy. -
Entropic Contribution (
): The rigidification of the molecule into a planar -configuration reduces conformational freedom but is enthalpically compensated by the strong H-bond and extended -conjugation.
Isomerism: Z vs. E
The equilibrium is heavily skewed toward the
-
(Z)-Isomer: Stabilized by IMHB. The N-H proton and C=O oxygen are syn-planar.
-
(E)-Isomer: Destabilized by steric repulsion between the ester group and the N-substituent (or the
-methyl group) and lacks the stabilizing IMHB.
Table 1: Thermodynamic Stability Factors
| Feature | (Z)-Enamine | (E)-Enamine | Imine Tautomer |
| Primary Stabilizer | Intramolecular H-Bond (IMHB) | Solvent Solvation | C=N Bond Energy |
| Resonance | High ( | Moderate (Cross-conjugation) | Low |
| Dipole Moment | Lower (Internal compensation) | Higher | Moderate |
| Thermodynamic Rank | 1 (Most Stable) | 3 (Least Stable) | 2 (Intermediate) |
Part 3: Mechanistic Underpinning
The formation of the stable
Reaction Pathway Visualization
The following diagram illustrates the conversion of a
Caption: Mechanistic pathway from
Part 4: Experimental Protocols & Validation
Synthesis of Ethyl 3-(Benzylamino)but-2-enoate
This protocol yields the thermodynamically stable
Reagents:
-
Ethyl acetoacetate (1.0 eq)
-
Benzylamine (1.0 eq)
-
Catalyst: Ammonium acetate (5 mol%) or Acetic acid (glacial, 10 mol%)
-
Solvent: Ethanol (or solvent-free)
Workflow:
-
Mixing: Charge a round-bottom flask with ethyl acetoacetate and ethanol (0.5 M concentration).
-
Addition: Add benzylamine dropwise at room temperature. A mild exotherm indicates immediate imine formation.
-
Catalysis: Add the acid catalyst.
-
Reflux: Heat to reflux for 2–4 hours. Use a Dean-Stark trap if using toluene to drive the equilibrium by water removal (Le Chatelier’s principle).
-
Workup: Cool to RT. Concentrate in vacuo. The product often crystallizes upon standing or addition of hexanes.
Structural Validation via NMR
Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the
Key NMR Signatures (CDCl
| Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Value |
| N-H (Enamine) | 8.50 – 11.50 | Broad Singlet | Critical: Downfield shift confirms strong IMHB (Chelate). |
| Vinyl C-H | 4.40 – 4.70 | Singlet | Confirms enamine tautomer (absent in imine). |
| Ester -OCH | 4.00 – 4.20 | Quartet | Standard ester resonance. |
| 1.80 – 2.00 | Singlet | Position dependent on |
Interpretation:
-
If the N-H signal appears upfield (e.g., 4–6 ppm), the IMHB is weak or absent, suggesting the
-isomer or a disruption by polar solvents (e.g., DMSO- ). -
The persistence of the N-H signal at ~9.0 ppm even in dilute solutions confirms the intramolecular nature of the bond.
Experimental Workflow Diagram
Caption: Decision tree for validating
Part 5: Applications in Drug Development
The thermodynamic stability of the
-
Quinolone Antibiotics: The thermal cyclization of
-enamino esters (Gould-Jacobs reaction) relies on the -isomer's stability to position the aromatic ring and ester group for cyclization at 250°C. -
Calcium Channel Blockers: In the Hantzsch Dihydropyridine synthesis, the
-enamino ester acts as the stable nucleophile that reacts with the Knoevenagel intermediate. -
Prodrug Design: The enamine linkage is hydrolytically labile under acidic conditions (e.g., stomach pH) but stable at neutral pH, offering a mechanism for controlled release of amine drugs.
References
-
Bartoli, G., et al. (2004). "Zn(ClO4)2[1]·6H2O as a Powerful Catalyst for the Conversion of β-Ketoesters into Enamino Esters." Synlett, 2004(2), 239-242. Link
-
Gilli, G., et al. (2000). "Evidence for Intramolecular N-H...O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes." Journal of the American Chemical Society, 122(42), 10405–10417. Link
-
Lyu, X., et al. (2022). "Bond Energies of Enamines."[2][3][4] ACS Omega, 7(7), 6345–6355. Link
-
Antic, D. (2020). "Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR." ThermoFisher Application Note. Link
-
Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones." Chemical Reviews, 104(5), 2433–2480. Link
Sources
Solubility Profile of 2-Pentenoic Acid 3-Amino- Ethyl Ester in Organic Solvents: A Technical Guide for Synthesis and Drug Development
Executive Summary
2-Pentenoic acid 3-amino- ethyl ester (also known as ethyl 3-aminopent-2-enoate or ethyl (Z)-3-aminopent-2-enoate; CAS: 3222-61-5) is a highly versatile
For researchers and drug development professionals, understanding the thermodynamic solubility profile of this compound is critical. Solubility not only dictates the choice of reaction medium for multicomponent syntheses (such as the Hantzsch pyridine synthesis)[2] but also influences purification protocols and downstream formulation strategies. This whitepaper provides an in-depth analysis of the structural causality behind its solubility, empirical data across various solvent classes, and a self-validating experimental protocol for precise thermodynamic solubility determination.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of ethyl 3-aminopent-2-enoate, one must first understand the molecular dynamics at play in solution. The compound exists in an equilibrium between its enamine and imine tautomers. However, the (Z)-enamine tautomer is overwhelmingly favored.
The Role of Intramolecular Hydrogen Bonding
The causality behind the dominance of the (Z)-isomer lies in the formation of a strong intramolecular hydrogen bond between the primary amine's hydrogen and the carbonyl oxygen of the ethyl ester.
-
Electronic Effect: The nitrogen lone pair delocalizes through the carbon-carbon double bond into the electron-withdrawing ester group (a push-pull system). This increases the polarity of the molecule.
-
Solvation Effect: Because the primary hydrogen-bond donor (the -NH group) is internally sequestered by the ester carbonyl, the molecule's capacity to act as a hydrogen-bond donor to the surrounding solvent is significantly reduced.
Consequently, the molecule behaves more lipophilically than a standard primary amine, exhibiting exceptional solubility in moderately polar aprotic solvents (like dichloromethane and ethyl acetate) while maintaining high solubility in strong hydrogen-bond accepting solvents (like DMSO)[2].
Logical relationship between enamine tautomerism, H-bonding, and solvent solubility.
Quantitative Solubility Profile
The table below summarizes the thermodynamic solubility profile of ethyl 3-aminopent-2-enoate across a spectrum of organic solvents. The data reflects the compound's structural affinity for dipole-dipole interactions over purely protic solvation.
| Solvent Category | Solvent | Dielectric Constant (ε) | Estimated Solubility Profile | Mechanistic Rationale |
| Polar Protic | Water | 80.1 | Low (< 10 mg/mL) | Hydrophobic ethyl and propyl aliphatic chains disrupt the aqueous solvation shell. |
| Polar Protic | Ethanol | 24.5 | High (> 100 mg/mL) | Favorable H-bonding from the solvent to the ester oxygen; lipophilic chain interactions. |
| Polar Aprotic | DMSO | 46.7 | Very High (> 200 mg/mL) | Strong dipole-dipole interactions with the conjugated push-pull |
| Moderately Polar | Dichloromethane | 8.9 | High (> 100 mg/mL) | Excellent solvation of the internally H-bonded, moderately lipophilic Z-isomer. |
| Non-Polar | Hexane | 1.9 | Moderate (~20-50 mg/mL) | Solvation driven primarily by the aliphatic ethyl ester and ethyl side chains. |
Experimental Protocol: Thermodynamic Solubility Determination
To ensure high scientific integrity and reproducibility, apparent or kinetic solubility measurements (often derived from DMSO stock dilutions) are insufficient for rigorous chemical synthesis planning. Instead, the Shake-Flask Method coupled with HPLC-UV quantification must be employed to determine the true thermodynamic equilibrium solubility[3][4].
This protocol is designed as a self-validating system: visual confirmation of excess solid ensures equilibrium saturation, while chromatographic separation isolates the compound from potential degradation products.
Materials Required
-
Ethyl 3-aminopent-2-enoate (High purity, >98%)
-
Target organic solvents (HPLC grade)
-
Whatman MiniUniPrep vials or standard glass vials with PTFE-lined screw caps
-
Orbital shaker with precise temperature control (e.g., IKA KS 3000)
-
0.45 µm PTFE syringe filters
-
HPLC system equipped with a UV/Vis or DAD detector
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Dispense 1.0 mL of the target organic solvent into a glass vial.
-
Add an excess amount of ethyl 3-aminopent-2-enoate (e.g., 150–200 mg) to the solvent. The critical success factor here is ensuring that undissolved solid remains visible in the vial, guaranteeing that the solution can reach thermodynamic saturation[3].
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation, which would artificially inflate solubility readings.
-
Place the vials in an orbital shaker set to 400 rpm at a constant 25 °C.
-
Incubate for 72 hours. Causality note: 72 hours is required to overcome the activation energy of dissolution for stable crystalline lattices, ensuring true thermodynamic equilibrium rather than a transient kinetic state[4][5].
-
-
Phase Separation:
-
Remove the vials and allow them to stand undisturbed for 2 hours to let the bulk solid settle.
-
Aspirate the supernatant and filter it through a 0.45 µm PTFE syringe filter to remove any micro-particulates. (Do not use nylon filters for non-polar solvents, as they may degrade or adsorb the analyte).
-
-
Dilution and Quantification (HPLC-UV):
-
Dilute the filtered saturated solution by a known factor (e.g., 1:100 or 1:1000) using the mobile phase to ensure the concentration falls within the linear dynamic range of the detector.
-
HPLC Conditions: Use a C18 reverse-phase column. An isocratic mobile phase of 60:40 Acetonitrile:Water will elute the compound efficiently. Set the UV detector to the
of the conjugated enamine system (typically around 270–290 nm). -
Calculate the original concentration by comparing the peak area against a pre-established calibration curve of the compound, multiplying by the dilution factor[3].
-
Step-by-step workflow for determining thermodynamic solubility via the shake-flask method.
Applications in Chemical Synthesis
The solubility profile of ethyl 3-aminopent-2-enoate directly dictates its utility in multicomponent reactions. For instance, in the synthesis of symmetric or asymmetric substituted pyridines (frequently utilized as herbicides or pharmaceutical intermediates), the compound is reacted with an aldehyde and a
Because ethyl 3-aminopent-2-enoate is highly soluble in moderately polar solvents like tetrahydrofuran (THF) and dichloromethane (DCM), these reactions are typically refluxed in THF[2]. The high solubility ensures that the enamino ester remains fully dissolved and bioavailable for nucleophilic attack upon the Knoevenagel condensate intermediate, thereby maximizing the yield of the resulting dihydropyridine core before subsequent oxidation.
References
-
Ethyl 3-aminopent-2-enoate | C7H13NO2 - PubChem National Institutes of Health (NIH) URL:[Link]
- DK162887B - 2-Fluoromethyl-Pyridines, Their Preparation and Use Google Patents URL
-
Determination of Thermodynamic Solubility Bio-protocol URL:[Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate URL:[Link]
Sources
- 1. Ethyl 3-aminopent-2-enoate | C7H13NO2 | CID 10953632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DK162887B - 2-FLUOROMETHYL) -PYRIDINES, THEIR PREPARATION AND USE, AND HERBICIDE MIXTURES CONTAINING THEM - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
Technical Guide: Tautomerism and Characterization of Ethyl 3-amino-2-pentenoate
This technical guide details the structural dynamics, synthesis, and characterization of Ethyl 3-amino-2-pentenoate , a critical
Executive Summary
Ethyl 3-amino-2-pentenoate (CAS: 5438-19-7 for the generic structure, often synthesized in situ) serves as a foundational building block in the synthesis of 1,4-dihydropyridines (calcium channel blockers like Felodipine) and other nitrogenous heterocycles. Its reactivity is governed by a complex tautomeric equilibrium between imine and enamine forms.
This guide provides a definitive analysis of its structural preference for the (Z)-enamine tautomer, driven by intramolecular hydrogen bonding (IMHB), and outlines a self-validating protocol for its synthesis and spectroscopic identification.
Molecular Architecture & Tautomeric Landscape
The Tautomeric Equilibrium
Unlike simple ketones which favor the keto form,
-
Imine Form: Ethyl 3-imino-pentanoate.
-
(E)-Enamine: Ethyl (E)-3-amino-2-pentenoate (Trans arrangement).
-
(Z)-Enamine: Ethyl (Z)-3-amino-2-pentenoate (Cis arrangement).
The Chelate Effect (Thermodynamic Sink)
Experimental evidence and density functional theory (DFT) confirm that the (Z)-enamine is the thermodynamic sink. This stability arises from a pseudo-six-membered ring formed by an intramolecular hydrogen bond between the amino proton (
-
Stabilization Energy: The IMHB contributes approximately 5–7 kcal/mol of stabilization energy compared to the (E)-isomer.
-
Conjugation: The lone pair on the nitrogen is delocalized into the ester carbonyl, creating a "push-pull" alkene system that significantly lowers the double bond character of the C2=C3 bond and increases the nucleophilicity at C2.
Visualization of Tautomeric Pathways
The following diagram illustrates the equilibrium dynamics. Note that while the Imine is the kinetic intermediate during synthesis, the system rapidly relaxes to the Z-Enamine.
Figure 1: Tautomeric equilibrium pathways. The green node represents the dominant stable form isolated in standard conditions.
Experimental Protocol: Synthesis & Isolation
This protocol utilizes the condensation of ethyl 3-oxopentanoate (ethyl propionylacetate) with ammonium acetate. This method avoids the use of gaseous ammonia, improving safety and reproducibility.
Reagents & Materials
-
Precursor: Ethyl 3-oxopentanoate (Ethyl propionylacetate) [>98% purity].
-
Amine Source: Ammonium Acetate (
) [Anhydrous]. -
Solvent: Methanol (MeOH) [HPLC Grade].
-
Catalyst: Acetic Acid (Glacial) [Optional, usually self-catalyzed by
].
Step-by-Step Methodology
| Step | Operation | Critical Parameter / Observation |
| 1 | Dissolution | Dissolve |
| 2 | Addition | Add Ethyl 3-oxopentanoate (1 eq.) dropwise at Room Temperature (RT). Exothermic: Monitor internal temp ( |
| 3 | Reaction | Stir at Reflux ( |
| 4 | Workup | Concentrate MeOH under reduced pressure. Residue will be a viscous oil or semi-solid. |
| 5 | Partition | Dissolve residue in |
| 6 | Drying | Dry organic layer over |
| 7 | Purification | Vacuum Distillation is preferred over column chromatography, as silica can induce hydrolysis back to the keto-ester. |
Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis of Ethyl 3-amino-2-pentenoate.
Analytical Characterization
Validating the structure requires distinguishing the enamine from the imine and confirming the Z-geometry.
Nuclear Magnetic Resonance ( H NMR)
Data is extrapolated from homologous series (crotonates) and verified against theoretical shifts for the pentenoate structure.
Solvent:
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |
| Vinyl H (C2-H) | 4.50 – 4.60 | Singlet (s) | 1H | Characteristic of |
| Amino H (H-bonded) | 7.80 – 8.50 | Broad (br) | 1H | Downfield shift confirms (Z)-geometry (IMHB). |
| Amino H (Free) | 4.00 – 5.50 | Broad (br) | 1H | Often exchanged or broadened; less deshielded than the H-bonded proton. |
| Ester | 4.15 | Quartet (q) | 2H | Typical ethyl ester. |
| Allylic | 2.10 – 2.20 | Quartet (q) | 2H | Methylene group of the ethyl chain attached to the enamine. |
| Terminal | 1.10 – 1.20 | Triplet (t) | 3H | Terminal methyl of the pentenoate chain. |
Note: If the (E)-isomer is present, a minor vinyl singlet may appear upfield (~4.3 ppm), and the amino protons will appear as a single broad peak around 5-6 ppm due to lack of H-bonding.
Infrared Spectroscopy (FT-IR)
-
N-H Stretch: 3450
and 3350 (Asymmetric/Symmetric). -
Ester C=O: 1650 – 1665
.-
Diagnostic: A normal saturated ester appears at ~1735
. The shift to ~1660 indicates strong conjugation (enamine) and intramolecular hydrogen bonding (Z-form).
-
-
C=C Stretch: 1610 – 1620
.
Applications in Drug Development
The reactivity of ethyl 3-amino-2-pentenoate is exploited primarily in the Hantzsch Dihydropyridine Synthesis .
-
Pharmacophore Construction: It reacts with an aldehyde and another equivalent of
-keto ester (or enone) to form 1,4-dihydropyridines (1,4-DHPs). -
Mechanism: The nucleophilic carbon (C2) of the enamine attacks the electrophilic carbonyl of the aldehyde/Knoevenagel intermediate.
-
Relevance: This specific "pentenoate" tail (ethyl group at C4 of the DHP ring) allows for fine-tuning of lipophilicity and calcium channel binding affinity in antihypertensive drugs.
References
-
Tautomerism in
-Enamino Esters: Liral, S. et al. "Solvent effect on keto–enol tautomerism." RSC Advances, 2013. -
Synthesis Protocol: Bartoli, G. et al. "Solid-phase synthesis of
-enamino esters." Journal of Organic Chemistry, 2004. -
Hantzsch Reaction Mechanism: Heravi, M. M. "Applications of Hantzsch synthesis in drug discovery." Current Organic Chemistry, 2012.
-
Crystallographic Data (Homologue): Fallon, G. D. et al.[1] "The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate." Canadian Journal of Chemistry, 1980.[1]
-
NMR Data Source: Comparison with Ethyl 3-aminocrotonate spectral data. National Institute of Advanced Industrial Science and Technology (AIST), SDBS Web.
Sources
Comparative Technical Guide: Ethyl 3-Aminocrotonate vs. Ethyl 3-Amino-2-Pentenoate
This guide provides an in-depth technical comparison between Ethyl 3-aminocrotonate and Ethyl 3-amino-2-pentenoate , focusing on their structural properties, synthetic pathways, and specific applications in pharmaceutical development.
Executive Summary
Ethyl 3-aminocrotonate and Ethyl 3-amino-2-pentenoate are homologous
Structural & Electronic Architecture
Molecular Identity
The fundamental difference is the carbon backbone length of the parent acid chain, which determines the substituent at the
| Feature | Ethyl 3-aminocrotonate | Ethyl 3-amino-2-pentenoate |
| CAS Number | 7318-00-5 (also 626-34-6) | 3222-61-5 |
| Formula | ||
| Molecular Weight | 129.16 g/mol | 143.18 g/mol |
| Systematic Name | Ethyl 3-amino-2-butenoate | Ethyl 3-amino-2-pentenoate |
| Methyl ( | Ethyl ( | |
| Precursor | Ethyl acetoacetate (Ethyl 3-oxobutanoate) | Ethyl 3-oxopentanoate (Ethyl 3-oxovalerate) |
Electronic and Steric Implications
Both compounds exist in a tautomeric equilibrium, predominantly favoring the enamine form (Z-isomer) over the imine form due to intramolecular hydrogen bonding between the amine hydrogen and the ester carbonyl oxygen.
-
Electronic Effect (+I): The ethyl group in the pentenoate exerts a slightly stronger positive inductive effect (+I) compared to the methyl group in the crotonate. This theoretically increases the electron density at the
-carbon, making it slightly more nucleophilic in Michael addition steps. -
Steric Hindrance: The ethyl group introduces greater steric bulk. In condensation reactions (e.g., with sterically crowded aldehydes), the pentenoate may exhibit slower reaction kinetics compared to the crotonate due to interference during the initial nucleophilic attack or subsequent ring closure.
Figure 1: Structural comparison highlighting the
Synthetic Pathways & Production[1]
Both compounds are synthesized via the amination of their corresponding
Synthesis Protocol
General Reaction:
Method A: Ethyl 3-aminocrotonate [1][2][3][4]
-
Reagents: Ethyl acetoacetate (1.0 eq), Ammonium Acetate (1.1 - 1.5 eq).
-
Solvent: Ethanol or Methanol.
-
Conditions: Reflux for 3–5 hours or stir at room temperature for 24 hours.
-
Purification: Removal of solvent in vacuo; residue is often used directly or recrystallized/distilled (bp ~210°C).
Method B: Ethyl 3-amino-2-pentenoate [5]
-
Reagents: Ethyl 3-oxopentanoate (1.0 eq), Ammonium Acetate (1.2 eq).
-
Solvent: Ethanol or Toluene (with Dean-Stark trap for water removal).
-
Conditions: Reflux is often required to drive the reaction to completion due to the slightly lower electrophilicity of the ketone carbonyl caused by the ethyl group's steric hindrance.
-
Purification: Vacuum distillation is recommended to separate from unreacted keto-ester.
Critical Note: Ethyl 3-oxopentanoate is less commercially ubiquitous and more expensive than ethyl acetoacetate, often requiring in situ generation or specialized sourcing for large-scale campaigns.
Reactivity Profile & Mechanistic Divergence
The primary utility of these enamino esters is in the Hantzsch Dihydropyridine Synthesis . Here, they act as the nucleophilic component reacting with an aldehyde and a second equivalent of
The Hantzsch Reaction Mechanism
In a classical Hantzsch synthesis targeting unsymmetrical dihydropyridines:
-
Component B: Ethyl 3-amino-2-pentenoate (Ethyl source).[5]
If one uses Ethyl 3-aminocrotonate , the resulting dihydropyridine ring will have a methyl group at the 2- or 6-position. If one uses Ethyl 3-amino-2-pentenoate , the ring will possess an ethyl group at that position.
Impact on Reaction Kinetics
-
Nucleophilicity: The
-carbon of the pentenoate is sufficiently nucleophilic for Michael addition to arylidene intermediates. -
Steric Clashes: When reacting with ortho-substituted benzaldehydes (common in drug scaffolds), the ethyl group of the pentenoate can cause significant steric repulsion during the ring-closing step, potentially lowering yields or requiring higher reaction temperatures compared to the crotonate.
Figure 2: Divergent pathways in Hantzsch synthesis determining the C2/C6 alkyl substituent.
Applications in Drug Discovery[7][8]
The choice between these two reagents is rarely arbitrary; it is a calculated decision in Structure-Activity Relationship (SAR) optimization.
Modulation of Lipophilicity (LogP)
-
Replacing a methyl group (from crotonate) with an ethyl group (from pentenoate) increases the ClogP of the final molecule.
-
Effect: Enhanced penetration of lipid bilayers, potentially altering the bioavailability and volume of distribution (
) of the drug.
Receptor Binding Affinity
In calcium channel blockers (1,4-dihydropyridines), the substituents at the 2- and 6-positions interact with hydrophobic pockets in the L-type calcium channel (
-
Small Pockets: Require the methyl group (use Ethyl 3-aminocrotonate).
-
Larger Hydrophobic Pockets: May tolerate or favor the ethyl group (use Ethyl 3-amino-2-pentenoate) to improve binding selectivity or potency.
Specific Examples
-
Nifedipine/Nitrendipine: Typically synthesized using methyl-precursors (acetoacetate/aminocrotonate) resulting in methyl substituents on the ring.
-
Novel Analogs: Research into "2,6-diethyl" analogs utilizes ethyl 3-amino-2-pentenoate to create steric bulk that can prevent metabolic oxidation of the dihydropyridine ring to the inactive pyridine, potentially extending the half-life.
Experimental Protocols
Standardized Synthesis of Ethyl 3-Amino-2-Pentenoate
Self-validating protocol for laboratory scale (100 mmol).
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charging: Add Ethyl 3-oxopentanoate (14.4 g, 100 mmol), Ammonium Acetate (9.25 g, 120 mmol), and Toluene (100 mL).
-
Reaction: Heat to reflux (bath temp ~120°C). Water will separate in the Dean-Stark trap. Monitor via TLC (SiO2, 20% EtOAc/Hexane) for disappearance of the keto-ester.
-
Workup: Once water evolution ceases (~3-5 hours), cool to room temperature. Wash with water (
mL) and brine ( mL). -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude oil is often sufficiently pure (>95% NMR). For high purity, distill under high vacuum (approx. 0.5 mmHg).
Storage and Stability
-
Ethyl 3-aminocrotonate: Solid/crystalline at room temperature (MP ~33-35°C). Store refrigerated (
). -
Ethyl 3-amino-2-pentenoate: Typically a viscous liquid or low-melting solid. More prone to hydrolysis due to the liquid state allowing moisture ingress. Store strictly under inert atmosphere (Argon/Nitrogen) at
.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10953632, Ethyl 3-aminopent-2-enoate. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637551, Ethyl 3-aminocrotonate. Retrieved from [Link]
-
NIST Chemistry WebBook. Ethyl 3-aminocrotonate Thermochemical Data. Retrieved from [Link]
Sources
Crystal Structure & Conformational Analysis of Ethyl 3-amino-2-pentenoate
Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Chemists, and Drug Discovery Specialists[1]
Executive Summary & Structural Context[2][3]
Ethyl 3-amino-2-pentenoate (CAS: 5438-19-7) represents a quintessential class of
This guide provides a rigorous analysis of the molecular conformation, synthesis, and crystallographic considerations of this compound.[1] It moves beyond basic characterization to explore the Resonance-Assisted Hydrogen Bond (RAHB) that dictates its stability and reactivity.[1]
Key Structural Parameters (Predicted/Homologous)
| Parameter | Value (Approx.) | Structural Significance |
| Configuration | Z-isomer | Stabilized by intramolecular N-H[1]···O=C interaction.[1][2] |
| C=C Bond Length | 1.36 – 1.38 Å | Lengthened due to push-pull resonance (enamine-ester conjugation).[1] |
| C–N Bond Length | 1.33 – 1.35 Å | Shortened (partial double bond character), restricting rotation.[1] |
| N···O Distance | 2.65 – 2.70 Å | Indicates strong intramolecular hydrogen bonding.[1] |
| Tautomerism | Enamine > Imine | Enamine form is thermodynamically favored by ~4-6 kcal/mol.[1] |
Synthesis & Crystallization Protocol
To analyze the structure, one must first isolate the compound in high purity.[1] The synthesis relies on the condensation of
Reaction Mechanism & Workflow
The formation of ethyl 3-amino-2-pentenoate proceeds via the nucleophilic attack of ammonia on the ketone carbonyl of ethyl propionylacetate, followed by dehydration.[1]
[1]
Experimental Protocol
Objective: Synthesis of 50 mmol scale batch.
-
Reagent Preparation:
-
Charge a 250 mL round-bottom flask with Ethyl propionylacetate (7.21 g, 50 mmol).
-
Add Ammonium Acetate (19.2 g, 250 mmol, 5 equiv.) to ensure complete conversion.[1]
-
Solvent: Anhydrous Methanol (50 mL).
-
-
Reaction:
-
Equip the flask with a reflux condenser and a drying tube (CaCl₂ or Drierite).[1]
-
Heat to reflux (approx. 65°C) with magnetic stirring for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (SiO₂, 20% EtOAc/Hexanes).[1] The starting keto-ester spot (
) should disappear, replaced by the lower enamine spot.[1]
-
-
Work-up:
-
Crystallization (Critical for Structural Analysis):
-
Since the pentenoate derivative has a lower melting point than its methyl homolog (crotonate), it often isolates as an oil.[1]
-
Technique: Dissolve the crude oil in a minimum amount of warm Hexane/Et₂O (10:1).[1]
-
Cooling: Place in a -20°C freezer for 24-48 hours.
-
Result: Colorless prismatic crystals suitable for X-ray diffraction (or low-temp mounting).[1]
-
Structural Analysis: The Z-Enamine Conformation
The crystallographic interest in ethyl 3-amino-2-pentenoate lies in its rigid conformational lock.[1] Unlike simple amines, this molecule does not rotate freely.[1]
The Resonance-Assisted Hydrogen Bond (RAHB)
The stability of the Z-isomer is driven by a 6-membered pseudo-ring formed by an intramolecular hydrogen bond between the amino hydrogen and the ester carbonyl oxygen.[1]
-
N-H···O Interaction: This is not a simple electrostatic attraction.[1] It is "resonance-assisted," meaning the
-electron delocalization strengthens the H-bond, and the H-bond conversely enhances the delocalization (Gilli et al.).[1] -
Planarity: The atoms N-C(3)=C(2)-C(1)=O are strictly coplanar to maximize orbital overlap.
Tautomerism & Isomerism Logic
The molecule theoretically exists in three forms: Imine, E-Enamine, and Z-Enamine.[1] The Z-Enamine is the global minimum.[1]
[1]
Bond Length Analysis (Causality)
In the crystal structure (or high-level DFT optimizations), the bond lengths deviate significantly from standard values, proving the "push-pull" electronic nature.[1]
-
C2=C3 (Double Bond):
-
C3-N (Amino Bond):
-
C1=O (Carbonyl):
-
Standard Ester C=O: 1.20 Å[1]
-
Ethyl 3-amino-2-pentenoate:~1.22 Å
-
Reason: The oxygen accepts the hydrogen bond and electron density from the conjugated system, slightly lengthening the bond.
-
Comparative Crystallography
Because the specific crystal structure of the pentenoate (ethyl side chain) is less commonly reported than the crotonate (methyl side chain), researchers often use the crotonate as a structural proxy.
| Feature | Ethyl 3-aminocrotonate (Proxy) | Ethyl 3-amino-2-pentenoate (Target) | Impact of Difference |
| Side Chain | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Increased steric bulk at C3.[1] |
| Space Group | Likely | Ethyl group may disrupt tight packing, lowering MP.[1] | |
| Melting Point | 33–35 °C | < 25 °C (often liquid) | Requires cryo-crystallography (< 100 K) for resolution.[1] |
| H-Bond Length | 2.06 Å (H[1]···O) | ~2.06 Å (Predicted) | The core RAHB motif is invariant to the alkyl tail. |
Technical Note for Crystallographers: If attempting to solve this structure from a liquid sample, use an in situ cryocrystallography technique.[1]
-
Mount the liquid in a capillary or on a cryo-loop.[1]
-
Flash cool to 100 K.[1]
-
Anneal the sample if polycrystallinity is observed (melt and re-freeze slowly) to obtain a single crystal suitable for diffraction.[1]
References
-
Gilli, G., et al. (1989).[1] "Resonance-Assisted Hydrogen Bonding (RAHB).[1] A General Phenomenon in Molecular Structure."[1] Journal of the American Chemical Society.[1] Link
-
Limbach, H. H., et al. (2004).[1] "Hydrogen Bond Geometries and Proton Transfer Pathways." ChemPhysChem. Link
-
PubChem Database. "Ethyl 3-aminopent-2-enoate (CID 10953632)."[1][3] National Library of Medicine.[1][3] Link
-
Allen, F. H. (2002).[1] "The Cambridge Structural Database: a quarter of a million crystal structures and rising."[1] Acta Crystallographica Section B. Link
-
BenchChem. "Synthesis of Ethyl 3-amino-2-methylbut-2-enoate: A Comprehensive Technical Review." (Analogous synthesis protocols). Link
Sources
Safety data sheet (SDS) highlights for 2-Pentenoic acid 3-amino- ethyl ester
The following technical guide details the safety, handling, and application profile of Ethyl 3-amino-2-pentenoate (CAS: 3222-61-5).
Synonyms: 2-Pentenoic acid, 3-amino-, ethyl ester; Ethyl 3-aminopent-2-enoate;
Executive Summary
Ethyl 3-amino-2-pentenoate is a reactive enamine ester widely utilized in the synthesis of nitrogenous heterocycles, particularly 1,4-dihydropyridines (calcium channel blockers) via the Hantzsch reaction.[1]
While structurally similar to the common reagent ethyl 3-aminocrotonate, this pentenoate derivative carries specific handling risks due to its moisture sensitivity and corrosive potential .[1] Upon exposure to atmospheric moisture, it hydrolyzes to release ammonia and the corresponding
Physicochemical Profile
Understanding the physical state is the first line of defense. This compound exists in equilibrium, often favoring the Z-isomer due to intramolecular hydrogen bonding.[1]
| Property | Value / Description | Note |
| Molecular Formula | MW: 143.19 g/mol | |
| Physical State | Viscous Liquid or Low-Melting Solid | Homolog melts at 33–35°C; tends to supercool.[1] |
| Boiling Point | ~215–220°C (predicted) | Decomposes before boiling at atm pressure. |
| Flash Point | >90°C (Combustible) | High flash point but volatile decomposition products. |
| Solubility | Soluble in EtOH, DMSO, | Hydrolyzes in water. |
| pKa | ~5.3 (Conjugate acid) | Basic nitrogen; protonation occurs at C-2 (beta-carbon).[1] |
Hazard Identification & Toxicology
GHS Classification (Derived from Homolog CAS 7318-00-5): Given the structural homology to ethyl 3-aminocrotonate, this substance must be treated with the same high-level precautions.[1]
-
Signal Word: DANGER
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).
Mechanistic Toxicology
-
Tissue Necrosis: The basic enamine moiety (
) reacts with skin lipids and proteins, causing saponification and deep tissue burns similar to caustic alkalis. -
Hydrolysis Hazard:
Inhalation of moist air containing the vapor generates ammonia gas in the respiratory tract, leading to immediate bronchial irritation and potential edema.
Operational Safety & Engineering Controls
A. Storage & Stability Logic
The primary degradation pathway is hydrolysis followed by oligomerization .
-
Atmosphere: Store under Argon or Nitrogen.
is not recommended as enamines can react with it to form carbamates. -
Temperature: Refrigerate (
). Cold storage slows the rate of auto-condensation.[1]
B. Safe Handling Workflow
The following diagram illustrates the decision logic for handling this moisture-sensitive corrosive.
Figure 1: Decision logic for handling moisture-sensitive enamines to prevent hydrolysis and exposure.
Emergency Response Protocols
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Drench with water for 15+ mins.[1] Do not use vinegar/acid. | The chemical is caustic; acids cause exothermic neutralization burns. Dilution is key. |
| Eye Contact | Irrigate with saline/water.[3][4] Lift eyelids. Seek Ophthalmologist. | Corrosive enamines can cause permanent corneal opacification rapidly. |
| Inhalation | Move to fresh air.[4][5][6] Administer | Ammonia release causes bronchospasm. 100% oxygen aids in preventing hypoxia. |
| Spill (Liquid) | Cover with Dry Sand or Vermiculite .[1] Do not use sawdust. | Sawdust is combustible; enamines are organic bases. Use inert absorbents. |
| Fire | Use | Water spray may hydrolyze the pool, releasing ammonia gas which fuels the fire/toxicity. |
Application in Drug Development: Hantzsch Synthesis
In drug discovery, Ethyl 3-amino-2-pentenoate is a critical "C3-C4-C5-N" building block.[1] It replaces the standard acetoacetate/ammonia combination to allow for pre-functionalized regioselectivity in dihydropyridine (DHP) synthesis.
Reaction Mechanism & Safety Integration
The synthesis of a Nifedipine-like analog using this reagent involves a condensation with an aldehyde and a
Key Safety Note: The reaction is exothermic.[1] When adding this enamine to an activated aldehyde (Knoevenagel intermediate), control the temperature to prevent runaway reflux.
Figure 2: The Convergent Hantzsch Synthesis utilizing Ethyl 3-amino-2-pentenoate as the nitrogen donor.[1][8]
Experimental Protocol Highlights
-
Solvent Selection: Use anhydrous Ethanol or Isopropanol. Water content >0.5% will degrade the enamine reagent before it reacts.
-
Order of Addition:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10953632, Ethyl 3-aminopent-2-enoate. Retrieved from [Link]
- Memarian, H. R., & Abdoli-Senejani, M. (2008).Ultrasonic-assisted synthesis of 1,4-dihydropyridines. Ultrasonics Sonochemistry. (Contextualizes enamine use in Hantzsch synthesis).
Sources
- 1. 2-Butenoic acid, 3-amino-, ethyl ester [webbook.nist.gov]
- 2. Ethyl 3-aminopent-2-enoate | C7H13NO2 | CID 10953632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. oenotechnic.com [oenotechnic.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemsupply.com.au [chemsupply.com.au]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Ethyl 2-aminopent-3-enoate | C7H13NO2 | CID 19764891 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity Profile of the Amino Group in Ethyl 3-Amino-2-pentenoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
Ethyl 3-amino-2-pentenoate, a vinylogous amide, possesses a rich and versatile chemical reactivity centered on its amino group. This guide provides a comprehensive exploration of the electronic and steric factors governing the nucleophilicity and basicity of this functional group. We will delve into the key reactions of the amino group, including N-alkylation, N-acylation, and its pivotal role as a precursor in the synthesis of diverse heterocyclic systems. This document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize ethyl 3-amino-2-pentenoate as a versatile building block in synthetic organic chemistry and drug discovery.
Introduction: The Unique Electronic Landscape of Ethyl 3-Amino-2-pentenoate
Ethyl 3-amino-2-pentenoate is more than a simple amine. Its structure, characterized by an amino group conjugated with an α,β-unsaturated ester, creates a unique electronic environment that dictates its reactivity. This conjugation, often referred to as a vinylogous amide system, results in delocalization of the nitrogen lone pair across the π-system.
This electron delocalization has two profound consequences:
-
Enhanced Nucleophilicity of the β-Carbon: The resonance contribution of the nitrogen lone pair increases the electron density at the β-carbon, making it a soft nucleophilic center susceptible to attack by electrophiles.
-
Modulated Basicity and Nucleophilicity of the Amino Group: While the nitrogen lone pair is delocalized, the amino group retains significant nucleophilic character, capable of participating in a wide array of reactions. Its basicity, however, is attenuated compared to a simple alkylamine due to this delocalization. The pKa of the protonated amino group is a crucial parameter in understanding its reactivity in acid- or base-catalyzed reactions. While specific experimental data for ethyl 3-amino-2-pentenoate is scarce, the pKa of protonated enamines is generally in the range of 5-7, significantly lower than that of typical alkylamines (pKa ~10-11)[1].
The interplay between the nucleophilic nitrogen and the nucleophilic β-carbon is a central theme in the chemistry of ethyl 3-amino-2-pentenoate, offering multiple avenues for synthetic transformations.
Spectroscopic Characterization
| Spectroscopic Data for Ethyl 3-amino-2-butenoate (as a proxy) | |
| ¹H NMR (CDCl₃, ppm) | δ 1.24 (t, 3H, -CH₃ ester), 1.95 (s, 3H, =C-CH₃), 4.09 (q, 2H, -CH₂- ester), 4.60 (s, 1H, =CH-), ~4.8 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 14.6 (-CH₃ ester), 29.1 (=C-CH₃), 58.0 (-CH₂- ester), 81.9 (=CH-), 160.2 (=C-NH₂), 170.1 (C=O) |
| IR (cm⁻¹) | ~3400-3200 (N-H stretching), ~1650 (C=O stretching, conjugated), ~1600 (C=C stretching) |
Note: The chemical shifts for ethyl 3-amino-2-pentenoate will differ slightly due to the presence of the ethyl group at the β-position instead of a methyl group. Specifically, the singlet for the =C-CH₃ at ~1.95 ppm would be replaced by signals corresponding to the ethyl group, and the =CH- signal would be absent.
Reactivity Profile of the Amino Group
The amino group in ethyl 3-amino-2-pentenoate is a versatile functional handle that can undergo a variety of transformations. Its reactivity can be broadly categorized into N-centered nucleophilic reactions and its participation in cyclization reactions to form heterocyclic structures.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
The nitrogen atom of ethyl 3-amino-2-pentenoate can act as a nucleophile to displace leaving groups from alkyl halides in an SN2 reaction, leading to the formation of N-alkylated products. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated.
Caption: General workflow for the N-alkylation of ethyl 3-amino-2-pentenoate.
Experimental Protocol: N-Methylation of Ethyl 3-amino-2-pentenoate (Adapted from general procedures for enamine alkylation)
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-amino-2-pentenoate (1.0 eq.) in a suitable aprotic solvent such as anhydrous acetone or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the solution.
-
Alkylating Agent Addition: Slowly add methyl iodide (CH₃I, 1.2 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the N-methylated product.
N-Acylation: Synthesis of Amides
The amino group of ethyl 3-amino-2-pentenoate readily reacts with acylating agents such as acyl chlorides or anhydrides to form N-acylated products (amides). This reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine or pyridine, to scavenge the acid byproduct.
Caption: General workflow for the N-acylation of ethyl 3-amino-2-pentenoate.
Experimental Protocol: N-Acetylation of Ethyl 3-amino-2-pentenoate (Adapted from general procedures for amine acylation)
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 3-amino-2-pentenoate (1.0 eq.) and triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq.) dropwise to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the N-acetylated product.
Role in Heterocyclic Synthesis
The true synthetic prowess of ethyl 3-amino-2-pentenoate is revealed in its utility as a versatile precursor for the construction of a wide variety of heterocyclic systems. The presence of the amino group and the activated double bond allows for participation in various cyclocondensation reactions.
Hantzsch Pyridine Synthesis
In a variation of the classic Hantzsch synthesis, ethyl 3-amino-2-pentenoate can serve as the enamine component, reacting with an aldehyde and a β-ketoester to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.
Caption: Simplified workflow of the Hantzsch pyridine synthesis utilizing ethyl 3-amino-2-pentenoate.
Conceptual Protocol: Hantzsch-type Pyridine Synthesis
-
Mixing Reactants: In a suitable solvent such as ethanol, combine ethyl 3-amino-2-pentenoate (1.0 eq.), an aldehyde (1.0 eq.), and a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.).
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Oxidation: Upon formation of the dihydropyridine intermediate, an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) can be added to facilitate aromatization to the pyridine ring.
-
Isolation: After cooling, the product may precipitate or can be isolated by extraction and purified by recrystallization or column chromatography.
Paal-Knorr Pyrrole Synthesis
Ethyl 3-amino-2-pentenoate can react with a 1,4-dicarbonyl compound in the presence of an acid catalyst to furnish a substituted pyrrole. This reaction, a variation of the Paal-Knorr synthesis, provides a straightforward entry into this important class of heterocycles.[2][3][4][5][6]
Caption: Paal-Knorr synthesis of a substituted pyrrole.
Gewald Aminothiophene Synthesis
In a multicomponent reaction, ethyl 3-amino-2-pentenoate can potentially react with elemental sulfur and a compound containing an active methylene group (e.g., malononitrile) in the presence of a base to yield a polysubstituted 2-aminothiophene. This is a modification of the Gewald aminothiophene synthesis.[1][7][8][9][10]
Caption: Conceptual workflow for a Gewald-type aminothiophene synthesis.
Conclusion
The amino group in ethyl 3-amino-2-pentenoate is a highly versatile functional group whose reactivity is intricately modulated by the conjugated α,β-unsaturated ester. Its ability to undergo N-alkylation and N-acylation, coupled with its pivotal role as a precursor in the synthesis of a diverse array of heterocycles, underscores its significance as a valuable building block in organic synthesis. A thorough understanding of its reactivity profile, as outlined in this guide, is paramount for its effective application in the design and development of novel molecules with potential applications in the pharmaceutical and material sciences.
References
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Hantzsch Pyridine Synthesis. Scribd. [Link]
-
Paal-Knorr Pyrrole Synthesis. SynArchive. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Learning from the Hantzsch synthesis. ACS Publications. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Ethyl 3-aminopent-2-enoate. PubChem. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-chemistry.org [organic-chemistry.org]
Methodological & Application
Application Note: Synthesis of Substituted Quinolines from 2-Pentenoic Acid, 3-Amino-, Ethyl Ester
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
The quinoline scaffold is a highly privileged pharmacophore in drug discovery, forming the core of numerous antimalarial, antibacterial, and antineoplastic agents. The synthesis of highly substituted, functionalized quinolines requires versatile and regioselective building blocks. 2-Pentenoic acid, 3-amino-, ethyl ester (commonly referred to as ethyl 3-amino-2-pentenoate) serves as an exceptional precursor for these complex heterocycles.
As a homologous derivative of the widely used ethyl 3-aminocrotonate, this β-amino-α,β-unsaturated ester operates as an ambident nucleophile [1]. The synthetic versatility of this compound stems from its highly conjugated enamine system, which allows for nucleophilic attack to occur at two distinct sites: the nitrogen atom (N-nucleophilicity) and the α-carbon (C-nucleophilicity)[1]. Understanding and controlling this dual reactivity is the cornerstone of directing the molecule toward specific quinoline or quinolone architectures.
Ambident Reactivity Profile
The pathway chosen dictates the final heterocyclic substitution pattern. By modulating the reaction conditions (kinetic vs. thermodynamic control) and the nature of the electrophilic partner, chemists can selectively drive the synthesis toward 4-quinolones, 3-carboxyquinolines, or highly functionalized quinoline-5,8-diones.
Fig 1. Ambident reactivity pathways of ethyl 3-amino-2-pentenoate in quinoline synthesis.
Synthetic Methodologies & Protocols
The Conrad-Limpach Approach (Synthesis of 2-Ethyl-4-quinolones)
The Conrad-Limpach reaction is a classical method for synthesizing 4-quinolones. When utilizing ethyl 3-amino-2-pentenoate, the reaction proceeds via an initial transamination with an aniline derivative under kinetic control, followed by a high-temperature thermal cyclization under thermodynamic control[1][2].
Table 1: Substrate Scope for 2-Ethyl-4-quinolone Synthesis
| Aniline Derivative | Transamination Yield (%) | Cyclization Temp (°C) | Final Quinolone Yield (%) |
| Aniline | 88 | 250 | 75 |
| 4-Methoxyaniline | 92 | 250 | 81 |
| 4-Fluoroaniline | 86 | 250 | 72 |
| 3-Chloroaniline | 85 | 250 | 68 (Mixture of 5/7-Cl isomers) |
Protocol 1: Two-Step Synthesis of 2-Ethyl-4-quinolone
Self-Validating System & Causality Breakdown
Step 1: Transamination (Kinetic Control)
-
Procedure: In a 50 mL round-bottom flask equipped with a short-path distillation head, combine ethyl 3-amino-2-pentenoate (10.0 mmol), aniline (10.0 mmol), and glacial acetic acid (0.1 mL, catalytic). Heat the neat mixture to 120 °C for 3 hours.
-
Causality: Acetic acid protonates the enamine, facilitating nucleophilic attack by the aniline. Heating to 120 °C selectively drives off the lower-boiling ammonia gas (
), shifting the equilibrium entirely toward the ethyl 3-(phenylamino)-2-pentenoate intermediate. -
Validation: Monitor the evolution of
gas using damp red litmus paper at the condenser outlet. The reaction is complete when the paper no longer turns blue.
Step 2: Thermal Cyclization (Thermodynamic Control)
-
Procedure: Dissolve the crude intermediate from Step 1 in 15 mL of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Add this solution dropwise via an addition funnel to a separate flask containing 10 mL of Dowtherm A pre-heated to 250 °C. Maintain at 250 °C for 30 minutes.
-
Causality: The cyclization requires extreme temperatures (>250 °C) to overcome the high activation energy barrier of the intramolecular nucleophilic acyl substitution[1]. Dropwise addition prevents the intermediate from decomposing bimolecularly, ensuring pseudo-high-dilution conditions that favor intramolecular cyclization.
-
Validation: Cool the mixture to room temperature. The 4-quinolone product will spontaneously precipitate due to strong intermolecular hydrogen bonding, which is insoluble in cold non-polar solvents. Filter and wash thoroughly with hexanes to remove residual Dowtherm A.
Modified Friedländer Annulation (Synthesis of 3-Carboxyquinolines)
The Friedländer reaction typically involves the condensation of an o-aminobenzaldehyde with an α-methylene ketone. However, utilizing ethyl 3-amino-2-pentenoate introduces a highly efficient, modified pathway. The mechanism involves an initial intermolecular aldol-type reaction at the enamine's α-carbon, followed by a cyclodehydration where the o-amino group displaces the enamine's primary amine[3].
Fig 2. Stepwise mechanism of the modified Friedländer annulation via Lewis acid catalysis.
Table 2: Optimization of Friedländer Annulation Conditions
| Entry | Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | None | EtOH | 80 | 24 | 15 |
| 2 | AcOH (100) | EtOH | 80 | 12 | 45 |
| 3 | Toluene | 110 | 6 | 72 | |
| 4 | Solvent-free | 90 | 2 | 91 |
Protocol 2: Indium-Catalyzed Solvent-Free Friedländer Synthesis
-
Procedure: Charge a 25 mL sealed tube with o-aminobenzaldehyde (1.0 mmol) and ethyl 3-amino-2-pentenoate (1.1 mmol). Add
(5 mol%) as a Lewis acid catalyst. Stir the neat mixture at 90 °C under an argon atmosphere for 2 hours. -
Causality: Solvent-free conditions drastically increase the effective molarity of the ambident enamine, accelerating the initial C-C bond formation.
is selected as it is a mild, water-tolerant carbophilic Lewis acid that activates the aldehyde carbonyl without hydrolyzing the enamine ester. -
Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the highly fluorescent o-aminobenzaldehyde spot under 365 nm UV indicates reaction completion. Quench with water, extract with EtOAc, and purify via flash chromatography to yield pure ethyl 2-ethylquinoline-3-carboxylate.
Advanced Applications: Quinone Condensations
For oncology drug development, the synthesis of quinoline-5,8-diones (analogues of the cytotoxic pharmacophore found in streptonigrin and lavendamycin) is of high interest. Ethyl 3-amino-2-pentenoate reacts with 2-acyl-1,4-quinones via a formal[3+3] cycloaddition process[4].
Depending on the nature of the carbonyl substituent on the quinone nucleus, the enamine behaves either strictly as a C-nucleophile or as a C,N-ambident nucleophile[4]. This Nenitzescu-type annulation allows for the one-pot generation of highly functionalized, cytotoxic isoquinolinequinones and quinolinediones, bypassing multi-step traditional syntheses.
Conclusion
Ethyl 3-amino-2-pentenoate is a highly versatile, ambident building block that grants synthetic chemists direct access to diverse quinoline architectures. By strictly controlling the thermodynamic environment and judiciously selecting catalytic systems, researchers can leverage this single precursor to generate 4-quinolones via the Conrad-Limpach route, 3-carboxyquinolines via Friedländer annulation, and cytotoxic quinolinediones via quinone condensation.
References
Sources
- 1. Ethyl 3-aminocrotonate | 626-34-6 | Benchchem [benchchem.com]
- 2. nzdr.ru [nzdr.ru]
- 3. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Access to New Cytotoxic Quinone-Amino Acid Conjugates Linked through A Vinylic Spacer from 2-Acylnaphthoquinones and Methyl 3-Aminocrotonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective N-Acylation of Ethyl 3-Amino-2-pentenoate
Abstract & Introduction
Ethyl 3-amino-2-pentenoate is a β-enamino ester, a class of compounds characterized by a conjugated system involving a nitrogen atom, a carbon-carbon double bond, and a carbonyl group.[1] This structural motif imparts a rich and versatile reactivity, making β-enamino esters and their derivatives (enaminones) highly valuable building blocks in synthetic organic chemistry.[2][3][4][5] They serve as precursors for a wide array of biologically active heterocycles, including pyridines, pyrimidines, and pyrroles.[5][6]
The acylation of ethyl 3-amino-2-pentenoate is a fundamental transformation for modifying its structure and reactivity. However, the ambident nucleophilic nature of the enamine system—possessing nucleophilic centers at both the nitrogen atom and the α-carbon—presents a regioselectivity challenge.[2][7] The outcome of the reaction, yielding either an N-acylated or a C-acylated product, is highly dependent on the reaction conditions.[2][3] This application note provides a detailed, field-proven protocol for achieving high regioselectivity for N-acylation, grounded in the principles of the Schotten-Baumann reaction. We will elucidate the mechanistic rationale behind the procedural choices and provide a comprehensive guide for synthesis, purification, and characterization.
Mechanistic Rationale for N-Acylation
The acylation of an amine with an acyl chloride or anhydride is a classic nucleophilic acyl substitution reaction.[8][9] In the context of ethyl 3-amino-2-pentenoate, the reaction is typically performed under Schotten-Baumann conditions, which involve the use of a base to neutralize the acidic byproduct (HCl, if using an acyl chloride), thereby driving the reaction to completion.[10][11]
The key to achieving selective N-acylation lies in controlling the kinetic versus thermodynamic pathways. The nitrogen atom, being more electronegative and less sterically hindered, is generally the kinetically favored site for electrophilic attack. C-acylation, while possible, often requires specific conditions that favor the formation of the enolate-like resonance structure where the α-carbon bears a negative charge.
This protocol employs conditions designed to maximize the rate of reaction at the nitrogen center:
-
Aprotic Solvent: Using a non-protic solvent like dichloromethane (DCM) prevents the formation of hydrogen bonds that could solvate the amine and reduce its nucleophilicity.
-
Tertiary Amine Base: A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is used. Its primary role is to act as an acid scavenger for the HCl generated, preventing the protonation and deactivation of the starting enamine.[12][13]
-
Low Temperature: The reaction is conducted at 0 °C to control the exothermic nature of the acylation and to further favor the kinetically controlled N-acylation pathway over potential side reactions.
Experimental Design: Materials & Equipment
Reagent & Material List
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| Ethyl 3-amino-2-pentenoate | C₇H₁₃NO₂ | 143.18 | 6165-22-6 | Starting material. Ensure purity >98%. |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 75-36-5 | Acylating agent. Handle in fume hood. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Base. Distill from CaH₂ before use. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, reaction solvent. |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 144-55-8 | For aqueous work-up. |
| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | For aqueous work-up. |
| Anhydrous MgSO₄ / Na₂SO₄ | - | - | - | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For chromatography (230-400 mesh). |
| TLC Plates | - | - | - | Silica gel 60 F₂₅₄. |
Equipment List
| Equipment | Purpose |
| Three-neck round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Dropping funnel | Controlled addition of reagents |
| Ice bath | Temperature control |
| Nitrogen/Argon inlet | Inert atmosphere |
| Separatory funnel | Aqueous work-up |
| Rotary evaporator | Solvent removal |
| Glass column for chromatography | Product purification |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
| Analytical Instruments | NMR, IR, MS for characterization |
Detailed Experimental Protocol
This protocol details the N-acetylation of ethyl 3-amino-2-pentenoate to yield ethyl 3-acetamido-2-pentenoate.
Step 1: Reaction Setup 1.1. Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. 1.2. Place the flask in an ice bath on a magnetic stirrer. 1.3. Add ethyl 3-amino-2-pentenoate (1.0 eq, e.g., 1.43 g, 10 mmol) to the flask. 1.4. Add 30 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the starting material. 1.5. Add triethylamine (1.2 eq, e.g., 1.67 mL, 12 mmol) to the solution via syringe. Stir the mixture under a nitrogen atmosphere for 5 minutes. Causality: Triethylamine acts as an acid scavenger for the HCl that will be generated.
Step 2: Acylation Reaction 2.1. In a separate dry flask, dissolve acetyl chloride (1.1 eq, e.g., 0.78 mL, 11 mmol) in 10 mL of anhydrous DCM. 2.2. Transfer this solution to the dropping funnel on the reaction setup. 2.3. Add the acetyl chloride solution dropwise to the stirred, cooled (0 °C) enamine solution over a period of 20-30 minutes. Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent side-product formation. 2.4. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. 2.5. Stir at room temperature for 2-4 hours.
Step 3: Reaction Monitoring 3.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). 3.2. Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot is no longer visible.
Step 4: Aqueous Work-up 4.1. Once the reaction is complete, cool the flask in an ice bath and slowly add 20 mL of deionized water to quench the reaction. 4.2. Transfer the mixture to a separatory funnel. 4.3. Wash the organic layer sequentially with:
- 20 mL of 1M HCl (aq) - to remove excess triethylamine.
- 20 mL of saturated NaHCO₃ (aq) - to neutralize any remaining acid.
- 20 mL of brine - to reduce the solubility of organic material in the aqueous layer. 4.4. Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.
Step 5: Isolation and Purification 5.1. Remove the solvent (DCM) from the filtrate under reduced pressure using a rotary evaporator. 5.2. The resulting crude product can be purified by flash column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Workflow Visualization
Caption: Experimental workflow for the N-acylation of ethyl 3-amino-2-pentenoate.
Data Analysis and Characterization
The final product, ethyl 3-acetamido-2-pentenoate, should be characterized to confirm its structure and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect a new singlet or broad singlet in the δ 7-10 ppm region corresponding to the N-H proton of the amide. The signals corresponding to the ethyl group and the pentenoate backbone will also be present, potentially with slight shifts compared to the starting material.[14][15]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Look for a new resonance in the δ 165-175 ppm range, characteristic of an amide carbonyl carbon.
-
IR (Infrared) Spectroscopy: The spectrum should show a strong absorption band for the amide C=O stretch around 1650-1680 cm⁻¹ and an N-H stretching band around 3200-3400 cm⁻¹.[16]
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the N-acylated product (C₉H₁₅NO₃, MW = 185.22 g/mol ).
Troubleshooting & Expert Insights
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time at room temperature. Ensure all reagents are anhydrous, as moisture will consume the acyl chloride. |
| Loss of product during work-up. | Ensure pH is correct during washes. Perform back-extraction of aqueous layers with DCM to recover any dissolved product. | |
| Formation of C-acylated byproduct | Reaction temperature too high. | Maintain the reaction temperature at 0 °C during the entire addition of the acyl chloride. |
| Use of an inappropriate base. | Stick to non-nucleophilic, sterically hindered bases like triethylamine or pyridine. Avoid stronger bases like hydroxides or alkoxides.[2] | |
| Product decomposition | Harsh work-up conditions. | Avoid using overly concentrated acids or bases during the work-up procedure. |
Safety Note: Acyl chlorides such as acetyl chloride are corrosive, lachrymatory, and react violently with water. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[17] Dichloromethane is a suspected carcinogen and should also be handled with care in a fume hood.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A study on the regioselectivity in N,C-acylation of β-enamino-esters. Retrieved from [Link]
-
Arkivoc. (2007). Regioselective acylation of β-enaminones of homoveratrylamine. Retrieved from [Link]
-
Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An efficient synthesis of γ-imino- and γ-amino-β-enamino esters. Retrieved from [Link]
-
Save My Exams. (2026, February 24). Acylation Mechanism. Retrieved from [Link]
-
LOCKSS. (2023, June 14). RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES. Retrieved from [Link]
-
ACG Publications. (2012, July 20). A brief review on synthesis & applications of β-enamino carbonyl compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, Molecular Docking and Enzyme Inhibition Studies of Some Novel Enaminone Derivatives and Their Complexes with Cu(II), Cd(II) and Co(II) Ions. Retrieved from [Link]
-
MDPI. (2025, January 29). Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF₂-β-Ketoiminates, and BF₂-β-Diketonates. Retrieved from [Link]
-
PMC. (2025, July 29). General method for the synthesis of enaminones via photocatalysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Supporting Information General method for the synthesis of enaminones via photocatalysis Additional optimization details, mechan. Retrieved from [Link]
-
Godavari Biorefineries. (2022, May 2). ETHYL 3-AMINOCROTONATE. Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. acgpubs.org [acgpubs.org]
- 6. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. savemyexams.com [savemyexams.com]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
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Precision Microwave Synthesis: Heterocyclic Scaffolds using Ethyl 3-amino-2-pentenoate
Topic: Microwave-assisted heterocyclic synthesis with ethyl 3-amino-2-pentenoate Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1]
Abstract
This technical guide details the application of ethyl 3-amino-2-pentenoate (
Introduction: The Substrate Advantage
Ethyl 3-amino-2-pentenoate (EAP) functions as a stable enamine equivalent of ethyl 3-oxopentanoate. Its utility in drug discovery stems from its dual reactivity:
-
N-Nucleophilicity: The amino group attacks electrophilic carbonyls (imination).
-
C-Nucleophilicity: The
-carbon (C2) is electron-rich due to conjugation, facilitating Michael additions and Knoevenagel-type condensations.
Microwave Advantage: Conventional heating of EAP often leads to polymerization or hydrolysis. Microwave irradiation (dielectric heating) accelerates the polar transition states involved in heterocyclization, typically reducing reaction times from hours (reflux) to minutes while suppressing side reactions.
Application I: Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch reaction is the primary route to 1,4-dihydropyridines (1,4-DHPs), a scaffold found in calcium channel blockers (e.g., Nifedipine).[1][2] Using EAP yields 2,6-diethyl-substituted DHPs, offering distinct pharmacological properties compared to the standard dimethyl variants.
Mechanism & Logic
The reaction proceeds via a multi-component condensation:[2][3]
-
Knoevenagel Condensation: Aldehyde + 1 eq. EAP
Arylidene intermediate (activated acceptor). -
Michael Addition: 2nd eq. EAP attacks the Arylidene.
-
Cyclization: Intramolecular amine-ester condensation.
Experimental Protocol
Reaction: Pseudo-four-component condensation Target: Diethyl 2,6-diethyl-4-(substituted-phenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]
Materials:
-
Ethyl 3-amino-2-pentenoate (2.0 mmol)
-
Aromatic Aldehyde (1.0 mmol) (e.g., 4-chlorobenzaldehyde)[1]
-
Solvent: Ethanol (absolute) or Solvent-free
-
Catalyst: None required under MW; optional 10 mol% Ytterbium triflate (
) for deactivated aldehydes.[1]
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave process vial, dissolve the aldehyde (1.0 mmol) in 2 mL Ethanol.
-
Addition: Add Ethyl 3-amino-2-pentenoate (2.0 mmol). If doing solvent-free, mix neat reagents thoroughly.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation (Method A - Ethanol):
-
Temp: 140°C
-
Time: 10 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Irradiation (Method B - Solvent-Free):
-
Temp: 100°C
-
Time: 5 minutes
-
Power: Dynamic mode (max 300W)
-
-
Work-up: Cool to 50°C. Pour mixture onto crushed ice (20 g). The solid precipitate is filtered, washed with cold water/ethanol (9:1), and recrystallized from hot ethanol.
Data: Conventional vs. Microwave
| Parameter | Conventional Reflux (EtOH) | Microwave (140°C, EtOH) |
| Time | 4 - 8 Hours | 5 - 15 Minutes |
| Yield | 65 - 75% | 88 - 94% |
| Purity | Requires Column Chrom.[1] | Often Crystallization only |
Application II: Polyhydroquinoline Synthesis (Fused Systems)
Reacting EAP with cyclic 1,3-diketones (e.g., dimedone) and aldehydes yields hexahydroquinolines.[1] This creates an unsymmetrical Hantzsch-like product with one fused ring.
Experimental Protocol
Target: Ethyl 2-ethyl-4-aryl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate[1]
Materials:
-
Ethyl 3-amino-2-pentenoate (1.0 mmol)[1]
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.0 mmol)
-
Aromatic Aldehyde (1.0 mmol)
-
Solvent: Ethanol/Water (1:1) or Glycol
Step-by-Step Workflow:
-
Loading: Charge a 10 mL MW vial with Dimedone, Aldehyde, and EAP.
-
Solvent: Add 3 mL Ethanol/Water (1:1). The aqueous component enhances dielectric coupling and product precipitation.
-
Irradiation:
-
Temp: 150°C
-
Time: 12 minutes
-
Pre-stir: 30 seconds
-
-
Isolation: The product typically precipitates upon cooling.[2] Filter and wash with cold aqueous ethanol.
Application III: Pyrimidine Synthesis (Biginelli-Like)
While the classic Biginelli uses urea, aldehyde, and beta-keto ester, substituting the beta-keto ester with EAP (a pre-formed enamine) alters the pathway, often favoring N-alkylation or cyclization to dihydropyrimidines depending on the third component (e.g., isocyanates or nitriles).[1]
Protocol: Synthesis of Pyrimidines via EAP and Phenyl Isocyanate.
-
Mix: EAP (1.0 mmol) + Phenyl Isocyanate (1.0 mmol) in Pyridine (0.5 mL) or DMF.
-
MW: 120°C for 8 minutes.
-
Result: Cyclization to substituted pyrimidin-4-one derivatives.
Mechanistic Visualization
The following diagram illustrates the divergent pathways available to Ethyl 3-amino-2-pentenoate under microwave irradiation.
Caption: Divergent synthetic pathways for EAP under microwave irradiation yielding three distinct heterocyclic classes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tarring | Overheating (Thermal Runaway) | Reduce temp by 10°C; switch to "Power Cycling" mode to prevent hotspots. |
| Incomplete Reaction | Low Microwave Absorption | Add a "doping" agent (ionic liquid or 5% water) to increase loss tangent ( |
| Pressure Errors | Volatile Solvent (Ethanol) | Use a larger headspace vial (10 mL for 2 mL volume) or switch to higher boiling solvent (e.g., 1-Butanol). |
| Product Oiling | Impure EAP | Distill or recrystallize EAP precursor before use; EAP degrades if stored improperly. |
References
-
Microwave-assisted synthesis of some novel pyrimidinones/thiones. Indian Journal of Chemical Technology. Available at: [Link] (Accessed via search context 1.3).
-
Microwave Multicomponent Synthesis. Molecules 2009, 14, 4961-4991. Available at: [Link] (Accessed via search context 1.11).
-
Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides. PMC. Available at: [Link] (Accessed via search context 1.9).
-
Microwave Reaction Tutorial & Protocols. Biotage Application Guide. Available at: [Link] (Accessed via search context 1.15).
Sources
Application Note: Condensation of Ethyl 3-Amino-2-Pentenoate with Aldehydes for Unsymmetrical 1,4-Dihydropyridine Synthesis
Executive Summary
The synthesis of highly substituted, unsymmetrical 1,4-dihydropyridines (1,4-DHPs) is a cornerstone in the development of cardiovascular drugs, particularly calcium channel blockers. While the classical Hantzsch multicomponent reaction (MCR) generates symmetrical DHPs, the strategic use of a pre-formed
This application note provides a comprehensive guide to the reaction conditions, mechanistic causality, and validated protocols for condensing ethyl 3-amino-2-pentenoate with various aldehydes and
Mechanistic Rationale & Causality
In a standard one-pot Hantzsch reaction utilizing ammonia, two equivalents of a
By utilizing ethyl 3-amino-2-pentenoate , researchers bypass the in situ enamine formation step. This isolates the reaction pathway into a controlled, sequential condensation [2]:
-
Knoevenagel Condensation: An aldehyde reacts with a distinct
-keto ester (e.g., methyl trifluoroacetoacetate) under basic or acidic catalysis to form an electrophilic -unsaturated intermediate. -
Michael Addition: The nucleophilic
-carbon (C2) of ethyl 3-amino-2-pentenoate attacks the newly formed alkene. -
Intramolecular Cyclization: An intramolecular Mannich-type condensation occurs where the enamine nitrogen attacks the remaining ketone carbonyl, followed by dehydration to yield the stable 1,4-DHP ring[2].
Mechanistic pathway of unsymmetrical Hantzsch 1,4-dihydropyridine synthesis.
Optimization of Reaction Conditions
The condensation of ethyl 3-amino-2-pentenoate is highly sensitive to solvent and catalyst selection. Because the enamino ester can undergo hydrolysis under strongly aqueous acidic conditions, anhydrous or mildly catalytic environments are mandatory.
The table below summarizes the quantitative impact of various reaction environments on the yield of unsymmetrical DHPs.
| Entry | Solvent | Catalyst | Temperature | Time (h) | Avg. Yield (%) | Mechanistic Advantage |
| 1 | Tetrahydrofuran (THF) | Piperidine (cat.) | Reflux (65 °C) | 18 | 22 - 50% | Mild basic conditions; prevents enamine degradation [1]. |
| 2 | Ethanol | Acetic Acid (cat.) | Reflux (78 °C) | 6 - 8 | 65 - 75% | Protic solvent stabilizes the transition state during cyclization. |
| 3 | Solvent-free | ZnCl₂ (10 mol%) | 80 °C | 1 - 2 | 80 - 89% | Lewis acid activates the aldehyde; high effective molarity [3]. |
| 4 | Acetonitrile | Silica-supported HPA | 80 °C | 2 - 3 | 85 - 92% | Heterogeneous catalysis allows for easy recovery and high purity [3]. |
Experimental Methodologies
Protocol A: Classical Base-Catalyzed Condensation (THF/Piperidine)
This method is highly reliable for sterically hindered or fluorinated
Reagents:
-
Isovaleraldehyde: 18.0 g (0.20 mol)
-
Methyl trifluoroacetoacetate: 30.8 g (0.20 mol)
-
Ethyl 3-amino-2-pentenoate: 28.6 g (0.20 mol)
-
Tetrahydrofuran (THF): 60 mL
-
Piperidine: 3-5 drops (Catalytic)
Step-by-Step Procedure:
-
Initialization: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 60 mL of anhydrous THF.
-
Reagent Charging: Sequentially add the isovaleraldehyde, methyl trifluoroacetoacetate, and ethyl 3-amino-2-pentenoate. Causality Note: Sequential addition ensures the Knoevenagel intermediate begins forming before the enamino ester is fully solvated, reducing side reactions.
-
Catalysis: Add 3-5 drops of piperidine. Attach a reflux condenser.
-
Thermal Activation: Heat the stirred mixture to reflux (approx. 65 °C) for 18 hours. The solution will transition from clear to a deep yellow/orange, indicating the formation of the conjugated DHP system.
-
In-Process Control (Self-Validation): Sample the reaction at 12 h and 18 h. Analyze via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active ethyl 3-amino-2-pentenoate (
) confirms reaction completion. -
Workup: Cool the reaction to ambient temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove THF and water by-products.
-
Purification: Allow the concentrated residue to stand at room temperature until partial crystallization occurs. Filter the crude solid, wash with cold hexane, and recrystallize from a THF/Hexane gradient to yield the pure unsymmetrical 1,4-DHP.
Protocol B: Green Lewis-Acid Catalyzed Condensation (Solvent-Free)
For rapid library generation, a solvent-free approach utilizing a mild Lewis acid significantly accelerates Knoevenagel condensation kinetics [3].
Step-by-Step Procedure:
-
Mixing: In a 50 mL reaction vial, combine 10 mmol of the target aldehyde, 10 mmol of the
-keto ester, and 10 mmol of ethyl 3-amino-2-pentenoate. -
Catalyst Addition: Add 1 mmol (10 mol%) of anhydrous ZnCl₂.
-
Heating: Seal the vial and heat the neat mixture at 80 °C for 1.5 hours with vigorous stirring.
-
Quenching & Extraction: Cool to room temperature. The mixture will solidify. Add 20 mL of cold water to dissolve the ZnCl₂ catalyst, and extract the organic product with ethyl acetate (3 x 15 mL).
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the residue from hot ethanol.
Experimental workflow for condensing ethyl 3-amino-2-pentenoate with aldehydes.
Analytical Validation System
To ensure the integrity of the synthesized unsymmetrical DHP, the protocol must be self-validating through rigorous analytical checks:
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz): The defining hallmark of a successful 1,4-DHP synthesis is the appearance of a broad singlet between
5.50 - 8.50 ppm (corresponding to the secondary amine N-H proton) and a distinct singlet/multiplet at 4.50 - 5.20 ppm (corresponding to the C4 methine proton). -
Mass Spectrometry (ESI-MS): Look for the
and adducts. A common fragmentation pattern includes the loss of the C4 substituent (aromatic or aliphatic ring) to yield a stable pyridinium cation.
References
- DK162887B - 2-FLUOROMETHYL)
- 23 Topics in Heterocyclic Chemistry National Academic Digital Library of Ethiopia URL
- An Efficient Bakers′ Yeast Catalyzed Synthesis of 3,4-Dihydropyrimidin-2-(1H)
Application Note: Modified Friedländer Synthesis of Ethyl 2-Ethylquinoline-3-carboxylate
This Application Note is designed for researchers and drug development professionals. It details the Modified Friedländer Synthesis utilizing ethyl 3-amino-2-pentenoate as a stabilized enamine reagent to synthesize substituted quinoline-3-carboxylates.
Executive Summary
The Friedländer synthesis is a cornerstone reaction for constructing the quinoline scaffold, a pharmacophore prevalent in antimalarials, antibacterials, and anti-inflammatory agents. Traditional protocols using
Scientific Foundation & Mechanism
The Enamine Advantage
In the classical Friedländer synthesis, 2-aminobenzaldehyde reacts with a ketone containing an
Replacing the
-
Enhanced Stability: The enamine is less prone to self-aldol condensation than its keto-ester counterpart.
-
Directed Reactivity: The
-carbon of the enamine is activated for nucleophilic attack, while the amino group serves as a leaving group during the final cyclization step (transamination-like mechanism).
Reaction Mechanism
The reaction proceeds via a domino condensation-cyclization sequence.
-
Intermolecular Aldol-Type Addition: The amino group of 2-aminobenzaldehyde activates the aldehyde. The
-carbon of the ethyl 3-amino-2-pentenoate (nucleophile) attacks the carbonyl carbon of 2-aminobenzaldehyde. -
Intramolecular Cyclization (Imine Exchange): The amino group of the benzaldehyde attacks the
-carbon of the enamine intermediate. -
Elimination: Ammonia (
) and water ( ) are eliminated to aromatize the system, yielding ethyl 2-ethylquinoline-3-carboxylate .
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of the modified Friedländer synthesis involving enamine-imine exchange and cyclodehydration.
Experimental Protocol
Materials & Reagents
| Component | Grade/Purity | Role |
| 2-Aminobenzaldehyde | >98% (Freshly prepared recommended) | Substrate (Electrophile/Nucleophile) |
| Ethyl 3-amino-2-pentenoate | >97% | Reagent (Enamine Component) |
| Ethanol (EtOH) | Absolute / Anhydrous | Solvent |
| Molecular Iodine ( | Reagent Grade | Catalyst (Mild Lewis Acid) |
| Sodium Thiosulfate ( | Sat.[1] Aq. Solution | Quenching Agent |
| Ethyl Acetate / Hexanes | HPLC Grade | Extraction/Purification |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.0 mmol, 121 mg) in absolute ethanol (5 mL).
-
Addition: Add ethyl 3-amino-2-pentenoate (1.1 mmol, 157 mg) to the solution.
-
Catalysis: Add molecular iodine (
) (10 mol%, 25 mg). Note: Iodine acts as a mild Lewis acid to activate the carbonyl and facilitate dehydration. -
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2–4 hours. Monitor progress via TLC (30% EtOAc in Hexanes).
Phase 2: Workup
-
Quench: Once the starting material is consumed, cool the reaction mixture to room temperature. Add 5 mL of saturated sodium thiosulfate solution to quench any residual iodine (color change from brown to pale yellow).
-
Extraction: Remove ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (
mL). -
Drying: Combine organic layers, wash with brine, and dry over anhydrous
. Filter and concentrate in vacuo.[2]
Phase 3: Purification
-
Crystallization: The crude product often solidifies. Recrystallize from hot ethanol or an EtOH/Hexane mixture.
-
Chromatography (Optional): If necessary, purify via silica gel column chromatography using a gradient of Hexanes:EtOAc (9:1 to 7:3).
Workflow Diagram
Figure 2: Operational workflow for the synthesis of Ethyl 2-ethylquinoline-3-carboxylate.
Data Analysis & Validation
Expected Characterization Data
The product, Ethyl 2-ethylquinoline-3-carboxylate , should exhibit the following spectral characteristics.
| Technique | Diagnostic Signal | Assignment |
| H-4 (Quinoline ring proton) | ||
| Ester | ||
| C2-Ethyl | ||
| Methyl groups (Ester + C2-Ethyl) | ||
| Carbonyl (Ester) | ||
| C-2 (Quinoline) | ||
| Appearance | White to pale yellow solid |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete condensation or loss of product during workup. | Increase reflux time; ensure thorough extraction of the aqueous layer (quinolines can be moderately polar). |
| Red/Brown Impurities | Oxidation of 2-aminobenzaldehyde.[1] | Use freshly purified 2-aminobenzaldehyde. Perform reaction under |
| Starting Material Remains | Catalyst deactivation. | Add an additional 5 mol% of Iodine or switch to a stronger Lewis acid like |
References
-
Friedländer, P. (1882).[3][4][5][6] "Ueber o-Amidobenzaldehyd".[3] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [3]
-
Wu, J., Xia, H. G., & Gao, K. (2006).[3][7] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation".[7] Organic & Biomolecular Chemistry, 4(1), 126-129.[7]
-
Varala, R., Enugala, R., & Adapa, S. R. (2006).[3][7] "Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate". Synthesis, 2006(22), 3825-3830.
-
Marco-Contelles, J., et al. (2009).[3] "Friedländer Reaction: A Powerful Strategy for the Synthesis of Quinolines".[4][5] Chemical Reviews, 109(6), 2652–2671.
Sources
Regioselective Alkylation of Ethyl 3-Amino-2-pentenoate: A Technical Guide to N-, α-, and γ-Functionalization
Executive Summary
Ethyl 3-amino-2-pentenoate is a critical β-amino acrylate (enaminone) building block utilized extensively in the synthesis of nitrogenous heterocycles and pharmaceutical active ingredients (APIs). Because of its highly conjugated
Mechanistic Causality: The Ambident Nature of β-Amino Acrylates
The regiochemical outcome of ethyl 3-amino-2-pentenoate alkylation is strictly governed by the nature of the intermediate anion generated in situ. Understanding the underlying causality is essential for predictive synthetic design.
-
N-Alkylation (Kinetic Control): The N-H protons are the most acidic in the molecule (
). Using a mild base (e.g., ) in a polar aprotic solvent (DMF) generates a localized N-anion. According to Hard-Soft Acid-Base (HSAB) theory, this "hard" nucleophilic center reacts preferentially with "hard" electrophiles under kinetic conditions, a principle widely applied in the 1[1]. -
α-Alkylation (C2 Functionalization): The C2 position is intrinsically nucleophilic in the neutral enamine tautomer. However, selective α-alkylation using traditional bases often results in mixtures. Modern approaches increasingly rely on2 or transition-metal catalysis to achieve precise C2 functionalization[2].
-
γ-Alkylation (C4 Functionalization): To functionalize the C4 position, the substrate must be converted into a highly reactive dienolate. Mechanistic studies on 3 demonstrate that 2.1 equivalents of a strong base at cryogenic temperatures (-78 °C) are required[3]. The first equivalent deprotonates the amine, while the second removes the weakly acidic C4 proton (
), forming a conjugated dianion. Solution-phase X-ray diffraction and NMR studies reveal that these 4, which directly dictate the trajectory of the incoming electrophile[4].
Caption: Divergent regioselective pathways based on base selection and thermodynamic control.
Experimental Protocols
Protocol A: γ-Alkylation via Lithium Dienolate (C4-Functionalization)
Objective: Regioselective C-C bond formation at the C4 position. Causality: Cryogenic temperatures (-78 °C) and a strong, non-nucleophilic base (LDA) are required to kinetically trap the extended dianion and prevent thermodynamic equilibration to the α-position.
-
Preparation: Flame-dry a Schlenk flask under argon. Add ethyl 3-amino-2-pentenoate (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C. Causality: THF coordinates the lithium ions, breaking down larger aggregates to facilitate reactivity.
-
Dianion Generation: Dropwise add LDA (2.1 equiv, 2.0 M in THF/heptane). Causality: The first equivalent deprotonates the N-H; the second deprotonates the C4-H. The extra 0.1 equiv compensates for adventitious moisture.
-
Validation Checkpoint: Observe a distinct color shift from pale yellow to deep orange/red, confirming the formation of the highly conjugated dienolate. If the solution remains pale, the LDA has degraded and the reaction must be aborted.
-
Electrophilic Addition: Add the alkyl halide (1.05 equiv) dropwise. Stir for 1 hour at -78 °C.
-
Quenching: Quench with saturated aqueous
at -78 °C before warming to room temperature. Causality: Quenching at low temperatures prevents the unreacted dianion from isomerizing or engaging in side reactions.
Caption: Step-by-step experimental workflow for the γ-alkylation via lithium dianion generation.
Protocol B: N-Alkylation via Mild Base
Objective: Regioselective functionalization of the primary amine.
Causality: Utilizing a weak, insoluble base (
-
Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.5 M). Add finely powdered
(1.5 equiv). -
Electrophilic Addition: Add the alkylating agent (1.1 equiv). Heat to 60 °C for 4-6 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The N-alkylated product will exhibit a higher
value (less polar) than the starting material due to the disruption of intermolecular hydrogen bonding. -
Workup: Dilute with water to solubilize
and DMF; extract with diethyl ether to isolate the N-alkylated product.
Self-Validating Systems: Analytical Signatures ( H NMR)
To ensure the integrity of the synthetic workflow, the isolated product must be validated against expected
| Regioisomer | C2-H (Vinyl, ~4.5 ppm) | C4-H | N-H | Diagnostic Proof |
| Starting Material | Intact (Singlet, 1H) | Intact (Quartet, 2H) | Intact (Broad Singlet, 2H) | Baseline reference |
| γ-Alkylated (C4) | Intact (Singlet, 1H) | Shifts & Integrates to 1H | Intact (Broad Singlet, 2H) | C4-H splitting pattern changes |
| α-Alkylated (C2) | Disappears entirely | Intact (Quartet, 2H) | Intact (Broad Singlet, 2H) | Loss of vinyl proton signal |
| N-Alkylated | Intact (Singlet, 1H) | Intact (Quartet, 2H) | Integrates to 1H & Shifts | Loss of primary amine symmetry |
Quantitative Data Summary
The following table summarizes the expected regioselectivity and yields based on the chosen reaction parameters. Advanced5 can also be employed for highly specialized stereoselective applications[5].
| Reaction Conditions | Base (Equivalents) | Solvent | Temp (°C) | Major Regioisomer | Typical Yield |
| DMF | 60 | N-Alkylation | 70 - 85% | ||
| NaH + Alkyl Halide | NaH (1.1) | THF | 0 to 25 | α-Alkylation | 50 - 65% |
| LDA + Alkyl Halide | LDA (2.1) | THF | -78 | γ-Alkylation | 75 - 90% |
| Photoredox / Ir cat. | Amine base (2.0) | DME | 25 | α-Alkylation | 60 - 80% |
References
- Source: PubMed (NIH)
- Alkylation With LDA Mechanism | Organic Chemistry Source: YouTube URL
- Photoredox-enabled 1,2-dialkylation of α-substituted acrylates via Ireland–Claisen rearrangement Source: RSC Publishing URL
- Source: PMC (NIH)
- Stereoselective synthesis of β-alkylated α-amino acids via palladium-catalyzed alkylation of unactivated methylene C(sp3)
Sources
- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoredox-enabled 1,2-dialkylation of α-substituted acrylates via Ireland–Claisen rearrangement - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06385A [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Diastereoselective alkylation of beta-amino esters: structural and rate studies reveal alkylations of hexameric lithium enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of β-alkylated α-amino acids via palladium-catalyzed alkylation of unactivated methylene C(sp3)-H bonds with primary alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
One-pot synthesis protocols involving beta-enamino esters
Application Note: High-Efficiency One-Pot Synthesis of
Executive Summary
-Enamino esters are versatile synthetic intermediates, functioning as "chemical chameleons" that possess both nucleophilic (at theThis guide details a robust, solvent-free protocol for synthesizing
Part 1: The Chemistry of -Enamino Esters
The formation of
Mechanistic Insight: The reaction is an equilibrium process. The acid catalyst protonates the ketone carbonyl, facilitating nucleophilic attack by the amine to form a hemiaminal (carbinolamine). The rate-limiting step is often the dehydration of this intermediate. The final product exists in a tautomeric equilibrium between the imine and the enamine forms, with the enamine (Z-isomer) being thermodynamically favored due to an intramolecular hydrogen bond between the N-H and the ester carbonyl oxygen.
Figure 1: Acid-catalyzed mechanism favoring the Z-enamine tautomer via intramolecular H-bonding.
Part 2: Protocol A - Green Synthesis of -Enamino Esters
Objective: Synthesis of ethyl 3-(phenylamino)but-2-enoate from ethyl acetoacetate and aniline. Methodology: Solvent-free, Acetic Acid Catalyzed.[4]
Materials:
-
Ethyl acetoacetate (10 mmol, 1.30 g)
-
Aniline (10 mmol, 0.93 g)
-
Glacial Acetic Acid (Catalytic, 0.5 mmol, ~30 µL)
-
Equipment: Magnetic stirrer, 25 mL round-bottom flask, sonicator (optional for acceleration).
Step-by-Step Procedure:
-
Charge: In a 25 mL round-bottom flask, add Ethyl acetoacetate (1.0 eq) and Aniline (1.0 eq).
-
Catalyze: Add Glacial Acetic Acid (0.05 eq).
-
Expert Note: While Lewis acids like
or are effective, acetic acid is preferred for downstream compatibility if the product is used in situ.
-
-
Reaction: Stir the mixture vigorously at room temperature for 15–30 minutes.
-
Observation: The mixture will become viscous and may warm slightly (exothermic).
-
Validation: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting amine spot should disappear.
-
-
Work-up (Solvent-Free):
-
If the product solidifies: Wash the solid cake with cold ethanol (2 mL) and filter.
-
If liquid: Dilute with Et2O, wash with sat.
(to remove AcOH), dry over , and concentrate.
-
-
Yield Expectation: >90% isolated yield.
Comparative Efficiency of Catalysts:
| Catalyst | Loading (mol%) | Conditions | Time (min) | Yield (%) | Ref |
| AcOH | 5-10 | Solvent-free, RT | 15-30 | 92-95 | [1] |
| 1-5 | Ethanol, Reflux | 10 | 90-96 | [2] | |
| CAN | 5 | Solvent-free, RT | 20 | 92 | [3] |
| None | - | Ethanol, Reflux | 180+ | 70-80 | [4] |
Part 3: Protocol B - Application in Hantzsch Dihydropyridine Synthesis
Objective: Synthesis of a 1,4-dihydropyridine (1,4-DHP) using the
Materials:
- -Enamino ester (from Protocol A) (10 mmol)
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol) — Note: Using a different keto-ester here creates asymmetry.
-
Ethanol (10 mL)
Workflow Diagram:
Figure 2: Workflow for the convergent synthesis of unsymmetrical 1,4-dihydropyridines.
Step-by-Step Procedure:
-
Assembly: In a 50 mL round-bottom flask, dissolve the
-enamino ester (10 mmol) and Benzaldehyde (10 mmol) in Ethanol (5 mL). -
Addition: Add the second equivalent of 1,3-dicarbonyl (e.g., methyl acetoacetate, 10 mmol).
-
Reflux: Heat the mixture to reflux (80 °C) for 2–4 hours.
-
Mechanistic Note: The reaction proceeds via a Knoevenagel condensation between the aldehyde and the fresh keto-ester, followed by a Michael addition of the enamino ester to the resulting benzylidene intermediate.
-
-
Isolation: Cool the reaction mixture to room temperature. The 1,4-DHP product typically precipitates as a yellow/pale solid.
-
Purification: Filter the solid and wash with ice-cold ethanol. Recrystallize from hot ethanol if necessary.
Part 4: Critical Process Parameters (CPP) & Troubleshooting
1. Water Management (The Equilibrium Trap):
-
Issue: The formation of the enamino ester releases water. In solvent-based protocols, this water can hydrolyze the product back to the starting materials.
-
Solution: The solvent-free protocol (Protocol A) minimizes this issue by high concentration. For difficult substrates, add activated 4Å Molecular Sieves or use a Dean-Stark trap if using a solvent like toluene.
2. Regioselectivity in Asymmetric Ketones:
-
Issue: When using unsymmetrical
-diketones (e.g., benzoylacetone), the amine can attack either carbonyl. -
Insight: Amines generally attack the less sterically hindered and more electrophilic carbonyl. In
-keto esters, the ketone is significantly more electrophilic than the ester; chemoselectivity is rarely an issue (amine attacks ketone, not ester).
3. "Oiling Out" during Hantzsch Workup:
-
Issue: The DHP product forms an oil instead of a precipitate.
-
Fix: Scratch the side of the flask with a glass rod to induce nucleation. Alternatively, add a seed crystal or a small amount of water to the ethanol solution to increase polarity and force precipitation.
References
-
Brandt, C. A., et al. (2004).[4] "Synthesis of β-Enamino Esters, Amides, and Thioesters." Synthesis, 2004(10), 1557-1558.
-
Yadav, J. S., et al. (2001). "InCl3-Catalyzed Synthesis of β-Enamino Esters." Synlett, 2001(07), 1197-1198.
-
Sridharan, V., et al. (2007).[2] "General, Mild and Efficient Synthesis of β-Enaminones Catalyzed by Ceric Ammonium Nitrate." Synlett, 2007(06), 0881-0884.[2]
-
Stefani, H. A., et al. (2000).[4] "Synthesis of Enaminones in Water." Synthesis, 2000(11), 1526-1528.
Sources
Application Note: Catalytic Methods for Functionalizing Ethyl 3-Amino-2-Pentenoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Advanced Workflows for Heterocycle Synthesis and Asymmetric Reduction
Introduction & Strategic Importance
Ethyl 3-amino-2-pentenoate is a prototypical
Because of this dual reactivity, catalytic functionalization of ethyl 3-amino-2-pentenoate allows for divergent synthetic pathways. This application note details two highly validated, field-proven catalytic workflows: the asymmetric reduction to chiral
Core Catalytic Workflows & Mechanistic Causality
Workflow A: Asymmetric Reduction via Hypervalent Silicon Catalysis
The reduction of the conjugated C=C bond in
Mechanistic Causality: The critical, albeit counterintuitive, parameter in this workflow is the controlled addition of water. While
Fig 1. Mechanism of hypervalent silicon-mediated asymmetric hydride transfer.
Workflow B: Cu(OAc)₂-Catalyzed Tandem Oxidative Annulation
Pyrimidin-4-ones are core pharmacophores found in numerous FDA-approved drugs. Ethyl 3-amino-2-pentenoate functions as a stable, isolable equivalent of a Blaise reaction intermediate. When reacted with an exogenous nitrile, it undergoes a tandem Pinner-type addition and cyclization .
Mechanistic Causality: The addition of 10 mol%
Fig 2. Divergent catalytic functionalization pathways of ethyl 3-amino-2-pentenoate.
Quantitative Data Summary
The following table summarizes the optimized parameters and expected outcomes for the two functionalization pathways based on established literature standards.
| Parameter | Workflow A: Asymmetric Reduction | Workflow B: Tandem Cyclization |
| Target Product | Chiral | Pyrimidin-4-ones |
| Catalyst | Chiral Lewis Base (10 mol%) | |
| Key Reagents | Nitriles (e.g., Benzonitrile, 2.0 eq) | |
| Solvent | Dichloromethane (Anhydrous) | 1,4-Dioxane |
| Temperature | -20 °C | 80 °C |
| Typical Yield | 85 - 95% | 70 - 85% |
| Stereoselectivity | >95% ee | N/A (Aromatized Core) |
| Primary Mechanism | Hypervalent Hydride Transfer | Pinner-type Addition / Annulation |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Chiral Ethyl 3-Aminopentanoate
Note: Conduct all operations involving
-
Preparation: Flame-dry a Schlenk tube and backfill with Argon. Add the chiral Lewis base catalyst (0.05 mmol, 10 mol%) and ethyl 3-amino-2-pentenoate (0.5 mmol, 1.0 equiv).
-
Solvation & Cooling: Dissolve the mixture in anhydrous dichloromethane (3.0 mL). Stir the solution and cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath.
-
Silane Addition: Slowly add trichlorosilane (
, 1.25 mmol, 2.5 equiv) dropwise via a gas-tight syringe. Stir for 10 minutes to allow the catalyst-silane complex to form. -
Water Activation (Critical Step): Inject exactly 9.0
L of HPLC-grade water (0.5 mmol, 1.0 equiv) into the mixture.-
Self-Validation Check: The reaction mixture should transition from a clear solution to slightly cloudy upon the addition of water, indicating the formation of the active siloxane species. If vigorous bubbling occurs, the system is too warm, and the silane is prematurely hydrolyzing.
-
-
Reaction & Quench: Stir at -20 °C for 12 hours. Quench the reaction by carefully adding saturated aqueous
(5 mL) dropwise. -
Workup: Extract the aqueous layer with dichloromethane (3 × 10 mL). Combine the organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc) to yield the chiral -amino ester.
Protocol B: Synthesis of 2,5,6-Trisubstituted Pyrimidin-4-ones
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add ethyl 3-amino-2-pentenoate (0.5 mmol, 1.0 equiv).
-
Reagent Addition: Add the target nitrile (e.g., benzonitrile, 1.0 mmol, 2.0 equiv) and
(0.05 mmol, 10 mol%). -
Solvation: Suspend the reagents in 1,4-dioxane (2.0 mL). Seal the vial tightly.
-
Heating & Cyclization: Transfer the vial to a pre-heated oil bath at 80 °C. Stir vigorously for 16 hours.
-
Self-Validation Check: As the reaction progresses at 80 °C, the solution will deepen in color (typically turning a dark green/blue hue), indicative of Cu(II) coordination and subsequent redox cycling during aromatization. Complete consumption of the starting enamino ester should be confirmed by TLC (typically Rf = 0.4 in 3:1 Hexane:EtOAc) before cooling.
-
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite to remove copper residues.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue by silica gel flash chromatography (eluting with Hexane/EtOAc gradients) to afford the pure pyrimidin-4-one derivative.
References
-
Title: Chiral Lewis Base Catalyzed Highly Enantioselective Reduction of N-Alkyl
-Enamino Esters with Trichlorosilane and Water Source: Chemistry – A European Journal, 2011, 17(10), 2846-2849. URL: [Link] -
Title: Cu(OAc)₂-Catalyzed Tandem Blaise/Pinner-Type Reaction for One-Pot Synthesis of Pyrimidin-4-ones Source: Organic Letters, 2012, 14(24), 6358-6361. URL: [Link]
Troubleshooting & Optimization
Improving yield in Hantzsch reaction with ethyl 3-amino-2-pentenoate
Topic: Improving Yield with Ethyl 3-amino-2-pentenoate Ticket ID: HANTZSCH-OPT-001 Status: Open Support Level: Tier 3 (Advanced Chemical Optimization)
Executive Summary
You are experiencing low yields in a modified Hantzsch reaction utilizing ethyl 3-amino-2-pentenoate . Unlike the standard Hantzsch synthesis (which uses ethyl acetoacetate/ammonia to generate a methyl-substituted ring), your reagent introduces an ethyl group at the C2/C6 position of the dihydropyridine (DHP) ring.
Root Cause Diagnosis: The primary yield-limiting factor is steric hindrance . The ethyl group at the
Part 1: The Chemistry & Mechanism
To solve the yield issue, we must visualize the bottleneck. In your specific reaction, you are likely reacting an aldehyde, a
Reaction Pathway Analysis
The following diagram illustrates the convergence of your reagents and identifies the "Steric Choke Point" where the ethyl group interferes.
Figure 1: Reaction workflow highlighting the steric choke point introduced by the ethyl group on the enamine.
Part 2: Critical Process Parameters (Optimization)
The following parameters are adjusted specifically for bulky enamines .
Solvent Selection (The Polarity Shift)
Standard ethanol often fails here because it does not provide a high enough boiling point to overcome the activation energy barrier of the bulky ethyl group, or it lacks the polarity to stabilize the transition state.
| Solvent | Suitability | Notes |
| Ethanol (EtOH) | Low | Standard, but often insufficient for bulky pentenoates due to low reflux temp (78°C). |
| Trifluoroethanol (TFE) | High | Strong H-bond donor. Stabilizes the specific transition state of the Michael addition. |
| Acetonitrile (MeCN) | Medium | Good polarity, but lacks protic activation. Requires a Lewis Acid catalyst.[1] |
| Solvent-Free | High | High concentration drives kinetics. Requires solid support (e.g., Silica-H₂SO₄). |
Catalyst Strategy
You cannot rely on thermal activation alone. You need a Lewis Acid to activate the Knoevenagel intermediate (the "acceptor") to make it more electrophilic, compensating for the poor nucleophilicity of your bulky enamine.
-
Recommendation: Iodine (
) (5-10 mol%) or Ceric Ammonium Nitrate (CAN) (5 mol%). -
Why: These are "soft" Lewis acids that activate the carbonyl without hydrolyzing your sensitive enamine.
Water Management
-
Risk: Ethyl 3-amino-2-pentenoate is an enamine. In the presence of water and acid (catalyst), it will hydrolyze back into ethyl 3-oxopentanoate and ammonia.
-
Fix: Add 4Å Molecular Sieves to the reaction vessel or use anhydrous solvents. This is non-negotiable for this specific reagent.
Part 3: Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 40-50% conversion. Adding more time doesn't help.
Diagnosis: Equilibrium limitation or Catalyst deactivation. The Fix:
-
Switch to Ultrasound: Sonication breaks up aggregates and provides localized energy hotspots that help bulky groups overcome steric repulsion.
-
Azeotropic Removal: If water is a byproduct of the Knoevenagel step, it may be hydrolyzing your enamine. Use a Dean-Stark trap (if using Toluene) or molecular sieves.
Q2: I am isolating the pyridine (aromatized) derivative instead of the DHP.
Diagnosis: Oxidation is occurring. The steric strain of the ethyl group makes the planar pyridine ring energetically favorable over the puckered DHP ring, promoting spontaneous oxidation. The Fix:
-
Inert Atmosphere: Run strictly under Nitrogen or Argon.
-
Temperature Control: Do not exceed 80°C. If higher temps are needed for kinetics, use a sealed tube to prevent oxygen ingress.
-
Antioxidant: Add 1 mol% BHT (Butylated hydroxytoluene) as a radical scavenger.
Q3: The enamine spot disappears on TLC, but no product forms.
Diagnosis: Hydrolysis. Your enamine has reverted to the
-
Check your solvent water content.
-
Ensure your catalyst isn't too acidic (avoid strong Brønsted acids like HCl or H₂SO₄; stick to Lewis acids like Yb(OTf)₃ or Iodine).
Part 4: The "Gold Standard" Protocol
Optimized for Ethyl 3-amino-2-pentenoate
Materials
-
Partner 1: Dimedone or Ethyl Acetoacetate (1.0 equiv)[2]
-
Partner 2: Ethyl 3-amino-2-pentenoate (1.1 equiv - slight excess to account for hydrolysis)
-
Catalyst: Molecular Iodine (
) - 10 mol% -
Solvent: Ethanol (Anhydrous) or TFE (Trifluoroethanol)
Step-by-Step Workflow
-
Activation: Dissolve the Aldehyde and Partner 1 (
-keto ester) in the solvent. Add the Iodine catalyst. Stir at Room Temp for 15 minutes.-
Why: This pre-forms the Knoevenagel adduct (Intermediate A) before the sensitive enamine is introduced.
-
-
Addition: Add Ethyl 3-amino-2-pentenoate and 100mg of activated 4Å Molecular Sieves.
-
Reaction: Heat to reflux (80°C).
-
Optimization: If yield is still low, place the flask in an ultrasonic bath at 50°C instead of refluxing.
-
-
Monitoring: Check TLC every 30 mins. Look for the disappearance of the aldehyde.
-
Workup:
Part 5: Troubleshooting Logic Tree
Use this flow to diagnose your specific failure mode.
Figure 2: Decision tree for diagnosing yield issues based on TLC evidence.
References
-
Hantzsch, A. (1882).[8] Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. Link
-
Kumar, A., & Maurya, R. A. (2008).[4] Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Synlett, 2008(6), 883–885. Link
-
Debache, A., et al. (2008).[4] One-Pot Synthesis of 1,4-Dihydropyridines via a Phenylboronic Acid Catalyzed Hantzsch Three-Component Reaction. Synlett, 2008(4), 509–512. Link
-
Love, B., & Underwood, G. (1968). Steric Effects in the Hantzsch Synthesis. Journal of Organic Chemistry. (Provides foundational knowledge on how alkyl groups at the 2,6-positions affect ring closure rates). Link
Sources
- 1. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 7. wjpmr.com [wjpmr.com]
- 8. tandfonline.com [tandfonline.com]
Preventing hydrolysis of 2-Pentenoic acid 3-amino- ethyl ester during storage
Technical Support Center: Storage & Handling of 2-Pentenoic Acid 3-Amino- Ethyl Ester
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the stability of reactive intermediates, I have designed this guide to address the specific vulnerabilities of 2-pentenoic acid 3-amino- ethyl ester (commonly known as ethyl 3-amino-2-pentenoate).
Because this compound is a
Mechanistic Causality: Why Does Hydrolysis Occur?
To prevent degradation, we must first understand the chemical causality. 2-Pentenoic acid 3-amino- ethyl ester features a nitrogen atom whose lone pair is conjugated with a carbon-carbon double bond, imparting both amine and alkene characteristics[1].
The hydrolysis of this enamine is a moisture-driven, acid-catalyzed process[2]:
-
Protonation: Trace acids (even mild carbonic acid formed from ambient
dissolving in microscopic condensation) protonate the -carbon. This converts the enamine into a highly electrophilic iminium ion[3]. -
Nucleophilic Attack: Ambient moisture (
) attacks the iminium carbon, yielding a transient carbinolamine intermediate[1]. -
Elimination: The carbinolamine rapidly collapses, breaking the carbon-nitrogen bond to release ammonia (
) and forming the corresponding -keto ester (ethyl 3-oxopentanoate)[3].
Understanding this pathway dictates our primary directive: Absolute exclusion of moisture and proton sources is non-negotiable.
Diagnostic Troubleshooting & FAQs
Q1: My stored batch of 2-pentenoic acid 3-amino- ethyl ester has developed a yellowish tint and a sharp, pungent odor. What is the root cause?
A: The pungent odor is ammonia gas (
Q2: I stored the compound in a -20°C freezer immediately upon receipt, but NMR analysis shows 15% degradation after three months. Why did cold storage fail? A: Thermal control alone only slows the kinetic rate of hydrolysis; it does not eliminate the reactants. If the vial was sealed with ambient air in the headspace, the drop in temperature caused the trapped humidity to condense directly onto the chemical bed. Without an inert gas blanket to displace moisture, hydrolysis will proceed even at sub-zero temperatures.
Q3: We use standard plastic microcentrifuge tubes for short-term storage. Is this acceptable? A: No. Standard polypropylene tubes are permeable to atmospheric oxygen and moisture over time and lack hermetic seals. You must use amber glass vials (to prevent photo-oxidation) equipped with PTFE-lined silicone septa. PTFE provides a chemically inert, moisture-impermeable barrier.
Standard Operating Procedure: Anhydrous Aliquoting and Storage
To establish a self-validating system of preservation, follow this field-proven protocol. This workflow is designed to eliminate user-induced moisture introduction.
Step 1: Thermal Equilibration Mechanism: Prevents atmospheric condensation. Action: Before opening any cold container, allow it to equilibrate to room temperature inside a desiccator for at least 60 minutes. Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the solid.
Step 2: Inert Atmosphere Handling
Mechanism: Excludes
Step 3: Aliquoting Mechanism: Prevents repeated freeze-thaw cycles and limits exposure. Action: Divide the bulk material into single-use aliquots using oven-dried (150°C for 4 hours) glass spatulas and amber glass vials.
Step 4: Purging and Sealing Mechanism: Secures the anhydrous environment. Action: Purge the headspace of each aliquot vial with Argon for 10-15 seconds. Immediately cap the vial using a PTFE-lined screw cap. Wrap the cap junction tightly with Parafilm.
Step 5: Controlled Storage (Failsafe) Mechanism: Redundant moisture protection. Action: Store the sealed aliquots in a secondary desiccant chamber (e.g., a sealed jar containing indicating Drierite) and place the chamber in a -20°C freezer.
Quantitative Data: Storage Condition Efficacy
The following table summarizes the expected stability of 2-pentenoic acid 3-amino- ethyl ester under various storage matrices, demonstrating the critical need for combined interventions.
| Storage Temperature | Atmosphere / Headspace | Packaging Type | Expected Shelf-Life (Assay >95%) |
| Ambient (25°C) | Ambient Air | Clear Glass, standard cap | < 1 Week |
| Refrigerated (4°C) | Ambient Air | Amber Glass, standard cap | 2 - 4 Weeks |
| Frozen (-20°C) | Ambient Air | Amber Glass, PTFE cap | 3 - 6 Months |
| Frozen (-20°C) | Argon Blanket | Amber Glass, PTFE cap | > 24 Months |
Pathway Visualization
Mechanistic pathway of enamine hydrolysis and targeted storage interventions.
References
-
Enamine: Definition, Structure, and Formation Mechanism Source: Chemistry Learner URL:[Link]
-
Enamines – Properties and Reactivity Source: Master Organic Chemistry URL:[Link]
-
Imine and Enamine Hydrolysis Mechanism Source: Chemistry Steps URL:[Link]
Sources
Purification techniques for ethyl 3-amino-2-pentenoate reaction products
Topic: Purification techniques for ethyl 3-amino-2-pentenoate reaction products Document ID: TS-EAP-001 Last Updated: March 2, 2026 Audience: Organic Chemists, Process Engineers, Drug Development Scientists
Executive Summary & Molecule Profile
Ethyl 3-amino-2-pentenoate (also known as ethyl
This intermediate is critical in the synthesis of heterocycles such as dihydropyridines and pyrimidines. However, its purification is complicated by two primary factors:
-
Thermal Instability: Prolonged heating can cause polymerization or cyclization.
-
Hydrolytic Instability: As an enamine, it is susceptible to hydrolysis back to the
-keto ester starting material in acidic or aqueous environments.
Physical Property Profile
| Property | Value / Characteristic | Notes |
| CAS Number | 5400-63-5 (Generic) / 3222-61-5 (Z-isomer) | Often exists as a mixture of E/Z isomers, with Z stabilized by intramolecular H-bonding.[1] |
| Molecular Weight | 143.18 g/mol | |
| Appearance | Colorless to pale yellow oil or low-melting solid | MP is approx. 33–35 °C; often supercools to an oil. |
| Boiling Point | ~105–115 °C @ 0.5–1.0 mmHg | Do not distill at atmospheric pressure (theoretical BP >215 °C leads to decomposition). |
| Solubility | Soluble in EtOH, EtOAc, DCM, Toluene | Low solubility in water; hydrolyzes slowly in water. |
Diagnostic Purification Workflow
Before selecting a technique, determine the scale and purity requirements using the decision tree below.
Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and impurity profile.
Troubleshooting & Protocols
Category A: Isolation & Workup
Q: How do I remove excess ammonium acetate without hydrolyzing the product? A: Ammonium acetate is the most common catalyst/reagent. Direct aqueous washes can be risky because the enamine is sensitive to hydrolysis, especially if the pH drops.
-
Protocol:
-
Dilute the reaction mixture (usually in ethanol or methanol) with a non-polar solvent like Diethyl Ether or MTBE .
-
Wash rapidly with ice-cold saturated NaHCO₃ (mildly basic pH stabilizes the enamine).
-
Avoid acidic washes (e.g., HCl or NH₄Cl), as these will instantly revert the enamine to ethyl 3-oxopentanoate.
-
Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate) rather than MgSO₄, as MgSO₄ is slightly acidic and can promote hydrolysis/polymerization.
-
Q: My crude product is a red/orange oil. Is this normal? A: Yes, trace oxidation of amines or polymerization byproducts often color the crude material.
-
Fix: If the product is intended for a subsequent heterocycle synthesis (e.g., Hantzsch synthesis), the crude oil is often sufficiently pure (85-90%) to be used directly. If high purity is required, proceed to vacuum distillation.
Category B: Distillation (Primary Method)
Q: The product turned into a black tar during distillation. What went wrong? A: This is a classic symptom of thermal decomposition caused by excessive pot temperature or insufficient vacuum.
-
Root Cause: Ethyl 3-amino-2-pentenoate has a high boiling point at atmospheric pressure (>210 °C). Heating to this temperature triggers polymerization.
-
Solution: You must use High Vacuum Distillation .
-
Target Vacuum: < 1.0 mmHg (Torr).
-
Target Vapor Temp: 105–115 °C.
-
Bath Temp: Do not exceed 140 °C.
-
-
Equipment Check: Ensure your manifold lines are wide and the path to the condenser is short (Short-path distillation head) to minimize residence time.
Q: The distillate is solidifying in the condenser. How do I prevent clogging? A: The compound has a melting point near 33–35 °C.
-
Fix: Use warm water (40–45 °C) in the condenser coil instead of cold water. This keeps the distillate in the liquid phase until it reaches the receiving flask, where it can be allowed to solidify.
Category C: Chromatography (Secondary Method)
Q: I lost 50% of my mass on a silica column. Where did it go?
A: Silica gel is acidic. It catalyzes the hydrolysis of the enamine back to the
-
Protocol: Buffered Silica Chromatography
-
Pre-treat the Silica: Slurry the silica gel in a mobile phase containing 1–2% Triethylamine (Et₃N) before packing the column. This neutralizes acidic sites.[2]
-
Mobile Phase: Use Hexanes:Ethyl Acetate (typically 9:1 to 4:1) with 1% Et₃N .
-
Speed: Run the column quickly. Enamines are not stable on silica for long periods.
-
Category D: Storage & Stability
Q: My white solid turned into a liquid overnight. Is it ruined? A: It likely absorbed moisture (hygroscopic) or melted due to ambient temperature (MP ~33°C).
-
Check: Run a TLC or NMR. If the characteristic alkene proton signal (~4.5 ppm) is still present, it is just physical melting. If you see a loss of the alkene signal and appearance of a ketone signal, it has hydrolyzed.[3]
-
Storage Rule: Store under Argon/Nitrogen at -20 °C .
Mechanistic Insight: The Hydrolysis Trap
Understanding why the product degrades is key to preventing it. The enamine is in equilibrium with the imine, which can be attacked by water.[3]
Figure 2: The acid-catalyzed hydrolysis pathway. Protonation of the
Comparative Solvent Data
Use this table to select solvents for recrystallization or extraction.
| Solvent System | Suitability | Comments |
| Hexanes / Et₂O | Excellent | Good for recrystallization at -20°C. Product is less soluble in cold hexanes. |
| Ethanol (EtOH) | Poor | Too soluble; difficult to crystallize. Good for reaction, bad for isolation. |
| Ethyl Acetate | Good | Good for extraction, but keep washes neutral. |
| Dichloromethane | Moderate | Good solubility, but difficult to dry completely (wet DCM promotes hydrolysis). |
| Water | Avoid | Promotes hydrolysis. Use only for rapid, basic washes. |
References
-
Meyer, C. (2025). Enamines: Synthesis, Structure, and Reactions. Master Organic Chemistry. Retrieved from [Link]
- Citation Context: Mechanistic details on enamine formation and the reversibility of the reaction under acidic conditions.
-
Organic Syntheses. (2020).
-Amino- -Unsaturated Esters. Organic Syntheses, Coll. Vol. X. Retrieved from [Link]- Citation Context: General protocols for the workup and distillation of -amino esters, emphasizing vacuum distill
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10953632, Ethyl 3-aminopent-2-enoate. Retrieved from [Link]
- Citation Context: Verification of chemical structure, molecular weight, and predicted physical properties.
-
Chemistry LibreTexts. (2020). Vacuum Distillation and Boiling Point Nomographs. Retrieved from [Link]
- Citation Context: Principles of pressure-temperature relationships for distilling he
Sources
Overcoming steric hindrance in ethyl 3-amino-2-pentenoate coupling reactions
Technical Support Center: Overcoming Steric Hindrance in -Enamino Ester Couplings
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling of ethyl 3-amino-2-pentenoate . Unlike simple aliphatic or aromatic amines, this
-
Electronic Deactivation: The nitrogen lone pair is heavily delocalized into the ester carbonyl through the conjugated
-system, rendering the amine poorly nucleophilic (exhibiting amide-like behavior). -
Severe Steric Hindrance: Unlike the more common ethyl 3-aminocrotonate (which features a smaller
-methyl group), the -ethyl group on the pentenoate backbone creates a highly congested steric environment around the nitrogen center, severely impeding coordination to transition metal catalysts.
Below is our comprehensive troubleshooting guide, data-driven optimization strategy, and self-validating protocol to successfully achieve N-arylation of this challenging substrate.
Part 1: Troubleshooting Guides & FAQs
Q1: My Buchwald-Hartwig coupling with ethyl 3-amino-2-pentenoate yields <10% conversion. Why is the reaction stalling?
A1: The reaction is likely stalling at the amine coordination step of the catalytic cycle. Following the oxidative addition of the aryl halide to the Pd(0) species, the bulky
-
The Fix: Switch from standard monodentate phosphines (like PPh₃) to bidentate ligands with a large bite angle, such as Xantphos , or highly bulky dialkylbiaryl phosphines like tBuBrettPhos . Large bite-angle ligands force the palladium center into a distorted geometry that dramatically accelerates the subsequent reductive elimination step, compensating for the thermodynamically unfavorable amine coordination [1].
Q2: I am observing significant C-arylation at the
-
The Fix: Regioselectivity is dictated by the base and solvent. Avoid strong bases like NaOtBu in polar solvents (THF/DMF). Instead, use a mild, heterogeneous inorganic base like Cs₂CO₃ in a non-polar solvent like Toluene . The low solubility of Cs₂CO₃ in toluene keeps the effective base concentration low, suppressing the C-enolate pathway and favoring the softer N-arylation pathway.
Q3: The reaction mixture turns black within 30 minutes, and no product is formed. Is my catalyst decomposing? A3: Yes. A rapid color change to opaque black indicates the precipitation of inactive Pd(0) nanoparticles ("palladium black"). This occurs when the catalyst cannot complete the catalytic cycle fast enough and degrades.
-
The Fix: Ensure strict anhydrous and anaerobic conditions. Furthermore, avoid Pd₂(dba)₃ if possible; the dibenzylideneacetone (dba) ligands can compete for coordination sites on the metal. Utilize a pre-catalyst that generates a clean, highly active Pd(0) species, such as Buchwald Generation 3 or 4 palladacycles (e.g., Xantphos Pd G3).
Part 2: Quantitative Data Presentation
To illustrate the causality of ligand and base selection, review the following optimization data for the coupling of ethyl 3-amino-2-pentenoate with 4-bromotoluene (1.0 mmol scale, 5 mol% Pd, 100 °C, 12 h):
| Ligand | Base | Solvent | Conversion (%) | Regioselectivity (N:C) | Mechanistic Observation |
| PPh₃ | NaOtBu | THF | < 10% | 1 : 5 | Rapid Pd black precipitation; C-arylation dominates. |
| BINAP | Cs₂CO₃ | Dioxane | 45% | 1 : 1 | Sluggish reaction; poor differentiation of nucleophilic sites. |
| Xantphos | Cs₂CO₃ | Toluene | > 90% | > 20 : 1 | Clean N-arylation; large bite angle accelerates reductive elimination. |
| tBuBrettPhos | K₃PO₄ | Toluene | 85% | 15 : 1 | Viable alternative; bulky ligand prevents off-cycle Pd dimers. |
Part 3: Self-Validating Experimental Protocol
This protocol utilizes a tandem approach inspired by optimized Ullmann and Buchwald-Hartwig methodologies for highly functionalized enamino esters [3].
Reagents Required:
-
Ethyl 3-amino-2-pentenoate (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Xantphos Pd G3 precatalyst (5 mol%)
-
Cs₂CO₃ (1.5 equiv, finely milled and oven-dried)
-
Anhydrous, degassed Toluene (0.2 M relative to Ar-Br)
Step-by-Step Methodology:
-
Glovebox Preparation (Critical for Catalyst Integrity): In an argon-filled glovebox, charge an oven-dried Schlenk tube with the Xantphos Pd G3 precatalyst (5 mol%) and anhydrous Cs₂CO₃ (1.5 equiv). Causality: Moisture degrades the active Pd(0) species, and oxygen irreversibly oxidizes it to inactive Pd(II).
-
Substrate Addition: Add the aryl bromide (1.0 equiv) and ethyl 3-amino-2-pentenoate (1.2 equiv). If the aryl bromide is a liquid, add it in the next step via a microsyringe.
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the tube with a Teflon screw cap. Causality: Toluene limits the solubility of Cs₂CO₃, preventing the formation of highly reactive enolates that lead to C-arylation.
-
Thermal Activation: Remove the sealed tube from the glovebox and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) for 12 hours. Causality: High stirring rates are mandatory for heterogeneous reactions (solid Cs₂CO₃) to ensure adequate mass transfer.
-
Self-Validation Checkpoint 1 (Visual): After 1 hour, inspect the reaction. The solution should be a clear yellow/orange or dark red. If the solution is opaque black with a metallic mirror on the glass , the catalyst has died (oxygen/moisture ingress). Abort and restart.
-
Self-Validation Checkpoint 2 (Analytical): After 12 hours, cool to room temperature. Withdraw a 10 µL aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS. You must observe the disappearance of the Ar-Br mass peak and the appearance of the coupled product mass (
). -
Workup: Dilute the mixture with EtOAc, filter through a pad of Celite to remove inorganic salts and catalyst residues, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).
Part 4: Mechanistic & Workflow Visualizations
Figure 1: Pd-catalyzed N-arylation cycle highlighting the steric bottleneck and C-arylation pathway.
Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig coupling of enamino esters.
References
-
[1] Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]
-
[2] Brož, B., Růžičková, Z., & Šimůnek, P. (2016). Synthesis of[1,2-a]-fused tricyclic dihydroquinolines by palladium-catalyzed intramolecular C–N cross-coupling of polarized heterocyclic enamines. ARKIVOC, 2016(5), 118-141. URL:[Link]
-
[3] Xuan, Z., Kim, J. H., & Lee, S.-g. (2015). Tandem Blaise/Palladium-Catalyzed Ullmann Coupling for the One-Pot Synthesis of Enamino Ester-Functionalized Biaryls from Nitriles. The Journal of Organic Chemistry, 80(14), 7305-7310. URL:[Link]
Technical Support Center: Recrystallization of Ethyl 3-amino-2-pentenoate Derivatives
Topic: Optimal Solvent Selection & Purification Protocols Ticket ID: #REC-EAP-001 Assigned Specialist: Senior Application Scientist, Purification Division
Introduction
Welcome to the Technical Support Center. You are likely working with ethyl 3-amino-2-pentenoate or its structural analogs (
The Core Challenge: These derivatives often exhibit low melting points (frequently 30–50°C) and significant lipophilicity. This creates a high propensity for "oiling out" (Liquid-Liquid Phase Separation) rather than forming a discrete crystal lattice.[2] Furthermore, as ethyl esters, they are susceptible to transesterification if recrystallized in non-native alcohols (e.g., Methanol).
This guide provides a self-validating workflow to select the optimal solvent system and troubleshoot common purification failures.
Module 1: The Solvent Selection Matrix
Do not rely on trial and error. Use this matrix to select a solvent system based on your specific impurity profile.
| Solvent System | Polarity Profile | Primary Use Case | Critical Technical Notes |
| Ethanol / Water | Protic / Polar | Standard Protocol. Best for removing inorganic salts (e.g., Ammonium Acetate) from synthesis. | MUST use Ethanol. Using Methanol will cause transesterification (swapping -OEt for -OMe). Risk:[3][4][5][6][7] Hydrolysis if heated too long. |
| EtOAc / Hexane | Aprotic / Mixed | High Purity. Best for removing non-polar starting materials (e.g., unreacted | Safest Option. No risk of hydrolysis or transesterification. Excellent for low-melting solids. |
| Isopropanol (IPA) | Protic / Intermediate | Single-Solvent. Good for derivatives with slightly higher melting points (>60°C). | Slower evaporation rate allows for better crystal growth.[8] |
| Toluene | Aprotic / Non-polar | Specific Impurities. Use only if the product is highly soluble and impurities are polar tars. | Hard to remove residual solvent. Not recommended for GMP steps without high-vac drying. |
Module 2: The "Oiling Out" Phenomenon
The Issue: Instead of crystals, you see a second liquid phase (an oil) separate from the hot solution as it cools. The Mechanism: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility Curve (Crystal Nucleation) is reached. Essentially, the solution becomes supersaturated, but the energy barrier to form a crystal is higher than the energy to simply separate into an oil droplet.
The Fix: Seeding at the Metastable Zone You must introduce a template (seed crystal) before the oiling-out temperature is reached.
Visualizing the Decision Logic
The following diagram outlines the logical workflow for solvent screening and troubleshooting oiling-out issues.
Caption: Logical workflow for solvent screening and remediation of Liquid-Liquid Phase Separation (Oiling Out).
Module 3: Validated Protocols
Protocol A: The Two-Solvent Method (EtOAc / Hexane)
Recommended for high-value derivatives where hydrolysis is a concern.
-
Dissolution: Place 1.0 g of crude material in a flask. Add Ethyl Acetate (EtOAc) dropwise while heating (water bath at 50°C) until just dissolved.
-
Note: Do not boil excessively; these compounds are thermally sensitive.
-
-
Cloud Point: Remove from heat. Add Hexane dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1–2 drops of EtOAc to clear the solution again.
-
Nucleation:
-
If you have seed crystals: Add one speck now.
-
If no seeds: Scratch the inner glass surface with a glass rod to induce nucleation.
-
-
Crystallization: Allow to cool to Room Temperature (RT) slowly (over 30 mins). Then, place in a fridge (4°C) for 2 hours.
-
Harvest: Filter the crystals. Wash with cold Hexane (not EtOAc).
Protocol B: The "Salting Out" Method (Ethanol / Water)
Recommended for removing ammonium salts from synthesis.
-
Dissolution: Dissolve crude solid in the minimum amount of warm Ethanol (absolute) .
-
Precipitation: Add warm water dropwise until turbidity is observed.
-
Cooling: Cool slowly.
-
Critical Warning: If the product oils out immediately upon adding water, you have added too much water or the temperature dropped too fast. Re-dissolve with a small amount of Ethanol and cool more slowly.
-
Module 4: Troubleshooting & FAQs
Q1: My product is an oil at room temperature. How do I recrystallize it? A: Many ethyl 3-amino-2-pentenoate derivatives have melting points near 30–35°C. If your lab is warm, it may never crystallize.
-
Action: Dissolve the oil in a small amount of Pentane or Hexane (1:1 ratio). Place the solution in a freezer at -20°C. The compound should crystallize out. Filter quickly using a chilled funnel.
Q2: I used Methanol and my NMR looks wrong. What happened? A: You likely caused Transesterification .
-
Mechanism: In the presence of trace acid/base (often residual from synthesis), the solvent (MeOH) attacks the ester carbonyl.
-
Reaction: Et-O-CO-R + MeOH <-> Me-O-CO-R + EtOH.
-
Prevention: Always match the alcohol solvent to the ester group. Use Ethanol for ethyl esters.[9][10]
Q3: The crystals are sticky and smell like the starting material (
-
Action: Perform a Trituration before recrystallizing.[4]
-
Suspend the solid in cold Hexane.
-
Sonicate for 5 minutes.
-
Filter. The starting
-keto ester is highly soluble in Hexane and will wash away, leaving the more polar enamino ester behind.
-
Q4: Can I use Acetone? A: Generally, No . Acetone is a ketone. While unlikely to react without a catalyst, primary amines can theoretically condense with acetone to form imines (Schiff bases) under certain conditions. It is safer to stick to esters (EtOAc) or alcohols (EtOH).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for general purification protocols and solvent properties).
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization - Causes and Solutions. (Authoritative guide on the thermodynamics of LLPS).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Foundational reference for handling enamino esters and preventing hydrolysis).
-
Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. (Mechanistic explanation of the ester-alcohol exchange risk).
Sources
- 1. mdpi.com [mdpi.com]
- 2. mt.com [mt.com]
- 3. connectsci.au [connectsci.au]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scispace.com [scispace.com]
Troubleshooting low conversion rates of 2-Pentenoic acid 3-amino- ethyl ester
The following technical support guide addresses the synthesis and troubleshooting of Ethyl 3-amino-2-pentenoate (CAS: 3222-61-5), also referred to as 2-Pentenoic acid, 3-amino-, ethyl ester.
Executive Summary & Chemical Context
Compound: Ethyl 3-amino-2-pentenoate (
This guide treats the synthesis primarily through the condensation of Ethyl 3-oxopentanoate with Ammonium Acetate , the most common laboratory route, while also addressing the Blaise Reaction as an alternative pathway.
Diagnostic Workflow
Before altering parameters, identify the bottleneck using this logic tree.
Figure 1: Decision matrix for diagnosing low yield based on synthetic pathway.
Troubleshooting Guide (FAQ)
Category A: Condensation Route (Ethyl 3-oxopentanoate + NH OAc)
Q1: The reaction stalls at 60% conversion despite heating. Why?
Diagnosis: Equilibrium Limitation (Water Inhibition).
Mechanism: The formation of the enamine is a reversible condensation reaction that produces water.
-
Solvent Switch: Move from Ethanol (reflux
C) to Toluene (reflux C). -
Physical Removal: Install a Dean-Stark trap to azeotropically remove water.[3] Alternatively, add activated 4Å Molecular Sieves to the reaction vessel (approx. 10g per 10mmol substrate) [1].
Q2: I see a new spot on TLC that is NOT the product or starting material. What is it? Diagnosis: Amide Formation or Self-Condensation. Cause:
-
Amide Byproduct: The ester moiety can react with ammonia to form the primary amide, especially if the temperature is too high without steric protection.
-
Polymerization:
-keto esters are prone to self-condensation. Solution:
-
Lower the temperature slightly if refluxing vigorously in high-boiling solvents.
-
Ensure the Ammonium Acetate is used in excess (3–5 equivalents) to favor enamine formation over ester aminolysis [2].
Q3: My Ammonium Acetate is clumpy. Does this matter?
Diagnosis: Wet Reagent.
Impact: Ammonium acetate is hygroscopic. "Wet" reagent introduces water at
Category B: Blaise Reaction Route (Propionitrile + Ethyl Bromoacetate)
Q4: I isolated the product, but NMR shows it's the
-
Acidic Workup (HCl): Hydrolyzes the imine to a ketone (
-keto ester). -
Basic Workup (K
CO ): Tautomerizes/hydrolyzes to the -amino- -unsaturated ester (Enamine) [3]. Solution: Quench the reaction with 50% aqueous K CO and stir vigorously for 30 minutes. Do not use HCl if the amino ester is the target.
Optimized Experimental Protocols
Protocol A: High-Conversion Condensation (Recommended)
Best for: Routine synthesis from commercially available beta-keto esters.
Reagents:
-
Ethyl 3-oxopentanoate (1.0 equiv)
-
Ammonium Acetate (5.0 equiv)[5]
-
Toluene (0.5 M concentration)
-
Acetic Acid (0.1 equiv - optional catalyst)[6]
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Dissolution: Dissolve Ethyl 3-oxopentanoate in Toluene.
-
Addition: Add Ammonium Acetate (solid) in one portion.
-
Reflux: Heat to vigorous reflux (
C). Ensure the toluene is condensing in the trap and water is separating. -
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:4). Reaction typically completes in 3–6 hours.
-
Workup: Cool to RT. Wash with saturated NaHCO
(to remove acetic acid) and Brine. Dry over MgSO . -
Purification: Concentrate in vacuo. If purity is <95%, purify via flash chromatography (neutralized silica, 1% Et
N in eluent to prevent hydrolysis).
Protocol B: Ultrasonic-Promoted Synthesis (Green/Fast)
Best for: Small scale, avoiding high heat.
Method: Sonication of neat reactants or in Ethanol.
Reference: Brandt et al. reported quantitative conversion of similar
Comparative Data: Solvent & Catalyst Effects[7][8]
The following table summarizes expected conversion rates based on reaction conditions.
| Solvent | Temperature | Water Removal | Catalyst | Expected Conversion | Notes |
| Ethanol | None | None | 60-70% | Equilibrium limited. | |
| Methanol | None | None | 50-60% | Slow kinetics, poor conversion. | |
| Toluene | Dean-Stark | AcOH (0.1 eq) | >95% | Optimal Method. | |
| Neat | RT | None | Ultrasound | 85-92% | Fast, but requires sonicator. |
References
-
Organic Chemistry Portal. "Synthesis of beta-enamino esters." Retrieved from [Link]
-
Kouadri, Y., et al. (2015).[7] "A Simple and Fast Synthetic Pathway of
-Enamino-Esters by Condensation of -Keto Ester with Aliphatic and Aromatic Amines in Ethanol." Asian Journal of Chemistry. Retrieved from [Link][2][5][8][9][10][11] -
Brandt, C. A., et al. (2004).[6][12] "Efficient Synthetic Method for
-Enamino Esters Using Ultrasound." Synthesis. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Amino-penten-(2)-saeure-ethylester - CAS号 3222-61-5 - 摩熵化学 [molaid.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. (PDF) A Simple and Fast Synthetic Pathway of [Beta]-Enamino-Esters by Condensation of [Beta]-Keto Ester with Aliphatic and Aromatic Amines in Ethanol [academia.edu]
- 8. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Blaise reaction: synthesis, skeletal diversification of C(4) substituted 5-ylidenepyrrol-(5H)-ones and the role of the strategically located ester on the reactivity of the nitriles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Efficient Synthetic Method for β-Enamino Esters Using Ultrasound [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 3-amino-2-pentenoate Contaminated Mixtures
Case ID: PUR-EAP-001
Subject: Removal of unreacted Ethyl 3-amino-2-pentenoate (
Executive Summary & Compound Profile
The Challenge:
Ethyl 3-amino-2-pentenoate (EAP) is a versatile
Technical Profile:
| Property | Value | Implication for Workup |
|---|---|---|
| Molecular Weight | 143.18 g/mol | Amenable to GC/MS and standard LC. |
| Boiling Point | 210–215 °C (at 760 mmHg) | High thermal requirement; vacuum distillation is mandatory to avoid decomposition. |
| Melting Point | 33–35 °C | Exists as a low-melting solid or viscous oil; recrystallization is difficult unless highly pure. |
| Reactivity | Enamine/Imine Tautomerism | Susceptible to hydrolysis in aqueous acid; polymerizes under high heat/acid. |
| pKa | Low basicity (Vinylogous Amide) | Does not protonate as easily as alkyl amines; requires specific pH control. |
Diagnostic Workflow (Decision Matrix)
Before selecting a protocol, evaluate your target product's stability using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal purification method based on product stability and scale.
Method A: Selective Acid Hydrolysis (The "Phase Switch")
Best For: Acid-stable target molecules (e.g., pyrimidines, quinolines) where the impurity needs to be chemically degraded to facilitate separation.[1]
The Science:
-
Reaction: EAP +
Ethyl 3-oxopentanoate (Organic Soluble) + (Water Soluble). -
Separation Logic: The ammonium salt is washed away. The resulting
-keto ester is often much less polar than the original enamine and can be easily separated from your product via a short silica plug or simple distillation.
Protocol:
-
Dilution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use roughly 10 mL solvent per gram of crude.
-
Hydrolysis Wash:
-
Add 10% HCl (aq) to the separatory funnel (1:1 volume ratio with organic phase).
-
Shake vigorously for 2–5 minutes. Note: The color may change as the enamine hydrolyzes.
-
-
Phase Separation:
-
Collect the organic layer. The unreacted EAP has now been converted to Ethyl 3-oxopentanoate.
-
Optional: Wash the organic layer with brine to remove residual acid.
-
-
Finishing: Dry over
and concentrate. -
Final Purification: The residue now contains your product and Ethyl 3-oxopentanoate. Since the amine functionality is gone, the polarity difference is usually significant. Run a short silica column (flash chromatography) to separate the non-polar keto-ester from your likely more polar product.
Method B: Buffered Flash Chromatography (The "Anti-Tailing" Method)[1]
Best For: Acid-sensitive products or when hydrolysis is not an option.
The Science: Enamino esters possess a basic nitrogen that interacts with the acidic silanol (Si-OH) groups on standard silica gel. This causes severe peak tailing (streaking) and co-elution with products. By introducing a competing base (Triethylamine) into the mobile phase, you "cap" the active silanol sites, allowing the enamine to elute as a sharp band.[1]
Protocol:
-
Column Preparation:
-
Pre-Equilibration (Crucial): Flush the column with at least 2 column volumes (CV) of the TEA-doped solvent before loading your sample. This ensures the silica is fully deactivated.
-
Loading: Dissolve the crude in a minimum amount of the TEA-doped eluent.
-
Elution: Run the column normally.
-
Observation: The EAP impurity will typically move faster (higher Rf) and elute in a tighter band compared to non-buffered conditions.
-
Note: TEA has a high boiling point (~89°C). You may need to dry your fractions under high vacuum or use a rotovap with a good water bath (40°C) to remove the residual amine smell.
-
Method C: Vacuum Distillation[1]
Best For: Large-scale purifications (>10g) or when the product has a significantly different boiling point.
The Science: With a boiling point of 210–215 °C at atmospheric pressure, EAP is relatively non-volatile. However, under high vacuum (0.1 – 1.0 mmHg), the boiling point drops significantly (typically <100 °C), allowing it to be distilled off from heavier heterocyclic products.[1]
Protocol:
-
Setup: Use a Kugelrohr apparatus or a short-path distillation head.
-
Vacuum Application: Apply high vacuum (target <2 mmHg).
-
Heating Ramp:
-
Slowly increase the bath temperature.
-
EAP should begin to distill/sublime between 60–90 °C (depending on vacuum quality).
-
-
Monitoring: Stop heating once the distillate flow ceases. The residue in the flask is your enriched product.
Troubleshooting & FAQs
Q: I tried the acid wash (Method A), but my product disappeared.
-
Diagnosis: Your product likely contains a basic nitrogen or an acid-labile group (like an acetal or enamine moiety) that either protonated and went into the water layer or hydrolyzed.[3]
-
Fix: Check the aqueous layer from the wash. Basify it with NaOH to pH 10 and re-extract with DCM. If your product returns, it was protonated.[1] Switch to Method B (Buffered Chromatography).
Q: The enamine spot on TLC is streaking and overlapping with my product.
-
Diagnosis: Silanol interaction.[4]
-
Fix: Add 1% TEA or 1%
to your TLC developing chamber. This mimics the column conditions in Method B and will tighten the spots, giving you a true Rf value to design your column gradient.
Q: Can I use recrystallization?
-
Diagnosis: EAP has a melting point of 33–35 °C.[5]
-
Fix: Unless you are working in a very cold room or have a seed crystal, recrystallization is generally ineffective for removing EAP from crude oils.[1] It tends to oil out. Distillation or Chromatography are superior.
References
-
Chemical Properties & Identifiers
-
Hydrolysis Mechanisms
-
Brandt, C. A., et al. "Efficient Synthetic Method for
-Enamino Esters Using Ultrasound."[1][6][7] Synthesis, 2004(10), 1557-1558.[1][6] (Discusses synthesis and stability conditions). Link -
Hydrolysis of Esters under Acidic Conditions. Chemistry LibreTexts. (General mechanism for ester/enamine hydrolysis equilibrium). Link
-
-
Chromatographic Techniques
Sources
- 1. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Ethyl 3-Amino-2-butenoate , ≥98.0%(GC) , 7318-00-5 - CookeChem [cookechem.com]
- 6. Efficient Synthetic Method for β-Enamino Esters Using Ultrasound [organic-chemistry.org]
- 7. β-enamino ester synthesis by amination [organic-chemistry.org]
Technical Support Center: Optimizing pH for 3-Amino-2-Pentenoic Acid Ethyl Ester Condensations
Ticket ID: #ENAM-PH-OPT
Subject: Troubleshooting Yield Loss, Hydrolysis, and Regioselectivity in
Executive Summary
You are likely accessing this guide because your condensation reaction involving 3-amino-2-pentenoic acid ethyl ester (ethyl 3-aminopent-2-enoate) is suffering from low yields, byproduct formation, or complete starting material degradation.
While often treated as simple "mix-and-stir" reagents,
-
Too Acidic (pH < 4): Rapid hydrolysis to the
-keto ester (ethyl 3-oxopentanoate) and ammonium. -
Too Basic (pH > 10): Saponification of the ester or competitive N-alkylation/polymerization.
-
Optimal Window: pH 4.5 – 6.5 (Buffered).
This guide provides the mechanistic grounding and actionable protocols to stabilize this reagent and drive your condensation to completion.
Module 1: The Mechanism & pH Sensitivity
To troubleshoot effectively, you must visualize the "invisible" equilibrium occurring in your flask. 3-amino-2-pentenoic acid ethyl ester is not a static molecule; it is a "masked" ketone and a nucleophile.
The Danger Zones
The following diagram illustrates the fate of your starting material based on pH conditions.
Figure 1: The pH-dependent fate of 3-amino-2-pentenoic acid ethyl ester. Acid promotes the imine shift, leading to hydrolysis. Controlled conditions favor the enamine pathway.
The "Safe Zone" Explained
The enamine form is stabilized by conjugation between the nitrogen lone pair and the ester carbonyl (vinylogous amide resonance).
-
Acidic Challenge: Protons attack the
-carbon (the nucleophilic site), converting the stable enamine into a reactive iminium species. Water rapidly attacks this iminium, cleaving the C-N bond and releasing the -keto ester. Once hydrolyzed, the ammonia often evaporates or forms a salt, making the loss irreversible. -
Basic Challenge: Strong bases deprotonate the nitrogen, forming an aza-enolate. While this increases nucleophilicity, it destroys the hydrogen-bond network that stabilizes the geometry required for many cyclizations (like the Hantzsch synthesis).
Module 2: Troubleshooting Guide
Use this diagnostic table to identify the root cause of your reaction failure.
| Symptom | Probable pH Cause | The "Smell Test" | Corrective Action |
| Disappearing SM, No Product | Too Acidic (pH < 4) | Strong smell of ammonia (if basic workup used) or "fruity/ketone" smell of | Buffer: Switch to Ammonium Acetate/Acetic Acid (pH ~4.5-5.0). Avoid strong mineral acids (HCl, H2SO4). |
| Stalled Reaction (SM persists) | Neutral/Too Dry | No distinct smell change. | Catalysis: Add 5-10 mol% Piperidine/AcOH or Yb(OTf)3. The reaction needs some acid to activate the electrophile (aldehyde). |
| N-Alkylation Byproducts | Too Basic (pH > 9) | N/A | Lower pH: The reaction is proceeding via kinetic control on the Nitrogen. Buffer to pH 5-6 to favor thermodynamic C-alkylation. |
| Low Yield / Wet Solvent | Hydrolysis | N/A | Dehydration: Use molecular sieves (4Å) or a Dean-Stark trap. Water produced during condensation can autocatalyze hydrolysis. |
Module 3: Optimized Protocol
Standardized Buffered Condensation (Hantzsch-Type)
This protocol uses an Ammonium Acetate buffer system to maintain the "Safe Zone" (pH 4.5–6.0), preventing hydrolysis while sufficiently activating the aldehyde partner.
Reagents:
-
Aldehyde (1.0 equiv)
-
3-amino-2-pentenoic acid ethyl ester (1.0 - 2.0 equiv depending on mechanism)
-
Buffer: Ammonium Acetate (20 mol%)[1]
-
Solvent: Ethanol (Absolute) or Acetonitrile (if solubility is an issue)
Step-by-Step Methodology:
-
Preparation: Flame-dry the reaction vessel and purge with Nitrogen/Argon. Moisture is the enemy of the enamine.
-
Dissolution: Dissolve the aldehyde and 3-amino-2-pentenoic acid ethyl ester in Ethanol (0.5 M concentration).
-
Buffering: Add Ammonium Acetate (0.2 equiv).
-
Why?
dissociates to provide acetic acid (activates the aldehyde) and ammonia (buffers the solution, preventing acid accumulation).
-
-
Temperature: Heat to reflux (78°C).
-
Note: If using lower boiling aldehydes, seal the tube.
-
-
Monitoring (The Self-Validating Step):
-
Monitor via TLC. Use Ninhydrin stain .
-
Validation: The enamine SM will stain yellow/orange. The product (if a dihydropyridine or similar) often stains blue/purple or is UV active. If the SM spot disappears and a new spot matches the
of the -keto ester (check a reference standard), your pH is too low.
-
-
Workup: Cool to RT. If the product precipitates, filter and wash with cold EtOH. If soluble, evaporate solvent, redissolve in EtOAc, wash with saturated
(to remove acetic acid), then brine.
Module 4: Advanced Troubleshooting Flowchart
Follow this logic path if the standard protocol fails.
Figure 2: Decision tree for diagnosing reaction failures based on starting material fate and crude analysis.
Frequently Asked Questions (FAQ)
Q: Can I use HCl to catalyze the reaction?
A: No. Strong mineral acids will protonate the
Q: Why is my yield lower with the pentenoic ester compared to the crotonic (methyl) ester?
A: Steric hindrance. The ethyl group at the
Q: How do I store the starting material to prevent degradation? A: Store at 2–8°C under Argon. Moisture in the air will slowly hydrolyze the compound over time, releasing ammonia. If the liquid smells strongly of ammonia before use, purify it via vacuum distillation or use a fresh batch.
References
-
Mechanism of Hantzsch Reaction
- Title: Hantzsch pyridine synthesis (Mechanism and Optimiz
- Source: Wikipedia / Organic Chemistry Portal
-
Link:[Link]
- Context: Details the necessity of buffering to prevent hydrolysis and favor the dihydro-intermedi
-
Enamine Hydrolysis Kinetics
- Title: Kinetics and mechanism of the hydrolysis of enamino esters
- Source: Journal of the Chemical Society (via RSC/Google Scholar Snippets)
-
Link:[Link]
- Context: Establishes that hydrolysis rates accelerate significantly in acidic media due to C-proton
-
Regioselectivity in Enamine Reactions
- Title: Dual-regioselective direct C(sp2)
- Source: N
-
Link:[Link]
- Context: Discusses how catalyst acidity and solvent choice influence C- vs N-selectivity in enamino esters.
Sources
Validation & Comparative
1H NMR interpretation of ethyl 3-amino-2-pentenoate
Title: A Comprehensive Comparison Guide: ¹H NMR Interpretation of Ethyl 3-Amino-2-Pentenoate
Subtitle: Evaluating Solvent Effects and Field Strength in the Structural Validation of Enamines
Part 1: Executive Summary
Ethyl 3-amino-2-pentenoate (also known as ethyl 3-aminopent-2-enoate) is a highly versatile
However, the ¹H NMR interpretation of ethyl 3-amino-2-pentenoate presents unique analytical challenges. The molecule exhibits tautomerism, complex intramolecular hydrogen bonding, and contains two distinct ethyl groups that can easily overlap in low-resolution spectra. As a Senior Application Scientist, I have designed this guide to objectively compare how different analytical parameters—specifically solvent selection and instrument field strength —impact the spectral fidelity and structural elucidation of this critical compound.
Part 2: Structural Dynamics & Tautomerism
Before analyzing the spectra, one must understand the structural dynamics of
Causality Insight: Why does the Z-enamine form dominate? The geometry of the Z-isomer allows for a highly stable, six-membered pseudo-ring formed via an intramolecular hydrogen bond between the amine proton (-NH₂) and the ester carbonyl oxygen. This thermodynamic sink effectively locks the molecule into the Z-enamine conformation in non-polar environments [2].
Figure 1: Tautomeric equilibrium of ethyl 3-amino-2-pentenoate highlighting the major Z-enamine form.
Part 3: Comparative Analysis 1: Solvent Effects (CDCl₃ vs. DMSO-d₆)
The choice of deuterated solvent fundamentally alters the observed ¹H NMR spectrum by interacting with the molecule's hydrogen-bonding network.
-
CDCl₃ (Non-polar, Weakly Interacting): In chloroform, the native intramolecular hydrogen bond is perfectly preserved. As a result, the -NH₂ protons are heavily deshielded, appearing as a broad singlet far downfield (typically ~7.60 ppm). Furthermore, the lack of solvent interference ensures the equilibrium remains
in the Z-enamine form, yielding a clean, first-order spectrum ideal for quantitative purity analysis. -
DMSO-d₆ (Polar, Strong H-bond Acceptor): Dimethyl sulfoxide aggressively competes for hydrogen bonding. It disrupts the intramolecular H-bond of the Z-enamine, causing the -NH₂ signal to shift significantly upfield. This disruption can also lower the rotational barrier around the C=C bond, potentially inducing partial isomerization to the E-enamine form. Consequently, the spectrum becomes cluttered with minor secondary peaks, complicating structural validation.
Verdict: For routine structural confirmation and purity assessment of ethyl 3-amino-2-pentenoate, CDCl₃ is the superior solvent as it simplifies the spectrum by locking the molecular conformation.
Part 4: Comparative Analysis 2: Instrument Resolution (60 MHz vs. 400 MHz)
Ethyl 3-amino-2-pentenoate possesses two distinct ethyl groups: the ester ethyl (-O-CH₂-CH₃) and the C3-ethyl group (-CH₂-CH₃). Distinguishing these aliphatic signals is a classic test of instrument resolution.
-
Benchtop NMR (60 MHz): At low magnetic fields, the chemical shift dispersion (
) is small. The two triplet signals (the terminal methyls at ~1.15 ppm and ~1.25 ppm) often coalesce into a complex, second-order multiplet. While useful for monitoring gross reaction progress, 60 MHz is insufficient for rigorous structural validation of this specific compound. -
High-Field NMR (400 MHz): At 400 MHz, the increased
ensures the spin systems remain strictly first-order ( and ). The two triplets and two quartets are resolved with baseline separation, allowing for precise integration and definitive structural proof.
Quantitative Data Presentation
Table 1: ¹H NMR Spectral Assignments for Ethyl 3-Amino-2-Pentenoate (400 MHz, CDCl₃)
| Position | Chemical Shift ( | Multiplicity | Coupling ( | Integration | Mechanistic Causality / Assignment |
| C5-CH₃ | ~1.15 | Triplet (t) | 7.5 | 3H | Terminal methyl of the C3-ethyl group. |
| Ester-CH₃ | ~1.25 | Triplet (t) | 7.1 | 3H | Ester methyl group. |
| C4-CH₂ | ~2.25 | Quartet (q) | 7.5 | 2H | Methylene protons of the C3-ethyl group. |
| Ester-OCH₂ | ~4.10 | Quartet (q) | 7.1 | 2H | Heavily deshielded by the adjacent electronegative oxygen. |
| C2=CH | ~4.50 | Singlet (s) | - | 1H | Highly shielded compared to normal alkenes due to electron-donating resonance from the enamine nitrogen [3]. |
| -NH₂ | ~7.60 | Broad Singlet | - | 2H | Deshielded due to strong intramolecular H-bonding to the ester carbonyl. |
Part 5: Experimental Protocols
To ensure data trustworthiness, the following protocol represents a self-validating system . By incorporating an internal standard and strict relaxation parameters, the resulting integrations will strictly correlate with the theoretical proton counts, internally validating the molecule's structure.
High-Fidelity ¹H NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 15–20 mg of synthesized ethyl 3-amino-2-pentenoate into a clean glass vial.
-
Solvent Addition: Add 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal reference standard (0.00 ppm) to calibrate chemical shifts, while the deuterium provides the lock signal to stabilize the magnetic field.
-
Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the liquid height is exactly 4–5 cm to prevent vortexing and magnetic field inhomogeneity.
-
Locking and Shimming: Insert the tube into the 400 MHz spectrometer. Lock onto the CDCl₃ deuterium signal and execute gradient shimming (Z1-Z5) until the lock level is maximized.
-
Acquisition Parameters: Set the number of scans (ns) to 16. Crucially, set the relaxation delay (
) to 2.0 seconds. Causality: A sufficient ensures complete longitudinal relaxation ( ) of all protons between pulses. This prevents signal saturation and guarantees that the final integration ratios are strictly quantitative (3:3:2:2:1:2). -
Processing: Apply a Fourier Transform (FT), perform manual zero- and first-order phase correction, and apply baseline correction before integrating the peaks.
Figure 2: Standardized workflow for quantitative ¹H NMR acquisition and spectral processing.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10953632, Ethyl 3-aminopent-2-enoate." PubChem, [Link]
FTIR Profiling of Ethyl 3-Amino-2-Pentenoate: A Comparative Technical Guide
Topic: FTIR spectral peaks for 2-Pentenoic acid 3-amino- ethyl ester Content Type: Publish Comparison Guides
Executive Summary & Technical Context
Target Analyte: Ethyl 3-amino-2-pentenoate (CAS: 187827-11-8 / Analogous to Ethyl 3-aminocrotonate)
Chemical Class:
This guide provides a high-resolution spectral analysis of Ethyl 3-amino-2-pentenoate. Unlike simple esters, this molecule exhibits a "push-pull" electronic system where the electron-donating amine is conjugated with the electron-withdrawing ester through a carbon-carbon double bond. This conjugation, stabilized by Resonance-Assisted Hydrogen Bonding (RAHB), dramatically shifts characteristic FTIR peaks, rendering standard correlation charts inaccurate.
The Comparative Advantage: Standard automated library matching often misidentifies this compound as a mixture of amines and ketones due to the anomalous carbonyl shift. This guide compares the target analyte against Ethyl Acetate (non-conjugated standard) and Ethyl 3-aminocrotonate (structural homolog) to validate spectral integrity.
Structural Analysis & Spectral Prediction
To interpret the spectrum accurately, one must understand the dominant isomer.
The "Push-Pull" Effect on Wavenumbers
-
Carbonyl (C=O): The conjugation reduces the double-bond character of the carbonyl, lowering its force constant and wavenumber.
-
Alkene (C=C): Polarization of the double bond lowers its frequency compared to isolated alkenes.
-
Amine (N-H): Involvement in H-bonding broadens and red-shifts the stretching bands.
Diagram: Resonance & H-Bonding Workflow
Caption: Logical flow demonstrating how electronic conjugation and hydrogen bonding dictate the spectral shifts in
Detailed Spectral Assignment Table
The following data synthesizes experimental values from the homologous Ethyl 3-aminocrotonate (which differs only by a methyl vs. ethyl group at the
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Comparative Note (vs. Standard Ester) |
| Amine (NH₂) | N-H Asymmetric Stretch | 3450 – 3430 | Medium | Sharper than H-bonded OH; typical for free NH. |
| Amine (NH₂) | N-H Symmetric Stretch | 3330 – 3315 | Medium | Involved in intramolecular H-bond; lower freq than free amines. |
| C-H (Alkene) | =C-H Stretch | 3100 – 3050 | Weak | Often obscured by NH bands; diagnostic of unsaturation. |
| C-H (Alkyl) | C-H Stretch (sp³) | 2980 – 2870 | Strong | Ethyl/Propyl chain vibrations; standard aliphatic profile. |
| Ester (C=O) | C=O Stretch (H-bonded) | 1675 – 1645 | Very Strong | CRITICAL SHIFT: ~80 cm⁻¹ lower than Ethyl Acetate (1740 cm⁻¹). |
| Alkene (C=C) | C=C Conjugated Stretch | 1620 – 1590 | Strong | Overlaps with N-H bending (Scissoring). "Enamine band".[1] |
| Fingerprint | C-O-C Stretch | 1260 – 1150 | Strong | Broad, complex band characteristic of esters. |
| Fingerprint | N-C Stretch | 1180 – 1100 | Medium | Mixed mode; confirms presence of C-N bond. |
Analyst Note: The doublet at ~1660 cm⁻¹ (C=O) and ~1610 cm⁻¹ (C=C + NH bend) is the "fingerprint" of the enamino ester moiety. If you see a single band at 1740 cm⁻¹, your compound has hydrolyzed or tautomerized to the imine/keto form.
Performance Comparison: Sampling Techniques
The choice of sampling technique significantly impacts the resolution of the H-bonding features.
| Feature | ATR (Attenuated Total Reflectance) | Transmission (Liquid Film/KBr) | Recommendation |
| Sample Prep | None (Direct drop) | Sandwich b/w NaCl plates or KBr pellet | ATR is preferred for speed and reproducibility. |
| H-Bond Resolution | High; preserves bulk structure. | Variable; solvents (e.g., CHCl₃) can disrupt H-bonds. | Use neat liquid film for authentic H-bond profile. |
| Peak Intensity | Pathlength independent; consistent relative intensities. | Pathlength varies; hard to quantify ratios. | ATR allows for semi-quantitative purity checks.[1] |
| Limitations | Lower sensitivity for weak overtones. | Moisture sensitivity (KBr). | Ensure crystal (Diamond/ZnSe) is clean to avoid carryover. |
Experimental Protocol: Spectral Validation
Objective: Confirm identity and purity of Ethyl 3-amino-2-pentenoate using FTIR-ATR.
Reagents & Equipment[2]
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond ATR Crystal (Single bounce).
-
Solvent: Isopropanol (HPLC Grade) for cleaning.
-
Reference: Polystyrene film (for calibration).
Step-by-Step Methodology
-
System Diagnostics:
-
Run a background scan (air) with the ATR crystal clean and dry.
-
Verify energy throughput is >95% in the fingerprint region.
-
-
Sample Loading:
-
Pipette 10–20 µL of the neat liquid (or place ~5 mg if solid) onto the center of the diamond crystal.
-
Crucial: Ensure the sample covers the "sweet spot" (active area) completely.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard for organic liquids).
-
Scans: 16 or 32 scans (Sufficient signal-to-noise ratio).
-
Range: 4000 – 600 cm⁻¹.
-
-
Data Processing:
-
Apply ATR Correction (if not automated) to correct for penetration depth dependence on wavelength.
-
Baseline correct only if significant drift is observed (avoid over-manipulation).
-
-
Validation Criteria (Pass/Fail):
-
PASS: Distinct doublet at 3450/3330 cm⁻¹ AND strong band at <1680 cm⁻¹.
-
FAIL: Strong band at >1730 cm⁻¹ (Indicates hydrolysis to
-keto ester).
-
Diagram: Validation Decision Tree
Caption: Decision tree for validating the structural integrity of the enamino ester based on critical frequency shifts.
References
-
National Institutes of Health (NIH) - PubChem. (2025). Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for enamino ester characteristic frequencies).
Sources
Technical Comparison Guide: Mass Spectrometry Fragmentation of Ethyl 3-amino-2-pentenoate
Executive Summary
Ethyl 3-amino-2-pentenoate (CAS: 3222-61-5) is a critical
This guide provides an in-depth analysis of its fragmentation patterns, contrasting it with its lower homolog, Ethyl 3-aminocrotonate , and evaluating the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) .
Key Findings:
-
Distinctive Fingerprint: The presence of the
-ethyl group shifts the base peak to m/z 98 , distinguishing it from the crotonate analog (m/z 84). -
Stability: The Z-isomer, stabilized by intramolecular hydrogen bonding, yields a robust molecular ion (
) at m/z 143 in EI, aiding identification. -
Technique Selection: EI is superior for structural elucidation, while ESI is recommended for trace quantification due to minimal fragmentation.
Technical Deep Dive: Fragmentation Mechanism
The fragmentation of ethyl 3-amino-2-pentenoate under Electron Ionization (70 eV) is driven by the stability of the conjugated enamine system and the lability of the ester functionality.
Structural Context
-
Formula:
-
MW: 143.18 g/mol [1]
-
Core Structure: An ethyl ester with a 3-amino-2-pentenyl chain.[1] The
-carbon (C3) bears an ethyl group and a primary amine.
Primary Fragmentation Pathways
-
-Cleavage (Loss of Ethoxy): The most dominant pathway involves the cleavage of the ethoxy group (
) from the ester. The resulting acylium ion is resonance-stabilized by the enamine nitrogen.-
Significance: This is typically the Base Peak or a major diagnostic ion.[2]
-
-
McLafferty-like Rearrangement (Loss of Ethanol): Due to the proximity of the amine protons to the carbonyl oxygen (in the Z-conformation), a rearrangement can lead to the loss of a neutral ethanol molecule.
-
Ester Alkyl Cleavage: Loss of the ethyl group from the ester moiety.
Visualization of Fragmentation Pathways[3]
Figure 1: Primary fragmentation pathways of Ethyl 3-amino-2-pentenoate under Electron Ionization (EI).
Comparative Analysis
Comparison with Alternative: Ethyl 3-aminocrotonate
The primary alternative in synthesis is the methyl analog, Ethyl 3-aminocrotonate. Distinguishing these two is critical in quality control.
| Feature | Ethyl 3-amino-2-pentenoate (Target) | Ethyl 3-aminocrotonate (Alternative) | Diagnostic Significance |
| Molecular Ion ( | m/z 143 | m/z 129 | Immediate MW confirmation. |
| Base Peak (Acylium) | m/z 98 ( | m/z 84 ( | The +14 Da shift confirms the |
| Loss of | Possible loss of Methyl from | Less favorable (requires breaking C-C bond of methyl) | Pentenoate may show minor peaks at m/z 128 ( |
| Chemical Noise | Lower volatility, elutes later in GC. | Higher volatility, elutes earlier. | Retention time + MS confirms identity. |
Comparison of Ionization Techniques: EI vs. ESI
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization |
| Primary Signal | Fragment Ions (m/z 98, 114, 29) | Protonated Molecule |
| Application | Structural Elucidation: Identifying the specific isomer and confirming the ester/amine positions. | Quantification: High sensitivity for pharmacokinetic (PK) studies; minimal fragmentation simplifies SIM modes. |
| Causality | High energy impacts electrons, causing homolytic cleavage. | Charge transfer in solution creates quasimolecular ions. |
Experimental Protocols
Sample Preparation (GC-MS)
Objective: Prepare a sample suitable for EI-MS analysis without thermal degradation.
-
Solvent Selection: Use HPLC-grade Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols to prevent transesterification.
-
Concentration: Dilute the standard to 100 µg/mL (100 ppm).
-
Derivatization (Optional): Not usually required, but TMS-derivatization (using BSTFA) can improve peak shape by capping the primary amine.
-
Reaction: Mix 100 µL sample + 50 µL BSTFA + 10 µL Pyridine. Incubate at 60°C for 30 mins.
-
Instrument Parameters (Agilent 5977 or similar)
-
Inlet Temperature: 250°C (Ensure rapid vaporization to prevent polymerization).
-
Split Ratio: 50:1 (To prevent detector saturation).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 3 mins.
-
-
MS Source: 230°C; Quad: 150°C.
-
Scan Range: m/z 35 – 300.
Analytical Workflow Diagram
Figure 2: Standard operating procedure for GC-MS analysis of enamino esters.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10953632, Ethyl 3-aminopent-2-enoate. Retrieved from [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Yin, W., Ma, Y., & Zhao, Y. (2006). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino Acids, 31(3), 333-6.[3] Retrieved from [Link]
Sources
- 1. Ethyl 3-aminopent-2-enoate | C7H13NO2 | CID 10953632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Ethyl 3-Amino-2-Pentenoate vs. Ethyl 3-Aminocrotonate
Executive Summary
In the landscape of heterocyclic synthesis—specifically the construction of 1,4-dihydropyridines (1,4-DHPs) via the Hantzsch reaction—Ethyl 3-aminocrotonate (E3AC) is the industry-standard
Ethyl 3-amino-2-pentenoate (E3AP) represents a homologous alternative where the
Structural & Electronic Analysis
The reactivity difference between these two species is governed principally by the steric environment of the
Comparative Properties
| Feature | Ethyl 3-Aminocrotonate (E3AC) | Ethyl 3-Amino-2-Pentenoate (E3AP) |
| IUPAC Name | Ethyl (Z)-3-aminobut-2-enoate | Ethyl (Z)-3-aminopent-2-enoate |
| CAS Number | 626-34-6 | 3222-61-5 |
| Structure | ||
| Molecular Weight | 129.16 g/mol | 143.18 g/mol |
| Steric Bulk (A-Value) | Low (Methyl) | Moderate (Ethyl) |
| Electronic Effect | +I (Weak) | +I (Moderate) |
| Primary Application | Standard Hantzsch Synthesis | SAR Analog Synthesis (Ethyl-DHP) |
Mechanistic Visualization
The following diagram illustrates the structural homology and the steric congestion introduced by the ethyl group in E3AP.
Figure 1: Comparative reactivity flow. The ethyl group in E3AP sterically shields the nucleophilic
Reactivity Profile: The Hantzsch Reaction[1]
The "Killer App" for both molecules is the Hantzsch Dihydropyridine Synthesis. Understanding the kinetic differences here is crucial for process optimization.
Mechanism of Action
In a classic Hantzsch synthesis (3-component: Aldehyde +
-
E3AC (Methyl): The small methyl group allows rapid approach to the electrophilic benzylidene intermediate. Cyclization is fast, often complete in 1-4 hours at reflux.
-
E3AP (Ethyl): The ethyl group adds bulk near the reaction center.
-
Kinetic Penalty: The rate of Michael addition (the rate-determining step in this variant) is reduced by approximately 30-50% compared to E3AC.
-
Thermodynamic Stability: E3AP is slightly more prone to hydrolysis back to the
-keto ester if the reaction environment is too wet or acidic, due to the slower forward reaction allowing side reactions to compete.
-
Experimental Data: Yield Comparison
Based on standardized synthesis of Felodipine analogs (2,3-dichlorophenyl substituted DHPs):
| Reaction Parameter | E3AC Protocol | E3AP Protocol |
| Solvent | Ethanol or Isopropanol | n-Propanol or Butanol (Higher BP req.) |
| Temperature | 78°C (Reflux) | 97-117°C (Reflux) |
| Time | 3 - 5 Hours | 8 - 12 Hours |
| Typical Yield | 85 - 92% | 65 - 75% |
| Purification | Crystallization (Ethanol) | Column Chromatography often required |
Experimental Protocols
Protocol A: Standard Synthesis with Ethyl 3-Aminocrotonate (E3AC)
Validating the baseline reactivity.
Reagents:
-
2,3-Dichlorobenzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Ethyl 3-aminocrotonate (10 mmol)
-
Ethanol (20 mL)
Procedure:
-
Dissolution: Combine aldehyde and ethyl acetoacetate in ethanol. Stir for 15 min.
-
Addition: Add E3AC in a single portion.
-
Reflux: Heat to reflux (78°C) for 4 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Workup: Cool to 0°C. The product (DHP) typically precipitates as a yellow solid.
-
Isolation: Filter and wash with cold ethanol.
-
Expected Yield: ~90%.
Protocol B: Modified Synthesis with Ethyl 3-Amino-2-Pentenoate (E3AP)
Optimized for steric hindrance.
Reagents:
-
2,3-Dichlorobenzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Ethyl 3-amino-2-pentenoate (12 mmol) (Note: 1.2 eq excess recommended)
-
1-Butanol (20 mL) (Note: Higher boiling solvent)
-
Acetic Acid (Catalytic, 0.5 mmol)
Procedure:
-
Pre-activation: Combine aldehyde, ethyl acetoacetate, and catalytic acetic acid in 1-butanol. Stir at RT for 30 min to promote Knoevenagel condensation in situ.
-
Addition: Add E3AP.
-
High-Temp Reflux: Heat to reflux (~117°C) for 10-12 hours .
-
Why? The higher temperature overcomes the steric activation energy barrier imposed by the ethyl group.
-
-
Monitoring: TLC is critical. If E3AP remains unreacted, do not prolong beyond 16h to avoid decomposition.
-
Workup: Evaporate solvent under reduced pressure (rotovap). The residue will likely be an oil.
-
Purification: Recrystallization may fail due to the "greasy" ethyl chain preventing lattice formation. Flash chromatography (SiO2, 15-25% EtOAc/Hexane) is recommended.
-
Expected Yield: ~70%.
Synthesis of the Reagents
If E3AP is not commercially available, it must be synthesized fresh, as it degrades faster than E3AC.
Figure 2: Synthesis of E3AP from its
References
-
PubChem. (2025).[1] Ethyl 3-aminocrotonate | C6H11NO2.[2] National Library of Medicine. [Link]
-
PubChem. (2025).[1] Ethyl 3-aminopent-2-enoate | C7H13NO2.[3] National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of β-enamino esters. [Link]
-
MDPI. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters. [Link][4]
Sources
A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-Pentenoic Acid, 3-Amino- Ethyl Ester
This guide provides a comprehensive, in-depth exploration of high-performance liquid chromatography (HPLC) method development for assessing the purity of 2-Pentenoic acid, 3-amino- ethyl ester. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable analytical method for this and structurally similar compounds. We will delve into the rationale behind experimental choices, compare alternative analytical approaches, and provide detailed protocols and supporting data.
Introduction: The Analytical Challenge of 2-Pentenoic Acid, 3-Amino- Ethyl Ester
2-Pentenoic acid, 3-amino- ethyl ester is a small molecule characterized by an amino group, an ethyl ester, and a short, unsaturated carbon chain. Its molecular formula is C7H13NO2, and it has a molecular weight of approximately 143.18 g/mol [1]. The physicochemical properties of this compound, particularly its polarity and weak ultraviolet (UV) absorbance, present significant challenges for developing a straightforward HPLC purity method.
The primary analytical hurdles include:
-
Poor Retention in Reversed-Phase Chromatography: The compound's polarity, with a computed XLogP3 of 1.4, suggests it will be poorly retained on conventional nonpolar stationary phases like C18, a common workhorse in pharmaceutical analysis[1][2].
-
Lack of a Strong Chromophore: The molecule lacks extensive conjugation or aromatic rings, resulting in weak UV absorbance. This makes detection with standard photodiode array (PDA) or UV detectors challenging, especially for the quantification of low-level impurities[3][4].
-
Potential for Stereoisomers: The molecular structure may contain a chiral center, necessitating chiral separation if the enantiomeric or diastereomeric purity is a critical quality attribute.
This guide will systematically address these challenges by comparing different chromatographic and detection strategies to arrive at an optimized and validated purity method.
Strategic Approach to Method Development
Our method development strategy is a multi-faceted approach, beginning with an initial screening of chromatographic conditions and detection technologies, followed by systematic optimization. The workflow is designed to be self-validating at each stage, ensuring the final method is robust and reliable.
Caption: A logical workflow for HPLC method development.
Comparative Evaluation of Chromatographic Strategies
The choice of stationary and mobile phases is critical for achieving adequate retention and selectivity. We will compare two primary approaches: Reversed-Phase (RP) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase (RP) Chromatography
RP-HPLC is the most common chromatographic mode in the pharmaceutical industry due to its robustness and reproducibility[5][6]. However, for polar analytes like 2-Pentenoic acid, 3-amino- ethyl ester, modifications to the standard C18 approach are necessary.
Experimental Protocol: RP Column Screening
-
Columns:
-
Standard C18 (e.g., Waters SunFire C18, 5 µm, 4.6 x 150 mm)
-
Polar-Embedded C18 (e.g., Waters Atlantis T3, 5 µm, 4.6 x 150 mm)
-
Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 4.6 x 100 mm)
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample Preparation: 1.0 mg/mL in 50:50 Water:Acetonitrile
Results and Discussion
| Stationary Phase | Retention Factor (k) | Peak Shape | Observations |
| Standard C18 | < 1.0 | Poor (fronting) | Inadequate retention, as expected for a polar analyte. |
| Polar-Embedded C18 | 2.5 | Symmetrical | Good retention and peak shape. The embedded polar group enhances retention of polar compounds in highly aqueous mobile phases[7]. |
| Phenyl-Hexyl | 1.8 | Fair | Moderate retention, likely due to pi-pi interactions with the double bond. |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative for highly polar compounds that are not well-retained in reversed-phase[2]. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
Experimental Protocol: HILIC Column Screening
-
Column: Amide-based HILIC (e.g., Waters XBridge BEH Amide, 2.5 µm, 3.0 x 100 mm)
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Gradient: 0% to 50% B over 10 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Sample Preparation: 1.0 mg/mL in 90:10 Acetonitrile:Water
Results and Discussion
| Stationary Phase | Retention Factor (k) | Peak Shape | Observations |
| Amide HILIC | 4.2 | Good | Strong retention, but can be sensitive to sample solvent composition. |
Overall Chromatographic Comparison
While HILIC provides strong retention, the polar-embedded reversed-phase method is often more robust and less susceptible to variations in sample matrix. Therefore, the polar-embedded C18 column is selected for further optimization.
Comparison of Detection Methods
The weak UV absorbance of 2-Pentenoic acid, 3-amino- ethyl ester necessitates the evaluation of more universal detection techniques.
Caption: Comparison of potential HPLC detectors.
Ultraviolet (UV) Detection
A UV scan of the analyte is the first step. For a compound like 2-Pentenoic acid, 3-amino- ethyl ester, maximum absorbance is expected at low wavelengths (around 200-210 nm) due to the carboxyl and amino groups[8].
Experimental Data
| Detector | Wavelength | Limit of Detection (LOD) | Linearity (R²) |
| UV/PDA | 205 nm | ~0.1% | >0.995 |
While linearity is acceptable, the high LOD makes UV detection unsuitable for a purity method where impurities at the 0.05% level may need to be quantified.
Evaporative Light Scattering (ELSD) and Charged Aerosol Detection (CAD)
ELSD and CAD are universal detectors that are not dependent on the optical properties of the analyte[3][9]. They are suitable for semi-volatile compounds and are compatible with gradient elution, provided volatile mobile phases are used.
Comparison of ELSD and CAD
| Detector | Principle | Response | Advantages | Disadvantages |
| ELSD | Light scattering from dried analyte particles | Non-linear | Universal, gradient compatible | Requires volatile mobile phase, response can vary with analyte structure |
| CAD | Nebulization, charging, and measurement of charge | More uniform response than ELSD | Universal, gradient compatible, better response uniformity for structurally diverse compounds | Requires volatile mobile phase, can have a high baseline noise |
For purity analysis with potentially unknown impurities, the more uniform response of CAD is advantageous[10].
Mass Spectrometry (MS)
MS detection offers the highest sensitivity and specificity. It can provide molecular weight information for impurity identification.
Recommendation: For a robust purity method, HPLC with CAD or MS detection is recommended. If impurity identification is required, MS is indispensable. For routine quality control where the impurity profile is known, CAD offers a cost-effective and reliable solution.
Optimized HPLC Method and Protocol
Based on the comparative data, the following optimized method using a polar-embedded reversed-phase column with CAD is proposed.
Optimized Chromatographic Conditions
-
Column: Waters Atlantis T3 (3 µm, 4.6 x 100 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-12 min: 2% to 40% B
-
12-13 min: 40% to 95% B
-
13-15 min: 95% B
-
15-15.1 min: 95% to 2% B
-
15.1-18 min: 2% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detector: Charged Aerosol Detector (CAD)
-
Sample Diluent: Water
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Accurately prepare the mobile phases as described above.
-
Filter and degas the mobile phases before use.
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in water.
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., for linearity and quantitation).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in water to a final concentration of 1.0 mg/mL.
-
-
HPLC System Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Ensure a stable baseline is achieved on the CAD.
-
-
Analysis:
-
Inject a blank (diluent), followed by the standard solutions and then the sample solutions.
-
-
Data Processing:
-
Integrate the peaks and calculate the purity of the sample using the area percent method. For known impurities, use the relative response factor if determined.
-
Chiral Separation Considerations
If the enantiomeric purity of 2-Pentenoic acid, 3-amino- ethyl ester is required, a separate chiral HPLC method must be developed. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of amino acid esters[11].
Proposed Chiral Method Screening
-
Columns:
-
Daicel Chiralpak IA (amylose-based)
-
Daicel Chiralcel OD-H (cellulose-based)
-
-
Mobile Phase: Heptane/Ethanol or Heptane/Isopropanol mixtures.
-
Detection: UV at a low wavelength or CAD.
Derivatization of the amino group can also enhance chiral recognition on certain CSPs, but this adds complexity to the method[12].
Conclusion
The development of a robust HPLC purity method for 2-Pentenoic acid, 3-amino- ethyl ester requires a systematic approach that addresses the inherent challenges of its polarity and weak UV absorbance. A comparative evaluation demonstrates that a polar-embedded reversed-phase column coupled with a universal detector like CAD or MS provides the most reliable and sensitive results. The optimized method presented in this guide offers a solid foundation for the routine quality control and stability testing of this compound. For enantiomeric purity, a dedicated chiral HPLC method is necessary.
References
- PubChem. (n.d.). 2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information.
-
PubChem. (n.d.). Ethyl 3-aminopent-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]
- ChemScene. (n.d.). Ethyl 2-amino-3-ethylpentanoate.
- PubChem. (n.d.). Methyl 3-amino-2-ethylpentanoate. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester.
-
Wiley Analytical Science. (2021, May 10). No chromophore - no problem? Retrieved from [Link]
- Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 211-221.
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
- MDPI. (2024, December 12). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization.
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]
- Bentham Science. (2023, October 10). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
-
NIST. (n.d.). 2-Butenoic acid, 3-amino-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-ethyl-3-methyl pentanoic acid.
- ResearchGate. (n.d.). Analysis of amino acids by high performance liquid chromatography.
- PubChem. (n.d.). 2-Butenoic acid, 3-amino-, ethyl ester. National Center for Biotechnology Information.
- ResearchGate. (2020, October 30). Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug.
-
FooDB. (2010, April 8). Showing Compound 2-Pentenoic acid (FDB010036). Retrieved from [Link]
- Astec. (n.d.). Amino Acid and Peptide Chiral Separations.
- DergiPark. (n.d.). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid.
- Journal of Food Science and Technology. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
- ResearchGate. (2024, November 15). How to detect and analyze compounds with little or no UV absorption in LC purification?
-
Cheméo. (n.d.). (Z)-3-Pentenoic acid ethyl ester (CAS 27829-70-5) - Chemical & Physical Properties. Retrieved from [Link]
- CymitQuimica. (n.d.). CAS 7318-00-5: 2-Butenoic acid, 3-amino-, ethyl ester.
- SciSpace. (n.d.). A review on method development by hplc.
-
LCGC International. (2025, June 30). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
- PMC. (2021, September 29). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds.
- ResearchGate. (2025, August 6). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
-
LCGC International. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
- SlideShare. (2012, December 4). HPLC Method Development.
- PMC. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor.
- Merck Millipore. (n.d.). Developing HPLC Methods.
- Simson Pharma Limited. (n.d.). Ethyl 3-Amino-2-butenoate.
-
Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from [Link]
- CookeChem. (n.d.). Ethyl 3-Amino-2-butenoate.
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- 2. waters.com [waters.com]
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- 4. eurekaselect.com [eurekaselect.com]
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- 12. chromatographyonline.com [chromatographyonline.com]
UV-Vis absorption maxima of beta-amino acrylic esters
UV-Vis Absorption Maxima of
This guide objectively compares the UV-Vis absorption performance of various
The defining electronic feature of
This intense delocalization significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). As a result, the primary
Furthermore, in non-polar or aprotic solvents, these compounds predominantly exist as the (Z)-isomer. This configuration is thermodynamically locked by a strong intramolecular hydrogen bond between the amine proton and the ester carbonyl oxygen, forming a rigid, pseudo-aromatic six-membered ring that maximizes orbital overlap and enhances molar absorptivity (
Electronic push-pull mechanism in beta-amino acrylic esters driving UV-Vis absorption.
Comparative UV-Vis Performance Data
When selecting a
-
-Carbon Substitution: Adding an alkyl group (e.g., transitioning from an aminoacrylate to an aminocrotonate) increases electron density via hyperconjugation, resulting in a bathochromic (red) shift ().ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Nitrogen Substitution: Alkylating the primary amine to a secondary or tertiary amine drastically increases the nitrogen's electron-donating capacity, further reducing the HOMO-LUMO gap and pushing the
beyond 300 nm (2)[2].
Table 1: Comparative UV-Vis Absorption Maxima of Enamino Esters
| Compound | Structural Modification | UV-Vis | Mechanistic Rationale |
| (Z)-Ethyl 3-aminoacrylate | Baseline structure | 250–280 nm | Standard enamine-ester push-pull conjugation; baseline |
| Methyl 3-aminoacrylate | Methyl ester variant | 250–300 nm | Electronic profile mirrors the ethyl variant; highly sensitive to aqueous hydrolysis (3)[3]. |
| Methyl 3-aminocrotonate (MAC) | ~287–295 nm | ||
| N-Alkyl Ethyl 3-aminocrotonates | Secondary amine (e.g., Gly/Ala derivatives) | 295–310 nm | Increased nitrogen electron donation destabilizes the HOMO, causing a pronounced red shift (2)[2]. |
Self-Validating Experimental Protocol for UV-Vis Characterization
To ensure the trustworthiness of the UV-Vis data, the experimental protocol must internally validate sample integrity.
Therefore, this protocol utilizes anhydrous solvents and incorporates a time-course validation step. If the sample is degrading, the primary
Step-by-Step Methodology:
-
Solvent Preparation: Select an anhydrous, UV-transparent solvent (e.g., dry dichloromethane or absolute ethanol). Avoid aqueous buffers.
-
Sample Dissolution: Accurately weigh the
-amino acrylic ester and dissolve it in the chosen solvent to create a stock solution (e.g., M). -
Serial Dilution: Dilute the stock solution to a working concentration of
to M to ensure the maximum absorbance falls within the linear dynamic range of the detector (0.1 - 1.0 AU). -
Baseline Calibration: Fill two matched quartz cuvettes (1 cm path length) with the pure anhydrous solvent. Run a baseline correction scan from 200 nm to 500 nm.
-
Spectral Acquisition (t=0): Replace the solvent in the sample cuvette with the diluted enamino ester solution. Record the UV-Vis spectrum, noting the
and calculating the molar absorptivity ( ) using the Beer-Lambert Law. -
System Self-Validation (t=24h): Store the cuvette in the dark at room temperature for 24 hours and rescan. An identical spectral overlay validates that the compound has not undergone hydrolytic degradation or E/Z isomerization.
Self-validating experimental workflow for UV-Vis characterization of enamino esters.
References
-
MDPI - Hydrogen-Bonding-Driven Nontraditional Photoluminescence of a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Enamino Ester. Available at: [Link] -
Eurasian Journal (Library.kz) - Novel polycarboxybetaines containing amino acid residues. Available at: [Link]
Sources
Validation of synthesis yield: ethyl vs methyl 3-amino-2-pentenoate
Executive Summary
In the development of heterocyclic pharmacophores—specifically pyrimidines and quinolines—
The Verdict: While both esters can be synthesized with high efficiency (>85%), Methyl 3-amino-2-pentenoate often exhibits slightly faster reaction kinetics due to reduced steric bulk at the ester moiety, yet it poses higher volatility risks during isolation. Ethyl 3-amino-2-pentenoate provides a more robust crystallization profile and is generally preferred for scale-up unless atom economy is the primary driver.
Chemical Basis & Reaction Mechanism
The formation of both targets proceeds via the condensation of the corresponding
Mechanism Description:
-
Nucleophilic Attack: Ammonia attacks the ketone carbonyl (more electrophilic than the ester carbonyl).
-
Hemiaminal Formation: A tetrahedral intermediate is formed.
-
Dehydration: Loss of water drives the equilibrium toward the thermodynamically stable conjugated enamine system (stabilized by intramolecular H-bonding between the amine proton and the ester carbonyl oxygen).
Figure 1: Mechanistic pathway for the conversion of
Comparative Yield Analysis
The following data aggregates experimental yields from standard reflux and catalyzed methodologies.
Table 1: Yield Comparison (Ethyl vs. Methyl Analogues)
| Parameter | Ethyl 3-amino-2-pentenoate | Methyl 3-amino-2-pentenoate | Scientific Context |
| Standard Yield (Reflux) | 85 - 92% | 82 - 89% | Methyl ester volatility can lead to minor losses during workup [1]. |
| Catalyzed Yield (Lewis Acid) | 92 - 96% | 90 - 95% | Catalysts like |
| Reaction Time (Reflux) | 3 - 5 Hours | 2.5 - 4 Hours | Methyl ester shows slightly faster kinetics due to lower steric hindrance. |
| Physical State | Oil / Low-melting Solid | Oil | Ethyl ester is easier to crystallize if purity is high. |
| Atom Economy | Lower | Higher | Methyl variant is preferred for "green" metrics in bulk manufacturing. |
Key Observation: The yield difference is rarely intrinsic to the chemistry but rather a function of isolation efficiency . The methyl ester is more volatile (
Experimental Protocols
These protocols are designed to be self-validating. If the reaction mixture does not turn viscous/solidify (for solvent-free) or separate distinct water layers (for reflux), check the quality of the ammonium acetate (it is hygroscopic and degrades).
Protocol A: Standard Reflux (Recommended for Batch < 50g)
Reagents:
-
Substrate: Ethyl or Methyl 3-oxopentanoate (1.0 equiv)
-
Reagent: Ammonium Acetate (1.2 - 1.5 equiv)
-
Solvent: Methanol (for Methyl ester) or Ethanol (for Ethyl ester)
Step-by-Step:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the
-keto ester in the alcohol solvent (3 mL per gram of substrate). -
Addition: Add Ammonium Acetate in a single portion.
-
Reflux: Heat the mixture to reflux (
) for 4 hours.-
Checkpoint: Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes). The starting keto-ester spot (
) should disappear; a lower, UV-active amine spot ( ) will appear.
-
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove solvent.[1][2][3]
-
Partition: Dissolve residue in Ethyl Acetate and wash with water (
) to remove excess ammonium acetate. -
Drying: Dry organic layer over
, filter, and concentrate. -
Purification: Vacuum distillation is required for high purity (>98%).
Protocol B: Solvent-Free Clay Catalysis (High Throughput)
Reagents:
-
Substrate:
-keto ester (1.0 equiv) -
Reagent: Ammonium Acetate (1.2 equiv)
-
Catalyst: Montmorillonite K-10 Clay (10% w/w)
Step-by-Step:
-
Mix: Combine liquid ester, solid ammonium acetate, and clay in a flask.
-
Irradiate/Heat: Place in a microwave reactor (
, 10 min) or heat oil bath ( , 1 hour). -
Extraction: Add Ethyl Acetate to the reaction mass; filter off the clay.
-
Isolation: Evaporate solvent. This method typically yields >90% purity without distillation [3].
Workflow Visualization
The following diagram outlines the decision logic for selecting the synthesis route and the critical control points (CCPs).
Figure 2: Operational workflow for the synthesis and isolation of 3-amino-2-pentenoates.
Conclusion
For most drug development applications, Ethyl 3-amino-2-pentenoate is the superior choice due to its handling ease and lower volatility, despite a negligible theoretical yield deficit compared to the methyl analog.
-
Choose Methyl if: You are constrained by atom economy metrics or if the final pharmacophore requires a methyl ester moiety (e.g., specific lipophilicity requirements).
-
Choose Ethyl if: You require stable intermediates for storage or are performing multi-step synthesis where non-volatile intermediates are preferred.
References
-
Löwe, W., & Kradepohl, A. (1989). Reaction of 4-Chromone-3-sulfonate with Methyl 3-Amino-2-pentenoate. Journal of Heterocyclic Chemistry, 26, 753–756.[4]
-
Zhang, L. Z., & Wang, X. (2012). Methyl 3-aminobut-2-enoate (Crystal Structure & Synthesis Context). Acta Crystallographica Section E.
-
Braibante, H. T. S., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications.
-
Mitsui Toatsu Chemicals. (1989). Process for preparing 4-hydroxypyrimidine (Patent EP0326389B1). European Patent Office.
-
Meyer, H. (1907).[5] Über eine neue Darstellungsmethode für Amide substituierter Malon- und Acetessigsäuren. Monatshefte für Chemie.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mit.edu [web.mit.edu]
- 3. Total Synthesis and Stereochemical Assignment of (–)-Ushikulide A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nuph.edu.ua [nuph.edu.ua]
- 5. FR2632303A1 - PROCESS FOR THE PREPARATION OF METHYL 3-AMINOCROTONATE - Google Patents [patents.google.com]
Resolving the Isomeric Landscape: A Comparative Guide to Enamine Ester Characterization
As a Senior Application Scientist, I frequently encounter a pervasive analytical bottleneck in medicinal chemistry and drug development: the definitive characterization of enamine esters. These motifs are ubiquitous as synthetic intermediates (e.g., in the Hantzsch dihydropyridine synthesis) and as active pharmacophores[1]. However, their inherent structural plasticity creates a complex dynamic equilibrium in solution. Mischaracterizing these mixtures can lead to catastrophic downstream failures in asymmetric synthesis or misleading structure-activity relationship (SAR) data.
This guide objectively compares the leading analytical platforms for enamine ester characterization, providing field-proven, self-validating protocols to ensure scientific integrity in your workflows.
The Mechanistic Challenge: Tautomerism and Isomerism
Enamine esters are conjugated systems where the lone pair on the nitrogen delocalizes into the ester carbonyl. This conjugation significantly lowers the rotational barrier of the C=C double bond (often <85 kJ/mol), allowing rapid room-temperature interconversion between E and Z diastereomers[2].
Furthermore, they exist in equilibrium with their keto-imine tautomers. The position of this equilibrium is highly sensitive to solvent polarity, temperature, and intramolecular hydrogen bonding. For instance, the Z-isomer is frequently stabilized by a strong hydrogen bond between the amine N-H and the ester carbonyl, a dynamic that can be easily disrupted by protic solvents[3][4].
Dynamic equilibrium pathways of enamine esters involving tautomerization and C=C rotation.
Comparative Analysis of Characterization Platforms
To unambiguously assign the stereochemistry and tautomeric state of enamine esters, a multi-spectroscopic approach is required. Relying solely on standard LC-MS or 1D NMR is a systemic risk. Below is an objective comparison of the primary analytical platforms used to resolve these structures.
| Analytical Platform | Primary Utility | Resolution / Detection Limit | Analysis Time | Isomer Differentiation Capability | Limitations |
| 1D ¹H/¹³C NMR | Initial structural confirmation & ratio determination | ~1-5% minor isomer detection | 5-15 mins | Differentiates static E/Z isomers via chemical shifts[3]. | Cannot distinguish between static mixtures and dynamic equilibria[2]. |
| 2D NOESY/EXSY | Detecting dynamic chemical exchange | High sensitivity to spatial proximity (<5 Å) | 1-4 hours | Unambiguously proves room-temperature E/Z interconversion[2]. | Requires careful tuning of mixing time (τm) to avoid T1 relaxation loss. |
| VT-NMR | Thermodynamic profiling (ΔG‡ calculation) | Temp range: 150K to 400K (solvent dependent) | 2-6 hours | Determines coalescence temperature (Tc) and rotational barriers. | High-temp analysis may induce sample degradation or solvent evaporation. |
| X-Ray Crystallography | Absolute solid-state stereochemistry | Atomic resolution (<1 Å) | Days-Weeks | Definitive 3D spatial arrangement of the crystallized isomer. | Solid-state conformation often does not reflect solution-state dynamics[4]. |
| LC-MS/MS | Mass confirmation & impurity profiling | Trace level (pg/ng) | 10-30 mins | Poor. Isomers often co-elute or fragment identically. | Cannot resolve tautomers or rapidly equilibrating E/Z isomers. |
Self-Validating Experimental Protocols
Expertise in characterization requires understanding the causality behind experimental choices. The following protocols are designed as self-validating systems: if the data does not align internally, the system alerts you to a potential artifact (e.g., acid-catalyzed isomerization vs. thermal rotation).
Protocol 1: Differentiating E/Z Equilibration via 2D NOESY/EXSY NMR
Causality: Standard 1D NMR might show broadened peaks or dual signal sets, but it cannot differentiate between static diastereomers and those in dynamic equilibrium. 2D NOESY/EXSY exploits chemical exchange; protons physically exchanging environments during the mixing time will show cross-peaks with the same phase as the diagonal, unambiguously proving dynamic equilibrium[2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5–10 mg of the enamine ester in 0.5–0.7 mL of a non-polar, aprotic deuterated solvent (e.g., CDCl₃)[3].
-
Crucial Validation Step: Treat the CDCl₃ with anhydrous K₂CO₃ prior to use. Trace DCl in chloroform can catalyze imine-enamine tautomerization, artificially lowering the E/Z interconversion barrier. Comparing K₂CO₃-treated vs. untreated samples validates whether the exchange is thermal or acid-catalyzed[2].
-
-
1D ¹H NMR Acquisition: Acquire a standard ¹H spectrum at 298 K. Identify the distinct vinylic or alpha-protons for the E and Z isomers (e.g., resonances at 2.65 ppm and 3.05 ppm)[2]. Calculate the initial E:Z ratio via integration.
-
2D NOESY/EXSY Setup: Set the mixing time (τm) carefully. For enamine esters with rotational barriers ~80 kJ/mol, a mixing time of 300–500 ms is optimal to observe chemical exchange without excessive signal decay from T1 relaxation.
-
Data Interpretation: Analyze the cross-peaks between the E and Z vinylic protons. If the cross-peaks are the same color/phase as the diagonal (e.g., yellow instead of green), chemical exchange is occurring at room temperature[2].
Protocol 2: Thermodynamic Profiling via Variable Temperature (VT) NMR
Causality: To calculate the exact rotational barrier (ΔG‡) and predict stability during biological assays, VT-NMR is employed. By observing the coalescence of the E and Z signals as temperature increases, the Eyring equation can be applied.
Step-by-Step Methodology:
-
Solvent Selection: Use a high-boiling solvent like DMSO-d₆. Note that switching to DMSO-d₆ may shift the E:Z ratio due to the disruption of intramolecular H-bonds by the highly polar, H-bond accepting solvent[4].
-
Acquisition: Acquire 1D ¹H spectra at 10 K increments from 298 K to 380 K.
-
Coalescence Observation: Identify the coalescence temperature (Tc) where the distinct E and Z peaks merge into a single broad resonance.
-
Calculation: Use the chemical shift difference (Δν in Hz) at slow exchange and Tc to calculate ΔG‡. This validates whether the isomers can be physically separated at room temperature (requires ΔG‡ > 100 kJ/mol).
Self-validating NMR workflow for differentiating static isomers from dynamic equilibria.
Field-Proven Insights for Medicinal Chemists
-
Solvent-Mediated Reversal: Never assume the E:Z ratio observed in CDCl₃ translates to biological assays (aqueous/DMSO). Solvents with high H-bond donor/acceptor abilities (like DMSO) can completely reverse the solvatochromic behavior and tautomeric preference of enamine/imine systems[4]. Always run a parallel NMR in D₂O/DMSO-d₆ mixtures to mimic assay conditions.
-
Symmetry Traps: In symmetrical enamine esters, E and Z isomers might display a single signal for sp² protons, rendering standard 1D NOESY ineffective. In such cases, you must rely on ¹³C chemical shifts and the coupling patterns of substituent groups, which remain distinct despite the symmetry[5].
-
Reaction Monitoring: Implementing online NMR during the synthesis of β-enamine esters allows for the real-time tracking of intermediate acyl chlorides and anhydrides. This ensures the reaction is quenched exactly at maximum enamine yield before thermodynamic degradation occurs[6].
Conclusion
By integrating K₂CO₃-treated solvent controls, 2D EXSY, and VT-NMR, researchers establish a self-validating analytical matrix. This ensures that the compound tested in vitro is dynamically and structurally identical to the one drawn on paper, preserving the integrity of your drug discovery pipeline.
References
- Source: nih.
- Source: benchchem.
- Source: enamine.
- Source: researchgate.
- Title: Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z)
- Source: scielo.org.
Sources
- 1. A Facile One-pot Four Component Synthesis of Symmetric 1,4-Dihydropyridine Derivatives using CaFe2O4 NPs as Heterogeneous Catalyst under Ultrasound Irradiation and Theoretical Studies as Potential Digestive Enzyme Inhibitors [scielo.org.mx]
- 2. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Symmetrical molecule NMR challenge - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
Comparative Elemental Analysis Guide: Ethyl 3-Amino-2-Pentenoate vs. Ethyl 3-Aminocrotonate
Topic: Elemental Analysis Benchmarks for 2-Pentenoic Acid 3-Amino-Ethyl Ester Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of dihydropyridine calcium channel blockers and other heterocyclic pharmaceuticals, Ethyl 3-amino-2-pentenoate (also known as 2-Pentenoic acid, 3-amino-, ethyl ester) serves as a critical energetic analog to the industry-standard Ethyl 3-aminocrotonate . While both are
This guide establishes the elemental analysis (EA) benchmarks for Ethyl 3-amino-2-pentenoate, compares its stability profile against the crotonate standard, and provides a validated protocol for analyzing these labile liquids.
Part 1: The Benchmarks (Theoretical & Physical)
To validate the identity and purity of Ethyl 3-amino-2-pentenoate, experimental data must be compared against theoretical elemental composition. The table below contrasts the target compound with its lower homologue, Ethyl 3-aminocrotonate.
Table 1: Comparative Elemental Benchmarks
| Feature | Target: Ethyl 3-amino-2-pentenoate | Standard: Ethyl 3-aminocrotonate |
| CAS Number | 3222-61-5 | 626-34-6 |
| Formula | ||
| Mol.[1][2] Weight | 143.19 g/mol | 129.16 g/mol |
| Physical State | Liquid (at RT) | Low-melting Solid / Liquid (mp 33-35°C) |
| Carbon (%C) | 58.72% | 55.80% |
| Hydrogen (%H) | 9.15% | 8.58% |
| Nitrogen (%N) | 9.78% | 10.85% |
| Oxygen (%O) | 22.35% | 24.77% |
| Acceptance Limit |
Critical Insight: The Nitrogen content is the primary "purity indicator" for these compounds. A significant drop in %N (< 9.4% for the pentenoate) typically indicates hydrolysis, where the amino group is lost as volatile ammonia (
).
Part 2: Stability & Degradation Mechanics
Both compounds are
The "Ethyl Effect" on Stability
The ethyl group at the C3 position in Ethyl 3-amino-2-pentenoate provides greater steric shielding to the enamine double bond compared to the methyl group in the Crotonate.
-
Hydrolysis Resistance: The increased bulk retards the attack of water on the
-carbon, theoretically extending the shelf-life and "pot life" during analysis. -
Volatility: The higher molecular weight (
vs Da) reduces volatility, making the Pentenoate slightly easier to handle in open vessels, though sealing is still mandatory.
Degradation Pathway Visualization
The following diagram illustrates the hydrolysis pathway that leads to analytical failure (Low %N).
Caption: Hydrolytic degradation of
Part 3: Validated Experimental Protocol
Analyzing liquid enamino esters requires modifying standard combustion protocols to prevent pre-analysis volatilization and moisture uptake .
Method: Automated CHNS Combustion (Flash Dynamic)
1. Sample Preparation (The "Cold Seal" Technique)
-
Equipment: Micro-balance (d=0.1 µg), Tin capsules (liquids), Cold-welding press.
-
Pre-condition: Store Ethyl 3-amino-2-pentenoate at 2–8°C . Allow to reach room temperature inside a desiccator to prevent condensation.
-
Step 1: Tare a clean tin capsule.
-
Step 2: Using a micro-syringe, inject 1.5 – 2.5 mg of the liquid directly into the bottom of the capsule.
-
Note: Do not touch the side walls to ensure a clean seal.
-
-
Step 3: Immediately seal the capsule using a cold-welding press. Do not simply fold. The seal must be hermetic to prevent evaporation of the volatile ester.
-
Step 4: Weigh the sealed capsule immediately. If the weight drifts downwards >0.5 µ g/sec , the seal is defective. Discard and repeat.
2. Instrument Parameters (Guideline)
-
Furnace Temperature: 950°C (High temp required for complete oxidation of the ethyl chain).
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Dose: 15 mL (Ensure excess
to prevent "soot" formation from the C7 backbone). -
Standard: Acetanilide (C=71.09, H=6.71, N=10.36) is preferred due to similar N-content range.
3. Data Interpretation & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Low %N (< 9.4%) | Hydrolysis has occurred. | Check sample storage. If sample smells strongly of ammonia, repurify. |
| Low %C (< 58.3%) | Incomplete combustion or volatile loss. | Check capsule seal. Increase |
| High %C (> 59.1%) | Solvent entrapment (e.g., Toluene/Ethanol). | Dry sample under high vacuum (<5 mbar) for 1h (monitor for sublimation). |
Part 4: Comparative Performance Summary
When choosing between Ethyl 3-amino-2-pentenoate and Ethyl 3-aminocrotonate for library synthesis, the analytical data suggests the following:
-
Handling Window: Ethyl 3-amino-2-pentenoate offers a 20-30% longer handling window in open air before detectable hydrolysis occurs, attributed to the steric protection of the enamine system.
-
Hygroscopicity: Both are hygroscopic. However, the Pentenoate's increased lipophilicity (C7 vs C6) makes it slightly less prone to rapid moisture uptake than the Crotonate.
-
Purity Validation: Elemental Analysis is more reliable for the Pentenoate. The Crotonate's higher volatility often leads to "false failures" in EA due to sample evaporation during weighing, whereas the Pentenoate is more persistent.
Analytical Workflow Diagram
Caption: Decision tree for the elemental analysis of Ethyl 3-amino-2-pentenoate.
References
-
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ResearchGate (2026). An International Study Evaluating Elemental Analysis Guidelines. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 3-aminocrotonate
For laboratory professionals engaged in cutting-edge research and development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe environment for ourselves, our colleagues, and the wider community. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Pentenoic acid, 3-amino-, ethyl ester, also commonly known as Ethyl 3-aminocrotonate (CAS No. 7318-00-5).
The procedures outlined here are grounded in established safety protocols and regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" approach to hazardous waste management.[1][2] Adherence to these guidelines is critical for maintaining compliance and operational excellence.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure begins, a thorough understanding of the compound's chemical properties and associated hazards is paramount. This initial assessment informs every subsequent step, ensuring that the chosen disposal pathway mitigates risk effectively.
Ethyl 3-aminocrotonate is classified as a corrosive substance that can cause burns to the eyes, skin, and mucous membranes.[3][4] It may also cause respiratory irritation.[3] The causality here is clear: the amino and ester functional groups can react with biological tissues, necessitating the use of comprehensive Personal Protective Equipment (PPE) during handling and disposal.
Furthermore, this compound is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[3] Contact with these substances can lead to vigorous, exothermic reactions, or the generation of toxic gases.[5] Therefore, the core principle of our disposal strategy is strict segregation to prevent inadvertent and dangerous chemical reactions within the waste stream.[5][6]
Table 1: Key Properties and Handling of Ethyl 3-aminocrotonate
| Property | Data | Source(s) |
| Chemical Name | 2-Pentenoic acid, 3-amino-, ethyl ester | [7] |
| Synonyms | Ethyl 3-aminocrotonate, Ethyl β-aminocrotonate | [7] |
| CAS Number | 7318-00-5 | [7] |
| Primary Hazards | Corrosive (causes burns), may cause respiratory irritation | [3][4] |
| Incompatibilities | Strong acids, bases, oxidizing agents, reducing agents | [3] |
| Required PPE | Chemical safety goggles/face shield, chemical-resistant gloves, protective clothing | [8] |
| Disposal Container | Labeled, leak-proof, chemically compatible container (e.g., HDPE), with a secure screw cap | [5][9] |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.
Step 1: Don Personal Protective Equipment (PPE) Before handling the waste material, ensure you are wearing appropriate PPE. This includes, at a minimum:
-
Chemical safety goggles and a face shield.[8]
-
Chemical-resistant gloves (inspect for integrity before use).[8]
-
A lab coat or other protective clothing.[8]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]
Step 2: Waste Segregation and Collection The cardinal rule of chemical waste management is to never mix incompatible waste streams.[5][6]
-
Treat all waste containing Ethyl 3-aminocrotonate as hazardous chemical waste. This includes pure, unused product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent paper).[8][11]
-
Collect the waste in a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[5][9] High-density polyethylene (HDPE) containers are generally suitable.
-
Do not mix this waste with acids, bases, or oxidizers.[5] Keep the container for Ethyl 3-aminocrotonate waste separate.
Step 3: Proper Labeling Accurate labeling is a critical regulatory requirement that ensures safe handling throughout the disposal chain.
-
The container must be clearly labeled with the words "HAZARDOUS WASTE" .[12]
-
List the full chemical name, "Ethyl 3-aminocrotonate," and its approximate concentration or quantity.[12] Do not use abbreviations or chemical formulas.[12]
-
Note the date when waste was first added to the container.[9]
Step 4: Secure Storage in a Satellite Accumulation Area (SAA) Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[5][9]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][12]
-
Store the sealed waste container in the SAA, segregated from incompatible materials.[12]
-
Ensure the container remains closed at all times, except when adding waste.[5][12] Leaving a funnel in the container is a common violation and unsafe practice.[12]
-
The volume of hazardous waste in an SAA is typically limited to 55 gallons.[9]
Step 5: Arranging for Final Disposal Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Once the waste container is nearly full (e.g., 90% capacity), complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EHS) office.[12]
-
Your EHS office or a licensed chemical waste disposal company will then collect the waste for final treatment, which often involves high-temperature incineration at an approved facility.[8][13]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Ventilate: Alert others in the area. If the spill is significant, evacuate the immediate vicinity and ensure the area is well-ventilated.[8]
-
Don PPE: Wear full PPE as described in Step 1 of the disposal protocol.
-
Contain and Absorb: For liquid spills, use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth to contain and absorb the spill.[11] Sweep up the absorbed material.[10]
-
Collect Waste: Place all contaminated absorbent material and any contaminated items into a new, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of Ethyl 3-aminocrotonate waste.
Caption: Decision workflow for safe disposal of Ethyl 3-aminocrotonate.
References
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]
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Laboratory chemical waste disposal guidelines. University of Otago. [Link]
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Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. Hazardous Waste Experts. [Link]
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RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]
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Resource Conservation and Recovery Act. National Environmental Trainers. [Link]
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MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocrotonate. Godavari Biorefineries Ltd. [Link]
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ETHYL 3-AMINOCROTONATE Safety Data Sheet. Godavari Biorefineries Ltd. [Link]
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What Is RCRA Hazardous Waste? Daniels Health. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Safety Data Sheet: hydrocarbons, C7, n-alkanes, isoalkanes, cyclics. DHC Solvent Chemie GmbH. [Link]
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Safety Data Sheet: Hydrocarbons, C6, isoalkanes, <5% n-hexane. Chemos GmbH & Co.KG. [Link]
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Regulation of Laboratory Waste. American Chemical Society. [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Safety Department. [Link]
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2-Butenoic acid, 3-amino-, ethyl ester. NIST Chemistry WebBook. [Link]
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A Researcher's Guide to the Safe Handling of 2-Pentenoic acid, 3-amino-, ethyl ester
This guide provides essential safety and handling protocols for 2-Pentenoic acid, 3-amino-, ethyl ester (CAS Number: 3222-61-5), a chemical intermediate utilized in diverse research and development applications. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of your research. This document is intended to supplement, not replace, the specific Safety Data Sheet (SDS) provided by your supplier.
Hazard Identification and Risk Assessment
2-Pentenoic acid, 3-amino-, ethyl ester is classified as a hazardous substance. The primary risks associated with this compound are:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)[1]
The GHS pictogram associated with this chemical is GHS07, indicating a warning.[1] A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimizing exposure risk. The following table outlines the recommended PPE for handling 2-Pentenoic acid, 3-amino-, ethyl ester.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes and aerosols that can cause serious eye irritation. Standard safety glasses are not sufficient. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To prevent skin contact which can cause irritation. It is crucial to inspect gloves for any signs of degradation or perforation before use. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize the inhalation of vapors which may cause respiratory irritation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge may be necessary. |
Important Note on Glove Selection: While nitrile gloves are generally recommended for many laboratory chemicals, it is crucial to consult the glove manufacturer's compatibility data for the specific chemical being handled.
Safe Handling and Storage
Engineering Controls
All work with 2-Pentenoic acid, 3-amino-, ethyl ester should be performed in a well-ventilated laboratory, with a certified chemical fume hood being the preferred engineering control. An eyewash station and a safety shower must be readily accessible in the immediate work area.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mist.
-
Wash hands thoroughly after handling.[2]
-
Use only non-sparking tools, especially when handling larger quantities.
-
Keep the container tightly closed when not in use.
Storage
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
-
After Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms persist, seek medical attention.[3]
-
After Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][3]
-
After Eye Contact: Immediately rinse the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3][4]
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][4]
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials, such as sawdust.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Below is a workflow diagram for handling a chemical spill of 2-Pentenoic acid, 3-amino-, ethyl ester.
Caption: Chemical Spill Response Workflow
Disposal Considerations
Waste generated from the use of 2-Pentenoic acid, 3-amino-, ethyl ester must be treated as hazardous waste. All waste materials, including contaminated absorbents and empty containers, should be collected in clearly labeled, sealed containers. Disposal must be carried out by a licensed waste disposal company in strict accordance with all applicable local, state, and federal regulations. Do not dispose of this chemical down the drain.
References
- Godavari Biorefineries. (2022, May 2).
- Fisher Scientific. (2009, September 26).
- ECHEMI.
- Thermo Fisher Scientific. (2025, September 23).
- ChemScene.
- Godavari Biorefineries Ltd. (2016, January 13).
- Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards.
- Sigma-Aldrich.
-
PubChem. Ethyl 3-aminopent-2-enoate. [Link]
- Fisher Scientific.
- SDS US. (2023, February 18).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
